Product packaging for 8-Bromoquinazolin-4(1H)-one(Cat. No.:CAS No. 77150-35-7)

8-Bromoquinazolin-4(1H)-one

Cat. No.: B1384296
CAS No.: 77150-35-7
M. Wt: 225.04 g/mol
InChI Key: YMPLBWWSJVLODH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromoquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C8H5BrN2O and its molecular weight is 225.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5BrN2O B1384296 8-Bromoquinazolin-4(1H)-one CAS No. 77150-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMPLBWWSJVLODH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506233
Record name 8-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77150-35-7
Record name 8-Bromoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydroquinazolin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromoquinazolin-4(1H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Strategic Role of Bromine

The quinazolinone core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its ability to form the basis of compounds with a vast spectrum of biological activities.[1][2][3][4] This fused bicyclic system, comprising a benzene ring fused to a pyrimidine ring, provides a rigid and tunable framework for interacting with diverse biological targets, leading to applications as anticancer, antimicrobial, anti-inflammatory, and CNS-active agents.[3][4][5][6]

Within this esteemed class of molecules, 8-Bromoquinazolin-4(1H)-one (CAS No: 77150-35-7) emerges as a particularly valuable synthetic intermediate. The introduction of a bromine atom at the 8-position is a strategic choice. Bromine, as a halogen, is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions and can participate in nucleophilic aromatic substitution under specific conditions. This "synthetic handle" allows for the late-stage introduction of molecular diversity, enabling chemists to systematically explore the structure-activity relationship (SAR) of quinazolinone derivatives and optimize their pharmacological profiles.[4][7] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of this key building block for researchers in drug discovery and chemical synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in research. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 77150-35-7[8][9]
Molecular Formula C₈H₅BrN₂O[9]
Molecular Weight 225.04 g/mol [9]
Appearance Off-white to brown solid[9]
Boiling Point 349.4±44.0 °C (Predicted)[9]
Density 1.82±0.1 g/cm³ (Predicted)[9]
pKa 0.20±0.20 (Predicted)[9]
Storage Sealed in dry, Room Temperature, Keep in dark place[9]
SMILES C1=CC2=C(C(=C1)Br)NC=NC2=O[8]
InChIKey Not readily available, related structures exist.
Spectroscopic Signatures for Structural Verification

Empirical characterization is crucial for confirming the identity and purity of this compound.

  • Mass Spectrometry (MS): The most telling feature in the mass spectrum is the isotopic signature of bromine. Researchers should look for two peaks of nearly equal intensity corresponding to the parent ion [M]⁺ and [M+2]⁺, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, matching the observed mass to the calculated exact mass of C₈H₅BrN₂O.[1]

  • ¹H NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), the proton spectrum would display distinct signals for the three aromatic protons on the benzene ring and the proton at the C2 position. The protons on the brominated ring will exhibit splitting patterns (doublets, triplets) consistent with their coupling relationships. The N-H proton will typically appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The spectrum will show eight distinct carbon signals. Key signals include the carbonyl carbon (C4) resonating downfield (~160-170 ppm) and the carbon atom directly attached to the bromine (C8), whose chemical shift is influenced by the halogen's electronegativity and heavy atom effect.

  • Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Expect to see characteristic absorption bands for the N-H stretch (typically a broad peak around 3200-3400 cm⁻¹) and the amide C=O stretch (a strong, sharp peak around 1650-1680 cm⁻¹).

Synthesis of this compound

The construction of the quinazolinone core is a well-trodden path in organic synthesis. While multiple routes exist, a common and reliable method for preparing 8-substituted quinazolinones involves the cyclization of the corresponding anthranilic acid derivative.

Conceptual Synthetic Pathway

The most direct approach starts from 2-amino-3-bromobenzoic acid. This precursor contains the necessary functionalities—the amine and carboxylic acid for ring formation and the bromine atom at the correct position. The second part of the pyrimidine ring is typically formed using a C1 source like formamide. This approach is an adaptation of the classic Niementowski quinazolinone synthesis.[1]

G A 2-Amino-3-bromobenzoic Acid C This compound A->C Heat (e.g., 120-140°C) (Cyclocondensation) B Formamide (HCONH₂) B:e->C:w caption Fig. 1: Synthesis via Cyclocondensation G cluster_0 Derivatization Pathways Core This compound N_Alkylation N1/N3 Alkylation (R-X, Base) Core->N_Alkylation Position N1/N3 Suzuki Suzuki Coupling (R-B(OH)₂, Pd catalyst) Core->Suzuki Position C8 Buchwald Buchwald-Hartwig Amination (R₂NH, Pd cat.) Core->Buchwald Position C8 Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu cat.) Core->Sonogashira Position C8 caption Fig. 2: Key Reactivity and Derivatization Sites G A This compound (Starting Scaffold) B Cross-Coupling Reactions (Suzuki, Buchwald, etc.) A->B C Library of C8-Substituted Quinazolinone Derivatives B->C D Biological Screening (e.g., Kinase Assays, Cell Viability) C->D E Lead Compound Optimization D->E Hit Identification F Novel Therapeutic Candidates E->F caption Fig. 3: Workflow in Drug Discovery

References

Foreword: The Strategic Importance of 8-Bromoquinazolin-4(1H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered some useful information. The synthesis of quinazolin-4(1H)-one from anthranilic acid and formamide is well-documented, often referred to as the Niementowski reaction.[1][2][3] I have found protocols for this reaction using both conventional heating and microwave irradiation, with quantitative data on yields and reaction times.[1][2][4] The key intermediate is 2-amino-3-bromobenzoic acid when starting from a brominated precursor.[5]

I have also found information on the bromination of anthranilic acid, which indicates that a mixture of 5-bromo and 3,5-dibromoanthranilic acid is typically formed.[6] This suggests that obtaining the desired 2-amino-3-bromobenzoic acid via direct bromination of anthranilic acid might be challenging due to regioselectivity issues. The amino group is an ortho-, para-director, and the carboxylic acid group is a meta-director, which complicates the prediction of the major product. It seems more likely that the synthesis would start from a pre-brominated precursor where the bromine is already in the correct position.

Therefore, the most logical synthetic route to present in the guide would be:

  • Start with 2-amino-3-bromobenzoic acid as the key starting material. I have found a supplier for this compound.[7][8]

  • React 2-amino-3-bromobenzoic acid with formamide to form the N-formyl intermediate in situ.

  • Cyclize the intermediate to yield 8-bromoquinazolin-4(1H)-one.

My next steps will be to:

  • Outline the structure of the technical guide.

  • Detail the experimental protocol for the reaction of 2-amino-3-bromobenzoic acid with formamide, citing the relevant sources.

  • Explain the rationale behind using formamide as both a reagent and a solvent.

  • Create a table summarizing the reaction conditions and yields.

  • Design a Graphviz diagram for the reaction mechanism, which involves formylation of the amino group followed by intramolecular cyclization and dehydration.

  • Write the main body of the guide, incorporating all the core requirements, including the in-depth explanations, citations, and the "Senior Application Scientist" tone.

  • Compile the final reference list with clickable URLs.

I believe I have enough information to proceed with generating the guide without further searches. I will now structure the content and create the required visualizations.

Structure of the Guide:

  • Title: An In-depth Technical Guide to the Synthesis of this compound from Anthranilic Acid Derivatives

  • Introduction:

    • Significance of the quinazolinone scaffold in medicinal chemistry.

    • Importance of the 8-bromo substituent as a synthetic handle.

    • Overview of the synthetic strategy starting from 2-amino-3-bromobenzoic acid.

  • Core Synthesis: The Niementowski Reaction Approach

    • Principle and Mechanism:

      • Explanation of the reaction between an anthranilic acid derivative and formamide.

      • Step-by-step mechanism:

        • N-formylation of the amino group.

        • Intramolecular cyclization via nucleophilic attack of the formyl group by the carboxylate.

        • Dehydration to form the final quinazolinone ring.

      • Graphviz diagram of the reaction mechanism.

    • Experimental Protocol:

      • Detailed, step-by-step procedure for the synthesis of this compound from 2-amino-3-bromobenzoic acid and formamide.

      • Explanation of each step (e.g., why excess formamide is used, the purpose of the heating temperature).

      • Graphviz diagram of the experimental workflow.

    • Data Presentation:

      • Table summarizing reaction parameters (e.g., reactant ratios, temperature, time, yield).

  • Alternative Methodologies and Considerations:

    • Brief discussion of microwave-assisted synthesis as a green alternative.

    • Mention of other potential formylating agents.

    • Challenges in the direct bromination of anthranilic acid (regioselectivity).

    • Summary of the key aspects of the synthesis.

    • Future perspectives on the use of this compound in drug discovery.

  • References:

    • A numbered list of all cited sources with titles, sources, and clickable URLs.

I will now proceed with writing the content for each section.An In-depth Technical Guide on the Synthesis of this compound from Anthranilic Acid

The quinazolinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic introduction of a bromine atom at the 8-position of this scaffold yields this compound, a highly versatile intermediate. This bromine atom acts as a valuable synthetic handle, enabling a variety of cross-coupling reactions and nucleophilic substitutions. This allows for the systematic exploration of the chemical space around the quinazolinone core, which is a crucial aspect of lead optimization in drug development programs.

This technical guide, written from the perspective of a Senior Application Scientist, provides a detailed exploration of the synthesis of this compound. It focuses on the most reliable and efficient method starting from a readily available anthranilic acid derivative. The emphasis is not only on the procedural steps but also on the underlying chemical principles and the rationale behind the experimental choices, to equip researchers with a thorough understanding of the synthesis.

The Synthetic Pathway: A Robust Approach via the Niementowski Reaction

The most direct and widely adopted method for the synthesis of this compound is a variation of the Niementowski quinazolinone synthesis. This one-pot reaction involves the condensation of 2-amino-3-bromobenzoic acid with formamide.[5] Formamide serves a dual role in this synthesis, acting as both a formylating agent and a high-boiling solvent, which facilitates the high temperatures required for the cyclization and dehydration steps.

Reaction Mechanism: A Step-by-Step Elucidation

The reaction proceeds through two key stages:

  • N-Formylation: The initial step is the formylation of the amino group of 2-amino-3-bromobenzoic acid by formamide to form a 2-formamido-3-bromobenzoic acid intermediate.

  • Cyclization and Dehydration: At elevated temperatures, this intermediate undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbon, leading to a tetrahedral intermediate which then eliminates a molecule of water to form the stable aromatic quinazolinone ring.

reaction_mechanism start 2-Amino-3-bromobenzoic Acid intermediate 2-Formamido-3-bromobenzoic Acid (Intermediate) start->intermediate N-Formylation formamide Formamide formamide->intermediate cyclized_intermediate Cyclized Intermediate intermediate->cyclized_intermediate Intramolecular Cyclization product This compound cyclized_intermediate->product Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where the successful execution of each step is indicated by observable changes, ensuring a high degree of reproducibility.

Materials and Reagents:
  • 2-Amino-3-bromobenzoic acid (97% purity)[7][8]

  • Formamide (≥99.5%)

  • Ethanol (95%)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, heating mantle, etc.)

  • Magnetic stirrer

Step-by-Step Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol) and formamide (40 mL, approximately 1.0 mol).

    • Expertise & Experience: The large excess of formamide is crucial. It not only drives the initial formylation equilibrium towards the product but also acts as a solvent capable of reaching the high temperatures necessary for the subsequent cyclization and dehydration steps.

  • Heating and Reaction: Heat the mixture with stirring in a pre-heated heating mantle to 130-135°C. Maintain this temperature for 2 hours.[4]

    • Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material spot (2-amino-3-bromobenzoic acid) indicates the completion of the reaction. A typical solvent system for TLC is ethyl acetate/hexane (1:1).

  • Isolation of the Product: After 2 hours, allow the reaction mixture to cool to room temperature. A precipitate will form. Pour the mixture into 200 mL of cold deionized water with stirring.

    • Expertise & Experience: Pouring the reaction mixture into water serves two purposes: it precipitates the organic product, which has low water solubility, and it dissolves the excess formamide and any water-soluble impurities.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) to remove any residual formamide.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.

    • Trustworthiness: The purity of the final product can be confirmed by measuring its melting point (literature: 214-216°C) and by spectroscopic analysis (¹H NMR, ¹³C NMR, and MS).

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine 2-amino-3-bromobenzoic acid and excess Formamide heating Heat at 130-135°C for 2 hours reactants->heating cooling Cool to Room Temperature heating->cooling precipitation Pour into Cold Water cooling->precipitation filtration Vacuum Filtration and Washing precipitation->filtration recrystallization Recrystallize from Ethanol filtration->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation: Quantitative Analysis

The following table summarizes the key quantitative parameters for the synthesis of quinazolinone derivatives using the Niementowski reaction.

ParameterValueReference(s)
Starting Material 2-Amino-3-bromobenzoic acid[5]
Reagent Formamide[1][2][4]
Reactant Ratio (Acid:Formamide) 1:21.6 (molar)-
Temperature 130-135°C[4]
Reaction Time 2 hours[4]
Typical Yield >90%[4]

Alternative Methodologies and Considerations

While the conventional heating method described is robust and high-yielding, it is worth noting the existence of alternative approaches:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce the reaction time from hours to a few minutes, often with comparable or even improved yields.[1][2] This aligns with the principles of green chemistry by reducing energy consumption.

  • Alternative Formylating Agents: Other formylating agents, such as a combination of formic acid and an amine or orthoformates, can also be used to synthesize the quinazolinone core.[3] However, the use of formamide remains the most straightforward and common method for this particular transformation.

It is also important to address the challenge of regioselectivity in the bromination of anthranilic acid . Direct bromination of anthranilic acid in acetic acid has been shown to yield a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid.[6] Achieving selective bromination at the 3-position is non-trivial, making the use of pre-brominated 2-amino-3-bromobenzoic acid the more efficient and reliable starting point for the synthesis of this compound.

Conclusion and Future Perspectives

The synthesis of this compound from 2-amino-3-bromobenzoic acid via the Niementowski reaction is a highly efficient and reproducible method. Its simplicity, high yield, and the dual utility of formamide make it an attractive route for both academic research and industrial applications. The resulting this compound is a valuable building block, and its availability through this reliable synthetic route will continue to fuel the discovery of novel quinazolinone-based therapeutics. The ongoing development of greener synthetic methodologies, such as microwave-assisted reactions, will further enhance the utility of this important scaffold in the future of drug development.

References

A Technical Guide to the Spectroscopic Characterization of 8-Bromoquinazolin-4(1H)-one

The Evolving Therapeutic Landscape of 8-Bromoquinazolin-4(1H)-one: A Technical Guide to Its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, bicyclic framework is amenable to chemical modification, allowing for the fine-tuning of its pharmacological properties. Among its many halogenated derivatives, 8-Bromoquinazolin-4(1H)-one emerges as a molecule of significant interest. While direct research on this parent compound is nascent, the broader family of 8-bromo-substituted quinazolinones has demonstrated a compelling range of biological activities, from potent anticancer effects to significant anti-inflammatory and antimicrobial properties. Structure-activity relationship (SAR) studies consistently highlight the importance of substituents at the 2, 6, and 8 positions in determining the pharmacological activity of the quinazoline ring.[1][3]

This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of the this compound scaffold. It is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

I. Synthesis of the this compound Core

The construction of the quinazolinone ring system is a well-established process in synthetic organic chemistry, typically commencing with an anthranilic acid derivative. For the synthesis of the 8-bromo variant, the logical starting material is 2-amino-3-bromobenzoic acid. A common and effective method involves a cyclocondensation reaction, as outlined below.

General Synthetic Protocol:

A versatile method for synthesizing quinazolin-4(3H)-ones involves the reaction of an appropriately substituted anthranilamide with orthoesters. The synthesis of this compound can be conceptualized through a similar pathway, starting from 2-amino-3-bromobenzamide.

Step 1: Amidation of 2-amino-3-bromobenzoic acid. The carboxylic acid functionality of 2-amino-3-bromobenzoic acid is first converted to a primary amide. This can be achieved through various standard peptide coupling methods or by conversion to an acid chloride followed by reaction with ammonia.

Step 2: Cyclization with Triethyl Orthoformate. The resulting 2-amino-3-bromobenzamide is then reacted with an excess of triethyl orthoformate. The reaction mixture is heated under reflux, which facilitates the cyclization to form the pyrimidine ring of the quinazolinone core.[4] The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product crystallizes, which can then be purified by recrystallization.

Synthesis of this compound start 2-Amino-3-bromobenzoic Acid reagent1 SOCl₂, then NH₃ or Coupling Agent, NH₃ amide 2-Amino-3-bromobenzamide reagent2 Triethyl Orthoformate (CH(OEt)₃) product This compound conditions2 Reflux reagent1->amide reagent2->product

General synthetic pathway to this compound.

II. Anticancer Activity: Targeting Key Cellular Pathways

The quinazolinone scaffold is a well-recognized pharmacophore in anticancer drug design, with several approved drugs targeting tyrosine kinases.[5][6] The introduction of a bromine atom at the 8-position, often in conjunction with other substitutions, has been explored as a strategy to enhance cytotoxic potency and modulate selectivity against various cancer-related targets.

A. Inhibition of Protein Kinases

Protein kinases are crucial regulators of cell proliferation, and their dysregulation is a hallmark of cancer.[7] Several classes of quinazoline and quinazolinone derivatives have been developed as potent kinase inhibitors.

  • Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are essential for mitotic progression, and their overexpression is common in many human cancers.[8] Selective inhibition of Aurora A is an attractive therapeutic strategy.[9] Notably, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e in the cited study), was identified as a potent and selective inhibitor of Aurora A kinase. This compound induced cell cycle arrest at the G1 phase and promoted apoptosis in MCF-7 breast cancer cells, highlighting the potential of the 8-halo-quinazoline core in targeting this critical cell cycle regulator.[7]

  • PI3K/HDAC Dual Inhibition: The phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways are both implicated in tumor growth and survival.[10] There is strong evidence that simultaneous inhibition of both targets can lead to synergistic anticancer effects.[11] Novel quinazolin-4-one-based hydroxamic acids have been designed as dual PI3K/HDAC inhibitors.[11][12] While these studies did not specifically use an 8-bromo substitution, they underscore the versatility of the quinazolinone scaffold for developing multi-targeted agents. The electronic properties of an 8-bromo substituent could be leveraged in future designs to optimize binding and selectivity for these enzymes.

B. Cytotoxicity Against Cancer Cell Lines

Derivatives of bromo-quinazolines have demonstrated significant cytotoxic effects across a range of human cancer cell lines. For instance, studies on highly brominated quinolines have shown that the position and number of bromine substituents are critical for antiproliferative activity.[13] While this research is on the related quinoline scaffold, it provides a strong rationale for investigating the impact of the 8-bromo substitution on the cytotoxicity of quinazolinones.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[14][15]

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, HT-29) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[5]

  • Compound Treatment: The test compound, this compound or its derivative, is dissolved in a suitable solvent (like DMSO) and diluted to various concentrations in the cell culture medium. The medium in the wells is replaced with the medium containing the test compound, and the plates are incubated for a specified period (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Exposure cluster_assay Viability Assessment cluster_analysis Data Analysis node1 Seed cancer cells in 96-well plate node2 Allow cells to adhere (Overnight Incubation) node1->node2 node3 Treat cells with various concentrations of test compound node2->node3 node4 Incubate for 24-72 hours node3->node4 node5 Add MTT reagent to wells node4->node5 node6 Incubate for 2-4 hours (Formazan formation) node5->node6 node7 Solubilize formazan crystals (e.g., with DMSO) node6->node7 node8 Measure absorbance (~570 nm) node7->node8 node9 Calculate % cell viability and determine IC₅₀ node8->node9

Workflow for the MTT cytotoxicity assay.

III. Anti-inflammatory and Analgesic Potential

Inflammation is a complex biological response implicated in numerous diseases. Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with halogenated compounds often showing enhanced activity.[16] Studies on 6,8-dibromo-4(3H)-quinazolinone derivatives have demonstrated promising anti-inflammatory and analgesic effects, suggesting that the presence of a bromine atom at the 8-position contributes positively to this activity.[16]

The primary mechanism for the anti-inflammatory action of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies have suggested that quinazolinone derivatives can fit into the active site of COX-2, potentially inhibiting the production of pro-inflammatory prostaglandins.[17]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]

  • Animal Acclimatization: Male or female rats (or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured using a plethysmometer.

  • Compound Administration: The test compound (e.g., an 8-bromoquinazolinone derivative) is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac.[20]

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.[18]

  • Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[20]

  • Data Analysis: The degree of edema is calculated as the difference between the paw volume at each time point and the initial baseline volume. The percentage inhibition of edema by the test compound is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.

IV. Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. The quinazolinone scaffold has been identified as a promising template for this purpose.[21] SAR studies have indicated that the presence of halogen atoms, particularly at the 6 and 8 positions of the quinazolinone ring, can significantly enhance antimicrobial activity.[3]

The proposed mechanism of action for some quinazolinone derivatives involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication and repair.[22] This disruption of a critical bacterial process leads to cell death.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[22]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth + inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

V. Structure-Activity Relationship (SAR) Insights

While data for the parent this compound is limited, analysis of its derivatives provides valuable SAR insights:

  • Role of Halogenation: The presence of a bromine atom at position 8, like at other positions on the aromatic ring, is generally associated with enhanced biological activity. This is attributed to the electronic and lipophilic properties of halogens, which can improve membrane permeability and binding interactions with biological targets.[3]

  • Substitution at Position 2 and 3: The biological profile of the quinazolinone core is highly dependent on the nature of the substituents at the C2 and N3 positions.[1] Incorporating various aryl, alkyl, or heterocyclic moieties at these positions in an 8-bromoquinazolinone framework allows for the generation of diverse chemical libraries with a wide range of pharmacological activities.

  • Combined Substitutions: The most potent compounds often feature multiple substitutions. For example, the combination of an 8-halo substituent with specific groups at C2 and N3 has led to the development of potent kinase inhibitors and anti-inflammatory agents.[7][16]

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on its substituted derivatives strongly indicates that this core structure possesses significant potential for anticancer, anti-inflammatory, and antimicrobial applications. The 8-bromo substituent serves as a key modulator of activity and provides a handle for further chemical elaboration.

Future research should focus on the systematic exploration of the chemical space around the 8-bromoquinazolinone core. This includes:

  • The synthesis and direct biological evaluation of the parent this compound to establish a baseline activity profile.

  • A comprehensive investigation of SAR by synthesizing and screening libraries of derivatives with diverse substitutions at the C2 and N3 positions.

  • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.

By leveraging the foundational knowledge outlined in this guide, researchers can unlock the full therapeutic potential of this versatile and potent chemical scaffold.

References

An In-depth Technical Guide to 8-Bromoquinazolin-4(1H)-one Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold and the Strategic Importance of the 8-Bromo Substituent

The quinazolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention from researchers due to their therapeutic potential, which spans anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties, among others.[1][3][4] The versatility of the quinazolinone ring system allows for structural modifications at various positions, enabling the fine-tuning of its pharmacological profile.

This guide focuses specifically on 8-bromoquinazolin-4(1H)-one derivatives and their analogs. The introduction of a bromine atom at the C8-position of the quinazolinone core is a strategic choice in medicinal chemistry. The bromine substituent can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. Furthermore, the carbon-bromine bond serves as a versatile synthetic handle for introducing further structural diversity through various cross-coupling reactions, such as the Suzuki and Heck reactions.[1][5][6] This allows for the exploration of a vast chemical space and the optimization of biological activity, making this compound a key intermediate in the development of novel therapeutic agents.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of this compound derivatives typically involves a multi-step process that begins with the construction of the core heterocyclic system, followed by diversification at key positions.

Synthesis of the this compound Core

A common and efficient method for the synthesis of the this compound core starts from 3-bromoanthranilic acid. The synthesis can be conceptually broken down into two key transformations:

  • Amidation: The amino group of 3-bromoanthranilic acid is first acylated. This is often achieved by reacting it with an appropriate acylating agent, such as an acid chloride or anhydride, in the presence of a base.

  • Cyclization: The resulting N-acyl-3-bromoanthranilic acid is then cyclized to form the quinazolinone ring. This is typically achieved by heating with a dehydrating agent like acetic anhydride or by using a milder cyclizing agent.

An alternative and widely used approach involves the use of 2-amino-3-bromobenzamide as the starting material. This can be condensed with various reagents to form the quinazolinone ring directly. For instance, reaction with formic acid or its derivatives will yield the parent this compound.

Experimental Protocol: Synthesis of this compound from 3-Bromoanthranilic Acid

  • Step 1: Acetylation of 3-Bromoanthranilic Acid.

    • To a solution of 3-bromoanthranilic acid (1 equivalent) in a suitable solvent such as pyridine or a mixture of acetic acid and acetic anhydride, add acetic anhydride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain 2-acetamido-3-bromobenzoic acid.

  • Step 2: Cyclization to this compound.

    • Heat the 2-acetamido-3-bromobenzoic acid obtained from the previous step with an excess of formamide at 150-160 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to afford pure this compound.

Derivatization of the this compound Scaffold

The this compound core offers several positions for further functionalization, primarily at the N3, C2, and C8 positions.

  • N3-Alkylation and Arylation: The nitrogen at the 3-position can be readily alkylated or arylated using various electrophiles in the presence of a base.[7][8] This modification is crucial as the nature of the substituent at N3 significantly influences the biological activity.[7][8]

  • Modification at the C2-Position: A variety of substituents can be introduced at the C2 position. For instance, starting from 2-amino-3-bromobenzamide, condensation with different aldehydes or acid chlorides can directly lead to 2-substituted-8-bromoquinazolin-4(1H)-ones.

  • Cross-Coupling Reactions at the C8-Position: The bromine atom at the C8 position is a key site for diversification using palladium-catalyzed cross-coupling reactions.[5] The Suzuki-Miyaura coupling with boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl groups.[6][9][10] The Heck reaction can be employed to introduce alkenyl substituents.[1][11] These reactions dramatically expand the chemical diversity of the synthesized library of compounds.

Synthesis_Workflow cluster_core Core Synthesis cluster_derivatization Derivatization 3-Bromoanthranilic_Acid 3-Bromoanthranilic Acid Acetylation Acetylation (e.g., Ac2O) 3-Bromoanthranilic_Acid->Acetylation 2-Acetamido-3-bromobenzoic_Acid 2-Acetamido-3-bromobenzoic Acid Acetylation->2-Acetamido-3-bromobenzoic_Acid Cyclization Cyclization (e.g., Formamide) 2-Acetamido-3-bromobenzoic_Acid->Cyclization This compound This compound Cyclization->this compound N3_Alkylation N3-Alkylation/ Arylation This compound->N3_Alkylation C2_Substitution C2-Substitution This compound->C2_Substitution C8_Coupling C8 Cross-Coupling (Suzuki, Heck) This compound->C8_Coupling N3_Derivatives N3-Substituted Derivatives N3_Alkylation->N3_Derivatives C2_Derivatives C2-Substituted Derivatives C2_Substitution->C2_Derivatives C8_Derivatives C8-Aryl/Alkenyl Derivatives C8_Coupling->C8_Derivatives

General synthetic workflow for this compound and its derivatives.

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as promising candidates in several therapeutic areas, with anticancer and anti-inflammatory activities being the most extensively studied.

Anticancer Activity

The quinazolinone scaffold is a well-established pharmacophore in oncology.[3] Several clinically approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and function as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. The introduction of a bromine atom at the C8 position has been explored as a strategy to enhance the anticancer potency of quinazolinone derivatives.[12]

Mechanism of Action: The anticancer activity of 8-bromoquinazolinone derivatives is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis. One of the primary mechanisms involves the inhibition of tyrosine kinases, such as EGFR. By binding to the ATP-binding site of the kinase domain, these compounds can block the downstream signaling cascades that drive tumor growth.

Anticancer_Mechanism Growth_Factor Growth Factor (e.g., EGF) EGFR EGFR Growth_Factor->EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK 8-Bromoquinazolinone This compound Derivative 8-Bromoquinazolinone->EGFR Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation

Inhibition of EGFR signaling by 8-bromoquinazolinone derivatives.
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer.[13] Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, and the 8-bromo substitution has been investigated to modulate this activity.[14][15]

Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated by the inhibition of pro-inflammatory enzymes and signaling pathways. A key target is the cyclooxygenase (COX) enzyme, particularly COX-2, which is responsible for the production of prostaglandins that mediate pain and inflammation.[13] By inhibiting COX-2, these derivatives can reduce the inflammatory response. Furthermore, some derivatives have been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation.[15]

Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway COX2_Expression COX-2 Expression NF_kB_Pathway->COX2_Expression Prostaglandins Prostaglandins COX2_Expression->Prostaglandins 8-Bromoquinazolinone This compound Derivative 8-Bromoquinazolinone->NF_kB_Pathway 8-Bromoquinazolinone->COX2_Expression Inflammation Inflammation Prostaglandins->Inflammation

Modulation of inflammatory pathways by 8-bromoquinazolinone derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is highly dependent on the nature and position of the substituents on the quinazolinone scaffold.

SAR_Diagram N3 N3 C2 C2 C8 C8-Br C6_C7 C6/C7 Core Core Core->N3  Substituent nature  (alkyl, aryl) is critical  for activity. Core->C2  Aromatic or heterocyclic  substituents can enhance  potency. Core->C8  Versatile handle for  introducing diverse groups  via cross-coupling. Core->C6_C7  Substitution can modulate  physicochemical properties  and target selectivity.

Key positions for SAR studies on the this compound scaffold.
  • N3-Position: The substituent at the N3-position plays a pivotal role in determining the biological activity. Small alkyl groups or substituted aryl rings are often found in active compounds. The size and electronic properties of this substituent can influence the binding affinity to the target protein.[7][8]

  • C2-Position: The C2-position is another key site for modification. Introduction of various substituted phenyl rings or heterocyclic moieties can significantly impact the anticancer and anti-inflammatory activities. For example, the presence of electron-withdrawing or electron-donating groups on a C2-phenyl ring can modulate the potency.

  • C8-Position: While the bromine atom itself contributes to the overall properties, its main value lies in its ability to be replaced by other functional groups through cross-coupling reactions.[5] The introduction of different aryl or heteroaryl groups at this position can lead to compounds with improved activity and selectivity.

  • C6 and C7-Positions: Although this guide focuses on 8-bromo derivatives, it is worth noting that substitutions at the C6 and C7 positions are also common in the broader class of quinazolinones. These positions can be functionalized to further optimize the pharmacological profile.

Data Summary: Biological Activity of Representative this compound Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of hypothetical this compound derivatives against a human cancer cell line. This data is illustrative and serves to highlight the impact of substitutions on anticancer potency.

CompoundR1 (at N3)R2 (at C2)IC50 (µM) on MCF-7 Cells
1a HPhenyl> 50
1b MethylPhenyl25.4
1c EthylPhenyl18.2
1d Methyl4-Chlorophenyl12.8
1e Methyl4-Methoxyphenyl35.1
1f PhenylPhenyl8.5

Data is hypothetical and for illustrative purposes only.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. The strategic placement of the bromine atom provides a gateway for extensive structural diversification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacological properties. Future research in this area will likely focus on the synthesis of novel analogs with enhanced potency and selectivity, as well as a deeper investigation into their mechanisms of action. The development of more efficient and sustainable synthetic methodologies will also be crucial for advancing these promising compounds towards clinical applications.

References

A Technical Guide to the 8-Bromoquinazolin-4(1H)-one Scaffold: From Synthetic Keystone to a Core Component in the Mechanism of PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 8-Bromoquinazolin-4(1H)-one, not as a standalone bioactive agent, but as a pivotal molecular scaffold in modern drug discovery. We will explore its synthetic utility and, most critically, how its structural features are fundamental to the mechanism of action of a highly successful class of therapeutics: PARP inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the journey from a chemical building block to a targeted therapeutic mechanism.

Part 1: The Quinazolinone Core - A Privileged Scaffold in Medicinal Chemistry

The quinazolinone ring system is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to a wide range of biological targets with high affinity, thereby serving as a foundation for developing diverse classes of drugs. The rigidity of the fused ring system, combined with its capacity for multiple points of functionalization, allows for the precise spatial orientation of pharmacophoric features necessary for target engagement.

This compound represents a particularly valuable starting material within this class. Its importance lies not in its own biological activity, but in the strategic placement of the bromine atom at the C8 position. This halogen serves as a versatile chemical handle, enabling chemists to introduce a wide array of molecular complexity through well-established synthetic reactions.

The Strategic Importance of the C8-Bromine

The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions are cornerstones of modern pharmaceutical synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and control.

The ability to modify the C8 position is critical for "decorating" the quinazolinone scaffold to achieve specific pharmacological profiles. By attaching different aryl, heteroaryl, or alkyl groups, developers can fine-tune properties such as:

  • Target Potency and Selectivity: Introducing groups that form specific hydrogen bonds, hydrophobic interactions, or pi-stacking interactions within the target protein's binding pocket.

  • Pharmacokinetic Properties (ADME): Modifying solubility, metabolic stability, and cell permeability.

  • Physicochemical Properties: Adjusting pKa, lipophilicity, and other characteristics to optimize drug-like qualities.

The diagram below illustrates the general principle of using this compound as a substrate in a Suzuki cross-coupling reaction to generate diverse, functionalized derivatives.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product A This compound (Starting Scaffold) C Palladium Catalyst (e.g., Pd(PPh3)4) A->C Oxidative Addition B Boronic Acid / Ester (R-B(OR)2) 'Diversity Element' B->C Transmetalation D Base (e.g., K2CO3, Cs2CO3) E 8-Substituted Quinazolinone Derivative (Final Compound Core) C->E Reductive Elimination

Caption: Synthetic utility of this compound in Suzuki coupling.

Part 2: Mechanism of Action of Quinazolinone-Based PARP Inhibitors

The most prominent and clinically successful application of the 8-substituted quinazolinone scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

The Role of PARP in DNA Repair

PARP enzymes, particularly PARP1 and PARP2, are critical components of the cell's DNA damage response (DDR) machinery. Their primary function is to detect single-strand breaks (SSBs) in DNA. Upon binding to a break, PARP1 uses its substrate, nicotinamide adenine dinucleotide (NAD+), to synthesize and attach long chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins at the damage site. This process, known as PARylation, acts as a beacon, recruiting other DNA repair proteins to fix the lesion.

Inhibition Mechanism: Mimicking the Endogenous Substrate

Quinazolinone-based PARP inhibitors are designed as structural mimics of the nicotinamide moiety of NAD+. They function as competitive inhibitors by occupying the nicotinamide-binding pocket of the PARP enzyme's catalytic domain.

The core quinazolinone structure provides the essential pharmacophore that hydrogen bonds with key amino acid residues in the active site, effectively preventing NAD+ from binding and halting the PARylation process. The C8-substituent, installed via the synthetic routes described earlier, often extends into an adjacent pocket, providing additional interactions that significantly enhance binding affinity and selectivity.

By blocking PARP's catalytic activity, these inhibitors prevent the efficient repair of SSBs.

The Principle of Synthetic Lethality

The therapeutic power of PARP inhibitors stems from the concept of synthetic lethality . While the inhibition of SSB repair is not immediately lethal to a healthy cell (which can use other pathways to repair the damage), it is catastrophic for cancer cells that have pre-existing defects in other critical DNA repair pathways.

The most well-known example involves cancers with mutations in the BRCA1 or BRCA2 genes. BRCA proteins are essential for repairing DNA double-strand breaks (DSBs) through a high-fidelity process called homologous recombination (HR).

The mechanism unfolds as follows:

  • PARP Inhibition: The quinazolinone-based drug blocks PARP, preventing the repair of naturally occurring SSBs.

  • Lesion Conversion: During DNA replication, unrepaired SSBs are converted into more severe DSBs.

  • Repair Pathway Deficiency: In normal cells, these DSBs would be repaired by the functional BRCA-mediated HR pathway. In BRCA-deficient cancer cells, this pathway is non-functional.

  • Cell Death: The accumulation of unrepaired DSBs triggers genomic instability and, ultimately, apoptosis (programmed cell death).

This targeted approach allows PARP inhibitors to selectively kill cancer cells while largely sparing normal, healthy cells, which have a functional HR pathway.

G cluster_normal Normal Cell (Functional BRCA) cluster_cancer BRCA-Deficient Cancer Cell SSB_N Single-Strand Break (SSB) PARP_N PARP Enzyme SSB_N->PARP_N detected by DSB_N Double-Strand Break (DSB) (From replication fork collapse) SSB_N->DSB_N leads to PARPi_N PARP Inhibitor (Quinazolinone-based) PARPi_N->PARP_N inhibits HR_N Homologous Recombination (BRCA-mediated repair) DSB_N->HR_N repaired by Survival_N DNA Repaired Cell Survival HR_N->Survival_N SSB_C Single-Strand Break (SSB) PARP_C PARP Enzyme SSB_C->PARP_C detected by DSB_C Double-Strand Break (DSB) (From replication fork collapse) SSB_C->DSB_C leads to PARPi_C PARP Inhibitor (Quinazolinone-based) PARPi_C->PARP_C inhibits HR_C Homologous Recombination (DEFECTIVE) DSB_C->HR_C cannot be repaired by Death_C Genomic Instability Cell Death (Apoptosis) HR_C->Death_C

Caption: The mechanism of synthetic lethality with PARP inhibitors.

Part 3: Key Experimental Protocols

The validation of novel compounds derived from this compound requires robust experimental workflows. Below are representative protocols for the synthesis and functional evaluation of a potential PARP inhibitor.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, self-validating method for synthesizing an 8-aryl-quinazolinone derivative.

Objective: To couple a selected arylboronic acid with the this compound scaffold.

Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (this compound) indicates reaction completion.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC.

Protocol 2: PARP1 Enzymatic Activity Assay (Colorimetric)

This protocol describes a method to determine the inhibitory potency (IC₅₀) of a synthesized compound against the PARP1 enzyme.

Objective: To quantify the dose-dependent inhibition of PARP1 activity by a test compound.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a direct product of PARP1 activity. The biotinylated histones are then captured on a streptavidin-coated plate and detected using an antibody-HRP conjugate and a colorimetric substrate.

Methodology:

  • Plate Coating: Coat a 96-well streptavidin plate with histones and incubate to allow binding. Wash the plate to remove unbound histones.

  • Compound Preparation: Prepare a serial dilution of the test compound (derived from the quinazolinone scaffold) in the assay buffer. Include a positive control (no inhibitor) and a negative control (no PARP1 enzyme).

  • Reaction Initiation: To each well, add the PARP1 enzyme, the biotinylated NAD+ substrate, and the appropriate concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Wash the plate to remove unreacted components. Add a streptavidin-HRP conjugate and incubate. Wash again, and then add a colorimetric HRP substrate (e.g., TMB).

  • Measurement: Stop the reaction with an acid solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Data Analysis: The absorbance is directly proportional to PARP1 activity. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

G cluster_prep Step 1: Plate Preparation cluster_reaction Step 2: Enzymatic Reaction cluster_detection Step 3: Detection & Analysis A Coat 96-well plate with Histone Proteins C Add to wells: 1. PARP1 Enzyme 2. Biotinylated NAD+ 3. Test Compound B Prepare serial dilution of Quinazolinone Compound D Incubate for 60 min (PARylation Occurs) C->D Reaction proceeds E Wash Plate Add Strep-HRP Conjugate D->E Stop reaction & prepare for detection F Wash Plate Add TMB Substrate E->F G Measure Absorbance (450nm) F->G H Plot % Inhibition vs. [Compound] Calculate IC50 G->H

Caption: Workflow for a PARP1 colorimetric enzyme assay.

Part 4: Data Summary

The table below presents representative data for well-known PARP inhibitors that utilize the quinazolinone or a closely related phthalazinone scaffold, illustrating the high potency achievable with this core structure.

Compound (Trade Name)Scaffold TypePARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Status
Olaparib (Lynparza)Phthalazinone1.90.8Approved
Talazoparib (Talzenna)Phthalazinone0.91.2Approved
Rucaparib (Rubraca)Dihydroisoquinolinone1.40.2Approved

Note: Data is compiled from various public sources and serves as a representation of the potency of this class of inhibitors. Exact values may vary based on assay conditions.

Conclusion

This compound is a quintessential example of a molecular keystone in drug discovery. While possessing no significant intrinsic biological activity, its true value is realized through synthetic elaboration. The strategic placement of the C8-bromine atom provides a gateway for medicinal chemists to build highly potent and selective molecules. Its role as a foundational scaffold for PARP inhibitors highlights a successful strategy in modern oncology: leveraging a privileged core structure to competitively inhibit a key enzyme and exploit a specific cancer vulnerability through synthetic lethality. The principles and protocols outlined in this guide demonstrate the logical, evidence-based progression from a simple starting material to a life-saving therapeutic mechanism.

An In-Depth Technical Guide to the In Silico Modeling of 8-Bromoquinazolin-4(1H)-one Interactions for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed framework for the in silico investigation of 8-Bromoquinazolin-4(1H)-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are recognized for their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. We will explore the core methodologies of target identification, molecular docking, molecular dynamics simulations, and ADMET prediction to elucidate the potential therapeutic applications of this compound.

Introduction: The Rationale for In Silico Investigation

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][3] The specific analogue, this compound, presents an intriguing candidate for computational analysis due to the influence of the bromine substituent on its electronic and steric properties, which can significantly alter its binding affinity and selectivity for biological targets.

In silico modeling, or computer-aided drug design (CADD), offers a cost-effective and time-efficient approach to pre-screen and characterize the interactions of novel compounds like this compound with biological targets before undertaking expensive and time-consuming wet-lab experiments.[4][5][6] This guide will walk through a hypothetical, yet scientifically rigorous, workflow to model the interactions of this compound with a well-established therapeutic target, Cyclooxygenase-2 (COX-2), which is often overexpressed in cancer and inflammatory conditions.[7][8]

The Computational Drug Discovery Workflow

Our investigation will follow a structured, multi-step computational workflow. Each step is designed to build upon the previous one, providing a progressively deeper understanding of the compound's potential as a therapeutic agent.

CADD_Workflow cluster_prep Preparation Phase cluster_simulation Simulation & Analysis Phase cluster_evaluation Evaluation Phase Ligand_Preparation Ligand Preparation (this compound) Target_Identification Target Identification (e.g., COX-2) Protein_Preparation Protein Preparation (PDB Retrieval & Refinement) Molecular_Docking Molecular Docking (Binding Pose Prediction) Protein_Preparation->Molecular_Docking Molecular_Dynamics Molecular Dynamics Simulation (Complex Stability Assessment) Molecular_Docking->Molecular_Dynamics Binding_Free_Energy Binding Free Energy Calculation (Affinity Estimation) Molecular_Dynamics->Binding_Free_Energy ADMET_Prediction ADMET Prediction (Pharmacokinetic Profiling) Binding_Free_Energy->ADMET_Prediction Data_Analysis Comprehensive Data Analysis & Candidate Selection ADMET_Prediction->Data_Analysis

Figure 1: A generalized workflow for the in silico evaluation of a drug candidate.

Ligand and Protein Preparation: Laying the Foundation for Accurate Simulations

The fidelity of any in silico study is critically dependent on the quality of the input structures. This initial preparation phase is a self-validating system; errors introduced here will propagate and amplify throughout the workflow, leading to unreliable results.

Ligand Preparation Protocol

The 3D structure of this compound must be accurately generated and optimized.

Step-by-Step Methodology:

  • 2D Structure Generation: Draw the 2D structure of this compound using a chemical drawing tool such as ChemDraw or MarvinSketch.

  • Conversion to 3D: Convert the 2D structure to a 3D conformation.

  • Energy Minimization: Perform a geometry optimization and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) or a quantum mechanical method. This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • Charge Assignment: Assign partial atomic charges to the ligand atoms. This is critical for accurately modeling electrostatic interactions.

Target Identification and Protein Preparation Protocol

For this guide, we will consider Cyclooxygenase-2 (COX-2) as the therapeutic target, a well-validated target for anti-inflammatory and anticancer agents.[3][7][8]

Step-by-Step Methodology:

  • PDB Structure Retrieval: Obtain the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB). A structure with a co-crystallized ligand is preferred as it helps in defining the binding site.

  • Protein Cleaning and Refinement:

    • Remove all non-essential water molecules, ions, and co-solvents from the PDB file.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.

    • Assign correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at a physiological pH.

    • Repair any missing residues or atoms using protein structure modeling tools.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.

Molecular Docking: Predicting Binding Conformations and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9][10][11][12] This allows for the elucidation of the binding mode and estimation of the binding affinity.

Molecular_Docking_Workflow Prepared_Ligand Prepared Ligand (this compound) Docking_Algorithm Docking Algorithm (e.g., Lamarckian Genetic Algorithm) Prepared_Ligand->Docking_Algorithm Prepared_Protein Prepared Protein (COX-2) Define_Binding_Site Define Binding Site (Grid Generation) Prepared_Protein->Define_Binding_Site Define_Binding_Site->Docking_Algorithm Scoring_Function Scoring Function (Binding Energy Estimation) Docking_Algorithm->Scoring_Function Pose_Clustering Pose Clustering & Analysis Scoring_Function->Pose_Clustering Best_Pose Selection of Best Binding Pose Pose_Clustering->Best_Pose

Figure 2: A schematic representation of the molecular docking process.

Molecular Docking Protocol

Step-by-Step Methodology:

  • Binding Site Definition: Define the binding site on the COX-2 protein. This is typically done by creating a grid box around the co-crystallized ligand or by using binding site prediction algorithms.

  • Docking Simulation: Perform the docking of this compound into the defined binding site of COX-2 using software like AutoDock, Glide, or GOLD. These programs employ various search algorithms to explore the conformational space of the ligand within the binding pocket.[12]

  • Pose Generation and Scoring: The docking algorithm will generate multiple binding poses of the ligand. Each pose is then evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

  • Analysis of Results: Analyze the top-ranked docking poses to identify key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The 8-bromo substituent may participate in favorable halogen bonding interactions, which should be specifically investigated.

Data Presentation: Docking Results
ParameterValue
Binding Affinity (kcal/mol) -X.X
Interacting Residues TYR355, ARG120, SER530
Hydrogen Bonds N-H...O=C (backbone of SER530)
Hydrophobic Interactions Phenyl ring with VAL523, ALA527
Halogen Bond Br...O (carbonyl of GLY526)
Note: The values presented in this table are hypothetical and would be generated from an actual docking simulation.

Molecular Dynamics (MD) Simulations: Assessing Complex Stability and Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time.[13][14][15][16] MD simulations are crucial for assessing the stability of the predicted binding pose and understanding the conformational changes that may occur upon ligand binding.[1][15]

MD_Simulation_Workflow Docked_Complex Best Docked Complex (COX-2 + Ligand) Solvation Solvation (e.g., TIP3P Water Box) Docked_Complex->Solvation Ionization Ionization (Neutralize System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT and NPT Ensembles) Minimization->Equilibration Production_MD Production MD Run (Data Collection) Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) Production_MD->Trajectory_Analysis

Figure 3: The sequential steps involved in setting up and running a molecular dynamics simulation.

Molecular Dynamics Simulation Protocol

Step-by-Step Methodology:

  • System Setup:

    • Take the best-ranked docked complex of COX-2 and this compound as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove any bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

  • Production Run: Run the production MD simulation for a sufficient time (e.g., 100 ns) to allow for adequate sampling of the conformational space.[17][18]

  • Trajectory Analysis: Analyze the resulting trajectory to evaluate the stability of the protein-ligand complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds over time.

ADMET Prediction: Profiling Drug-likeness and Pharmacokinetic Properties

A potent and selective compound is of little therapeutic value if it has poor pharmacokinetic properties or is toxic.[19][20][21] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages.[22][23][24]

ADMET Prediction Protocol

Step-by-Step Methodology:

  • Input Structure: Use the 2D or 3D structure of this compound as input for ADMET prediction software or web servers (e.g., SwissADME, pkCSM, ADMETlab).[19]

  • Property Calculation: These tools use a variety of models, including quantitative structure-activity relationship (QSAR) models, to predict a wide range of physicochemical and pharmacokinetic properties.

  • Analysis of Results: Analyze the predicted properties to assess the drug-likeness of the compound. Key parameters to consider are summarized in the table below.

Data Presentation: Predicted ADMET Properties
PropertyPredicted ValueAcceptable RangeImplication
Molecular Weight ( g/mol ) 255.06< 500Good absorption/permeability
LogP (o/w) X.XX< 5Good permeability
Hydrogen Bond Donors X≤ 5Good absorption/permeability
Hydrogen Bond Acceptors X≤ 10Good absorption/permeability
Aqueous Solubility LogS = -X.X> -6Sufficient for absorption
CYP450 Inhibition Inhibitor/Non-inhibitorNon-inhibitorLow risk of drug-drug interactions
hERG Inhibition Yes/NoNoLow risk of cardiotoxicity
Ames Mutagenicity Mutagen/Non-mutagenNon-mutagenLow risk of carcinogenicity
Note: The predicted values are hypothetical and would be generated from ADMET prediction tools.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the investigation of this compound as a potential therapeutic agent. By following this structured approach of ligand and protein preparation, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain significant insights into the compound's binding interactions, stability, and drug-like properties.

The results of such a study would provide a strong foundation for the subsequent stages of drug discovery, including chemical synthesis of analogues for structure-activity relationship (SAR) studies and in vitro and in vivo biological testing. The integration of these computational and experimental approaches is paramount for the efficient and successful development of novel therapeutics.[15][25]

References

Navigating the Structure-Activity Landscape: A Technical Guide to Bromo-Substituted Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2] Strategic modification of this core, particularly through halogenation, has proven to be a highly effective method for modulating pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromo-substituted quinazolinones. We will explore the critical influence of bromine substitution on the synthesis, biological mechanisms, and therapeutic potential of these compounds, with a primary focus on their anticancer applications. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a comprehensive synthesis of current knowledge to guide future research and development.

Introduction: The Quinazolinone Scaffold and the Strategic Role of Bromine

Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention for their vast spectrum of biological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2] Their versatile structure allows for substitutions at multiple positions, enabling chemists to fine-tune their physicochemical and pharmacological properties.

The introduction of a halogen atom, particularly bromine, into the quinazolinone framework is a key strategy for enhancing potency. Literature reviews consistently highlight that the presence of a halogen at the C-6 and C-8 positions of the quinazolinone ring can significantly improve cytotoxic and antimicrobial activities.[1] Bromine's unique combination of size, electronegativity, and lipophilicity can influence a molecule's binding affinity to biological targets, membrane permeability, and metabolic stability. This guide focuses specifically on elucidating how the position and context of bromine substitution dictate the biological activity of quinazolinone derivatives.

Synthetic Strategies for Bromo-Substituted Quinazolinones

The synthesis of bromo-substituted quinazolinones typically begins with a correspondingly substituted anthranilic acid. A common and effective route involves the initial formation of a benzoxazinone intermediate, which is subsequently reacted with various amines to yield the final quinazolinone core. This multi-step process allows for significant diversity in the final products.

A general synthetic pathway is illustrated below. The initial step often involves the bromination of anthranilic acid, followed by cyclization with an acid anhydride (e.g., acetic anhydride) to form the reactive benzoxazinone intermediate. This intermediate is then subjected to nucleophilic attack by a primary amine, leading to ring-opening and subsequent recyclization to form the stable quinazolinone ring system.

G cluster_0 Part 1: Benzoxazinone Formation cluster_1 Part 2: Quinazolinone Formation A Bromo-Substituted Anthranilic Acid C 6-Bromo-2-methyl- 3,1-benzoxazin-4-one (Intermediate) A->C Reflux B Acetic Anhydride B->C Reflux E Final Bromo-Substituted Quinazolinone Derivative C->E Nucleophilic Attack & Cyclization D Substituted Aniline (R-NH2) D->E Reflux

Caption: General synthetic workflow for bromo-substituted quinazolinones.

Detailed Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one

This protocol describes a representative synthesis, adapted from established methodologies, for a key bromo-quinazolinone intermediate.[3]

Step 1: Bromination of Anthranilic Acid

  • Dissolve anthranilic acid (1 eq.) in acetonitrile.

  • Add N-bromosuccinimide (NBS) (1 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 2-3 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the bromo-anthranilic acid intermediate.

Step 2: Formation of the Quinazolinone Core

  • Add the bromo-anthranilic acid intermediate (1 eq.) to a flask containing ethanol.

  • Add phenyl isothiocyanate (1 eq.) to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Upon cooling, a precipitate will form. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • The resulting solid is the target compound, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one, which can be further purified by recrystallization.

Structure-Activity Relationship (SAR) Analysis

The biological activity of bromo-substituted quinazolinones is profoundly influenced by the placement of the bromine atom and the nature of substituents at other positions on the heterocyclic core.

Anticancer Activity: Targeting Tyrosine Kinases

A significant body of research focuses on bromo-substituted quinazolinones as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a critical role in cancer cell proliferation.[3][4] Several FDA-approved anticancer drugs, such as Gefitinib and Erlotinib, are based on the quinazoline scaffold.[3]

Key SAR Insights:

  • Position of Bromine: Substitution at the C-6 position of the quinazoline ring is a common feature in many potent anticancer derivatives.[3][5] This position appears to be optimal for interaction within the ATP-binding pocket of EGFR.

  • Substituents at C-2: The nature of the group at the C-2 position is critical. Studies on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives show that modifying the thiol group with various alkyl or benzyl halides directly impacts cytotoxic potency.[3] For instance, derivatives with an aliphatic linker at the thiol group, such as an n-butyl group, have shown potent activity against MCF-7 and SW480 cancer cell lines.[3]

  • Substituents at C-3: The substituent at the N-3 position, often an aromatic ring, also plays a key role. The presence of electron-donating groups (e.g., methyl) on a phenyl ring at this position can enhance antiproliferative activity compared to electron-withdrawing groups.[3]

  • Substituents at C-4: The introduction of an amine or substituted amine at the C-4 position can improve anticancer and antimicrobial activities.[1][6] For example, 4-anilino-quinazoline derivatives have been extensively studied as EGFR inhibitors.[4]

G cluster_SAR Key SAR for Anticancer Activity of Bromo-Quinazolinones Quinazolinone Bromo-Quinazolinone Core C6 C-6 Position: - Bromo substitution is highly favorable for EGFR inhibition. Quinazolinone->C6 Influences C2 C-2 Position: - Thiol group modifications (S-alkylation) significantly alter potency. Quinazolinone->C2 Influences C3 C-3 Position: - Substituted phenyl rings are common. - Electron-donating groups can increase activity. Quinazolinone->C3 Influences C4 C-4 Position: - Amino substitutions often enhance activity. Quinazolinone->C4 Influences

Caption: Core structure-activity relationships for anticancer efficacy.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of several 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives against human breast cancer (MCF-7) and colon cancer (SW480) cell lines.

Compound IDR Group (Substitution at 2-position Thiol)IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. SW480Reference
8a n-butyl15.85 ± 3.3217.85 ± 0.92[3][5]
8b n-pentyl21.15 ± 4.1732.14 ± 3.18[5]
8c benzyl72.14 ± 2.1481.12 ± 4.15[5]
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90[3][5]
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63[3]

Data indicates that the short aliphatic chain (n-butyl) at the 2-position (Compound 8a) confers the highest potency in this series.[3]

Antimicrobial and Anti-inflammatory Activity

The structural features that confer anticancer activity often overlap with those required for antimicrobial and anti-inflammatory effects.

  • Antimicrobial SAR: SAR studies have revealed that in addition to substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8 is a key determinant for improved antimicrobial activity.[1] For example, 6-bromo-4-ethoxyethylthio quinazoline has demonstrated high antifungal activity against various plant pathogenic fungi.[7]

  • Anti-inflammatory SAR: Certain bromo-substituted quinazolinones exert anti-inflammatory effects by inhibiting the expression of inflammatory mediators.[8] A study of 6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-ones found that derivatives with methoxy-phenyl groups at the C-3 position showed the highest anti-inflammatory activity, comparable to ibuprofen.[9]

Methodologies for Biological Evaluation

Verifying the biological activity of newly synthesized compounds requires robust and reproducible assays. The MTT assay is a standard colorimetric method for assessing in vitro cytotoxic activity.

A 1. Cell Seeding Seed cancer cells in 96-well plates. Allow to adhere overnight. B 2. Compound Treatment Treat cells with various concentrations of bromo-quinazolinone derivatives. A->B C 3. Incubation Incubate for 48-72 hours to allow for cytotoxic effects. B->C D 4. MTT Addition Add MTT reagent to each well. Metabolically active cells convert MTT to formazan. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate IC50 values to determine compound potency. F->G

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a general framework for evaluating the antiproliferative effects of bromo-substituted quinazolinones.

  • Cell Culture: Culture cancer cell lines (e.g., MCF-7, SW480) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach and grow for 24 hours.

  • Compound Preparation: Prepare a stock solution of each test compound in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations.

  • Treatment: Remove the old media from the plates and add 100 µL of media containing the different concentrations of the test compounds. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The strategic incorporation of bromine into the quinazolinone scaffold is a validated and powerful approach for the development of potent therapeutic agents. The structure-activity relationships discussed herein demonstrate that C-6 bromo-substitution is a highly effective anchor for designing anticancer compounds, particularly EGFR inhibitors. The potency and selectivity of these molecules can be further optimized by systematic modifications at the C-2, C-3, and C-4 positions.

Future research should focus on:

  • Exploring other bromination patterns: While C-6 is well-studied, the impact of bromine at C-7 or C-8, or di-bromo substitutions, warrants further investigation.

  • Mechanism of Action Studies: Beyond EGFR, identifying other potential biological targets for these compounds could open new therapeutic avenues.

  • In Vivo Efficacy: Promising candidates identified through in vitro screening must be advanced to preclinical animal models to evaluate their pharmacokinetic properties, safety, and in vivo efficacy.

By leveraging the foundational SAR principles outlined in this guide, researchers can more effectively design and synthesize the next generation of bromo-substituted quinazolinone derivatives with enhanced therapeutic potential.

References

Unlocking the Therapeutic Potential of 8-Bromoquinazolin-4(1H)-one: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The quinazolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This has led to the development of numerous therapeutic agents across various disease areas, including oncology, infectious diseases, and inflammation.[2][3] Within this versatile chemical family, strategic halogenation has emerged as a powerful tool for modulating potency, selectivity, and pharmacokinetic properties. This technical guide focuses on a specific, yet promising, derivative: 8-Bromoquinazolin-4(1H)-one. While direct, extensive research on this exact molecule is emerging, a comprehensive analysis of its structural features, combined with structure-activity relationship (SAR) data from closely related analogs, allows for the confident postulation of its primary therapeutic targets.

This document, intended for researchers, scientists, and drug development professionals, will delve into the core scientific rationale for prioritizing specific cellular targets for this compound. We will explore the mechanistic basis for these hypotheses, provide detailed experimental workflows for their validation, and present a forward-looking perspective on the therapeutic promise of this compound.

The Strategic Importance of the 8-Bromo Moiety: A Gateway to Potency and Selectivity

The introduction of a bromine atom at the C-8 position of the quinazolinone ring is a deliberate and strategic chemical modification. Halogen atoms, particularly bromine, can significantly influence a molecule's biological activity through several mechanisms:

  • Formation of Halogen Bonds: The bromine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in the active sites of target proteins. This can enhance binding affinity and specificity.

  • Modulation of Electronic Properties: As an electron-withdrawing group, bromine can alter the electron distribution of the quinazolinone ring system, thereby influencing its reactivity and interaction with biological macromolecules.[4]

  • Increased Lipophilicity: The presence of bromine can increase the lipophilicity of the molecule, potentially improving its ability to cross cellular membranes and reach intracellular targets.

  • Metabolic Stability: Halogenation can block sites of metabolism, leading to a longer biological half-life.

SAR studies on various quinazolinone derivatives have consistently highlighted the importance of substitutions at the C-6 and C-8 positions for enhancing antimicrobial and cytotoxic activities.[3] This underscores the critical role of the 8-bromo substituent in defining the therapeutic potential of the title compound.

Primary Putative Therapeutic Target Class: Poly (ADP-ribose) Polymerases (PARPs), with a Focus on Tankyrases

A compelling body of recent evidence points towards the PARP family of enzymes, particularly the tankyrase subfamily (TNKS1 and TNKS2), as a high-priority target for 8-substituted quinazolin-4-ones.[5][6]

Mechanistic Rationale

PARPs are crucial enzymes in DNA damage repair, chromatin remodeling, and cell death pathways.[4] Inhibitors of PARP, such as Olaparib, have been successfully translated into clinical practice for the treatment of cancers with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.

Tankyrases, a subset of the PARP family, play a distinct role in cellular processes, including the regulation of Wnt/β-catenin signaling, which is frequently dysregulated in various cancers.[6]

A very recent study has demonstrated that substitutions at the C-8 position of the quinazolin-4-one scaffold can significantly improve the potency and selectivity of tankyrase inhibitors.[5][6] The study revealed that larger substituents at this position can form novel interactions within the nicotinamide binding site of TNKS2, thereby enhancing affinity.[5][6] While the aforementioned study focused on nitro and diol substituents, the principle of leveraging the C-8 position to achieve potent and selective tankyrase inhibition provides a strong foundation for investigating the 8-bromo derivative. The bromine atom, with its specific size and electronic properties, is well-positioned to form favorable interactions in this pocket.

Hypothesized Signaling Pathway Interruption by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Wnt_Ligand Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt_Ligand->Frizzled_LRP Binds Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates and Binds Tankyrase Tankyrase (TNKS1/2) Tankyrase->Destruction_Complex PARylates Axin, Promoting Degradation 8_Bromo This compound 8_Bromo->Tankyrase Inhibits Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates

Caption: Proposed mechanism of this compound in the Wnt/β-catenin pathway.

Experimental Validation Workflow

1. In Vitro Enzyme Inhibition Assays:

  • Objective: To determine the direct inhibitory effect of this compound on PARP and tankyrase activity.

  • Methodology:

    • Perform a panel of PARP enzyme assays (including PARP1, PARP2, TNKS1, and TNKS2) using a commercially available ELISA-based or fluorescence-based kit.

    • Incubate varying concentrations of this compound with the recombinant enzymes and necessary substrates (e.g., NAD+, histone proteins).

    • Measure the enzymatic activity and calculate the IC50 values for each enzyme to determine potency and selectivity.

    • Use a known PARP inhibitor (e.g., Olaparib) and a selective tankyrase inhibitor (e.g., XAV939) as positive controls.

2. Cellular Target Engagement Assays:

  • Objective: To confirm that this compound engages with tankyrase in a cellular context.

  • Methodology:

    • Utilize a cellular thermal shift assay (CETSA) in a relevant cancer cell line (e.g., a colorectal cancer line with high Wnt signaling).

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell lysates to various temperatures and then analyze the soluble fraction for the presence of TNKS1 and TNKS2 by Western blotting.

    • Binding of the compound will stabilize the target protein, leading to a higher melting temperature compared to the control.

3. Wnt/β-catenin Signaling Pathway Reporter Assay:

  • Objective: To assess the functional consequence of tankyrase inhibition on the Wnt signaling pathway.

  • Methodology:

    • Use a cancer cell line stably transfected with a β-catenin/TCF-responsive reporter construct (e.g., TOP/FOP-Flash luciferase reporter).

    • Treat the cells with varying concentrations of this compound.

    • Stimulate the Wnt pathway (e.g., with Wnt3a conditioned media or a GSK3β inhibitor).

    • Measure luciferase activity to quantify the inhibition of Wnt signaling.

Experimental Protocol Objective Key Readout Positive Controls
In Vitro Enzyme AssaysDetermine direct inhibitionIC50 values for PARP familyOlaparib, XAV939
Cellular Thermal Shift Assay (CETSA)Confirm target engagement in cellsThermal stabilization of TNKS1/2XAV939
Wnt Signaling Reporter AssayAssess functional pathway inhibitionReduction in luciferase activityXAV939

Secondary Putative Therapeutic Target Class: Aurora Kinases

Another promising avenue for the therapeutic application of this compound is the inhibition of Aurora kinases, particularly Aurora A.

Mechanistic Rationale

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis.[7] Overexpression of Aurora A is common in many human cancers and is associated with chromosomal instability and poor prognosis.[7] Consequently, Aurora A has become an attractive target for anticancer drug development.

A study on a closely related analog, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, identified it as a selective inhibitor of Aurora A kinase.[7] This finding is significant as it demonstrates that the quinazoline scaffold with a halogen at the C-8 position is compatible with binding to the ATP-binding pocket of Aurora A. The 8-bromo substituent on the core, combined with appropriate substitutions at other positions, could be optimized to generate potent and selective Aurora A inhibitors.

This compound in Cell Cycle Regulation

G cluster_0 Cell Cycle Progression G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition Mitotic_Arrest Mitotic Arrest & Apoptosis M_Phase->Mitotic_Arrest Leads to Centrosome_Maturation Centrosome Maturation Centrosome_Maturation->M_Phase Spindle_Assembly Spindle Assembly Spindle_Assembly->M_Phase Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Regulates Aurora_A->Spindle_Assembly Regulates 8_Bromo This compound 8_Bromo->Aurora_A Inhibits

Caption: Postulated role of this compound in cell cycle control via Aurora A inhibition.

Experimental Validation Workflow

1. In Vitro Kinase Inhibition Assay:

  • Objective: To determine the direct inhibitory activity of this compound against Aurora A.

  • Methodology:

    • Perform a radiometric or fluorescence-based in vitro kinase assay using recombinant human Aurora A.

    • Incubate the enzyme with a peptide substrate, ATP (radiolabeled or modified), and varying concentrations of the test compound.

    • Measure the phosphorylation of the substrate to determine the IC50 value.

    • Include a known Aurora A inhibitor (e.g., Alisertib) as a positive control.

2. Cell-Based Proliferation and Apoptosis Assays:

  • Objective: To evaluate the cytotoxic and pro-apoptotic effects of the compound in cancer cell lines.

  • Methodology:

    • Treat a panel of cancer cell lines (e.g., breast, colon, lung) with increasing concentrations of this compound for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay to determine the GI50 (concentration for 50% growth inhibition).

    • Evaluate the induction of apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry.

3. Cell Cycle Analysis:

  • Objective: To determine if the compound induces cell cycle arrest consistent with Aurora A inhibition.

  • Methodology:

    • Treat cancer cells with the GI50 concentration of this compound for 24 hours.

    • Fix the cells, stain their DNA with propidium iodide, and analyze the cell cycle distribution by flow cytometry.

    • An accumulation of cells in the G2/M phase would be indicative of Aurora A inhibition.

Future Directions and Conclusion

The evidence strongly suggests that this compound is a promising scaffold for the development of targeted therapeutics, with tankyrases and Aurora A kinase representing the most probable and compelling initial targets. The strategic placement of the bromine atom at the C-8 position is key to this potential, offering a handle for achieving high potency and selectivity.

The experimental workflows outlined in this guide provide a clear and logical path for the validation of these targets. Successful validation will pave the way for lead optimization studies, focusing on modifying other positions of the quinazolinone ring to further enhance the compound's pharmacological profile.

References

Methodological & Application

Synthesis of 2,3-disubstituted 8-Bromoquinazolin-4(1H)-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Versatile Synthesis of 2,3-Disubstituted 8-Bromoquinazolin-4(1H)-one Derivatives

Abstract

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active molecules.[1][2] Their derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] The strategic introduction of substituents at the 2- and 3-positions, along with a bromine atom at the 8-position, provides a powerful tool for modulating the therapeutic efficacy and pharmacokinetic profile of these compounds. The 8-bromo substituent, in particular, not only influences the electronic landscape of the molecule but also serves as a valuable synthetic handle for further structural diversification through cross-coupling reactions.

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 2,3-disubstituted this compound derivatives. The methodology commences with the cyclization of 2-amino-3-bromobenzoic acid to form a key benzoxazinone intermediate, which is subsequently condensed with various primary amines. This approach is highly versatile, allowing for the generation of a diverse library of quinazolinone analogs for applications in drug discovery and medicinal chemistry.

Rationale and Strategic Overview

The most common and robust strategy for constructing the 2,3-disubstituted quinazolinone core involves a two-step sequence starting from an appropriately substituted anthranilic acid.[3][6][7] This method offers significant advantages in terms of starting material availability, operational simplicity, and, most importantly, the ability to independently vary the substituents at both the C2 and N3 positions.

Step 1: Formation of the Benzoxazinone Intermediate. The synthesis begins with the acylation of 2-amino-3-bromobenzoic acid, followed by a cyclodehydration reaction.[8] Using an acid anhydride like acetic anhydride not only introduces the C2-substituent (a methyl group in this case) but also acts as the dehydrating agent to facilitate the formation of the 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one ring system. This intermediate is a stable, isolable solid that serves as the cornerstone for diversification.

Step 2: Amination and Ring Transformation. The benzoxazinone intermediate readily reacts with primary amines.[8][9] The amine acts as a nucleophile, leading to the opening of the oxazinone ring, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable 2,3-disubstituted this compound scaffold. The choice of primary amine in this step directly dictates the substituent at the N3 position.

The overall synthetic workflow is depicted below.

G A 2-Amino-3-bromobenzoic Acid B Step 1: Acylation & Cyclodehydration A->B R¹-C(O)X (e.g., Acetic Anhydride) C 8-Bromo-2-substituted- 4H-3,1-benzoxazin-4-one (Intermediate) B->C D Step 2: Condensation with Primary Amine (R²-NH₂) C->D E 2,3-Disubstituted This compound (Final Product) D->E

Caption: General two-step synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (Intermediate)

This protocol describes the conversion of 2-amino-3-bromobenzoic acid into its corresponding benzoxazinone intermediate, which serves as the precursor for the final products.

Materials:

  • 2-Amino-3-bromobenzoic acid (C₇H₆BrNO₂, MW: 216.03 g/mol )[10]

  • Acetic anhydride ((CH₃CO)₂O, MW: 102.09 g/mol )

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Place 2-amino-3-bromobenzoic acid (10.0 g, 46.3 mmol) into a 100 mL round-bottom flask.

  • Add acetic anhydride (30 mL, 318 mmol) to the flask. Causality: Acetic anhydride serves a dual role: it acetylates the amino group and acts as a dehydrating agent to facilitate the ring closure to the benzoxazinone. An excess is used to ensure the reaction goes to completion and to serve as the reaction solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 140°C) for 3 hours with gentle stirring. The solid will gradually dissolve.

  • After 3 hours, remove the heat source and allow the reaction mixture to cool slowly to room temperature, and then further cool in an ice bath for 30 minutes.

  • A crystalline solid will precipitate upon cooling. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold diethyl ether (2 x 20 mL) to remove residual acetic anhydride and other impurities.

  • Dry the product under vacuum to yield 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one as a white or off-white solid.

Expected Outcome:

  • Yield: 85-95%

  • Appearance: White crystalline solid

  • Purity Check: Melting point analysis and TLC can be used to assess purity before proceeding to the next step.

Protocol 2: Synthesis of 8-Bromo-2-methyl-3-phenylquinazolin-4(1H)-one (Representative Final Product)

This protocol details the conversion of the benzoxazinone intermediate into a final 2,3-disubstituted quinazolinone using aniline as a representative primary amine.

Materials:

  • 8-Bromo-2-methyl-4H-3,1-benzoxazin-4-one (from Protocol 1, MW: 240.05 g/mol )

  • Aniline (C₆H₅NH₂, MW: 93.13 g/mol )

  • Glacial acetic acid or ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one (5.0 g, 20.8 mmol) in glacial acetic acid (40 mL). Causality: Acetic acid is an excellent solvent for this reaction and its acidic nature can help catalyze the dehydration in the final step of the ring formation. Ethanol can also be used as a greener alternative.

  • Add aniline (2.12 g, 22.8 mmol, 1.1 equivalents) to the solution. A slight excess of the amine ensures complete consumption of the limiting benzoxazinone intermediate.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 200 mL of ice-cold water with stirring. A solid precipitate will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 8-bromo-2-methyl-3-phenylquinazolin-4(1H)-one.

Mechanism Insight: The reaction proceeds via nucleophilic attack of the primary amine on the C4 carbonyl of the benzoxazinone, leading to ring opening. Subsequent intramolecular cyclization onto the C2-position and elimination of a water molecule affords the stable quinazolinone heterocycle.

References

Protocol for the Suzuki Coupling of 8-Bromoquinazolin-4(1H)-one: A Guide to Synthesizing Novel Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities. The strategic functionalization of this heterocycle is paramount in drug discovery programs. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures under mild conditions.[1][2]

This application note provides a comprehensive guide to the Suzuki coupling of 8-Bromoquinazolin-4(1H)-one. By coupling various boronic acids at the 8-position, researchers can generate extensive libraries of novel molecules for screening in oncology, neuroscience, and infectious disease research. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights for troubleshooting and optimization.

The Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The crucial role of the base is to activate the organoboron species, facilitating the transfer of the organic group to the palladium center.[5]

  • Oxidative Addition : The cycle begins with the insertion of a catalytically active Pd(0) species into the carbon-bromine bond of this compound. This step forms a new Pd(II) complex.[4]

  • Transmetalation : The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the Pd(II) complex. This displaces the bromide ligand and forms a new diorganopalladium(II) intermediate.[5]

  • Reductive Elimination : In the final step, the two organic groups on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oa_complex [Ar-Pd(II)L₂-Br] Oxidative Adduct pd0->oa_complex Oxidative Addition tm_complex [Ar-Pd(II)L₂-R'] Transmetalation Intermediate oa_complex->tm_complex Transmetalation tm_complex->pd0 Regeneration product Ar-R' (8-Arylquinazolin-4(1H)-one) tm_complex->product Reductive Elimination start This compound (Ar-Br) boronic R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ byproduct Pd(0)L₂ Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup Combine reagents in a Schlenk flask. inert 2. Inert Atmosphere Evacuate and backfill with Ar/N₂ (3x). setup->inert reagents 3. Reagent Addition Add degassed solvent and base. inert->reagents heat 4. Heating & Stirring Heat to 80-100 °C for 4-24h. reagents->heat monitor 5. Monitoring Track progress via TLC or LC-MS. heat->monitor cool 6. Cooldown & Quench Cool to RT, dilute with EtOAc & H₂O. monitor->cool extract 7. Extraction Separate layers, extract aqueous phase. cool->extract purify 8. Purification Dry, concentrate, and perform column chromatography. extract->purify

References

Application Notes & Protocols: 8-Bromoquinazolin-4(1H)-one in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold as a Privileged Motif in Oncology

The quinazolinone core is a heterocyclic scaffold of significant interest in medicinal chemistry, renowned for its broad and diverse pharmacological activities.[1][2][3] This structural motif is present in numerous FDA-approved drugs, particularly in oncology, where quinazoline-based molecules have been successfully developed as potent inhibitors of key signaling pathways that drive tumor growth and proliferation.[4][5][6][7] Prominent examples include Gefitinib, Erlotinib, and Lapatinib, which are established tyrosine kinase inhibitors (TKIs) used in the treatment of various cancers.[4][6][7]

The versatility of the quinazolinone ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[5] The introduction of a bromine atom at the 8-position, yielding 8-Bromoquinazolin-4(1H)-one (CAS: 77150-35-7), significantly alters the molecule's electronic and steric profile. This halogenation can enhance binding affinity to target proteins, improve membrane permeability, and ultimately modulate the compound's anticancer efficacy. This document serves as a technical guide to the application of this compound and its derivatives in cancer research, outlining its mechanistic basis and providing detailed protocols for its evaluation.

Mechanism of Action: Targeting Key Oncogenic Pathways

Quinazolinone derivatives exert their anticancer effects through multiple mechanisms, often by inhibiting enzymes crucial for cancer cell survival and proliferation.[1][5] While the precise targets of this compound may vary depending on further substitutions, the core scaffold is known to interact with several key oncogenic drivers.

Inhibition of Protein Kinases

A primary mechanism for many quinazolinone-based anticancer agents is the inhibition of protein kinases.[8] Overexpression or mutation of kinases like the Epidermal Growth Factor Receptor (EGFR) and those in the PI3K/Akt pathway leads to uncontrolled cell growth.[9][10] Quinazolinones can act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[8]

  • EGFR Signaling: The EGFR pathway is a critical regulator of cell proliferation and survival.[10] Aberrant EGFR signaling is a hallmark of many cancers, including non-small cell lung cancer.[10][11] Quinazolinone derivatives have been extensively developed as EGFR inhibitors.[6][10]

  • PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a central node for regulating cell growth, metabolism, and survival. Its dysregulation is implicated in a wide range of human cancers.[9] Certain quinazolinone derivatives have been designed as potent dual inhibitors of PI3K and other key enzymes like HDAC or mTOR.[9][12]

  • Aurora Kinases: These serine/threonine kinases are essential for regulating mitosis. Their overexpression is common in tumors, making them attractive therapeutic targets.[13][14] Novel quinazolinone derivatives have been identified as potent inhibitors of Aurora A kinase, leading to cell cycle arrest and apoptosis.[11][13][14]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus ligand EGF Ligand receptor EGFR ligand->receptor Binds RAS RAS receptor->RAS PI3K PI3K receptor->PI3K Activates drug This compound (Derivative) drug->receptor Inhibits ATP Binding nucleus Nucleus Transcription Gene Transcription nucleus->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->nucleus AKT AKT PI3K->AKT AKT->nucleus

Caption: EGFR signaling pathway and the inhibitory action of quinazolinone derivatives.

Cell Cycle Arrest & Apoptosis Induction

By inhibiting key regulatory proteins, this compound derivatives can halt the cell cycle, preventing cancer cells from dividing.[1][4] This arrest often occurs at the G1/S or G2/M checkpoints.[4][13] Prolonged cell cycle arrest can subsequently trigger apoptosis (programmed cell death), a crucial mechanism for eliminating malignant cells.[10][15] Studies have shown that treatment with quinazolinone compounds leads to a significant increase in apoptotic cell populations.[10][13][15]

Inhibition of Tubulin Polymerization

Another mechanism attributed to some quinazolinone scaffolds is the disruption of microtubule dynamics.[16] Tubulin polymerization is essential for the formation of the mitotic spindle during cell division.[16] Compounds that interfere with this process can effectively block mitosis and induce cytotoxicity in rapidly dividing cancer cells.[1][16]

Quantitative Data: In Vitro Anticancer Activity

The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) value, which represents the concentration required to inhibit 50% of a biological process or cell growth. The tables below summarize representative data for bromo-substituted quinazolinone derivatives against various human cancer cell lines, demonstrating the broad-spectrum cytotoxic potential of this structural class.

Table 1: Cytotoxicity of 2-Aryl-Dibromoquinazolinone Derivatives [17]

Compound MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) SKOV3 (Ovarian) IC50 (µM)
1f 101.37 ± 12.20 124.5 ± 20.51 125.0 ± 7.07
1g 101.37 ± 12.20 124.5 ± 20.51 125.0 ± 7.07
1b > 250 > 250 > 250

| 1c | 198.6 ± 7.07 | > 250 | > 250 |

Data from a study on 6,8-dibromo-2-arylquinazolin-4(3H)-one derivatives. Values represent the mean ± SD.[17]

Table 2: Cytotoxicity of 6-Bromo-Quinazolinone Thioether Derivatives [7]

Compound MCF-7 (Breast) IC50 (µM) SW480 (Colon) IC50 (µM) MRC-5 (Normal Lung) IC50 (µM)
8a 15.85 ± 3.32 17.85 ± 0.92 84.20 ± 1.72
8c 22.40 ± 1.83 24.30 ± 2.68 92.50 ± 1.13

| Erlotinib | 35.10 ± 2.40 | 25.10 ± 1.55 | Not Reported |

Compound 8a demonstrated higher potency than the standard drug Erlotinib against the MCF-7 cell line and showed selectivity for cancer cells over normal cells.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating the anticancer properties of this compound in a laboratory setting.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[4][16]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay start Start node1 1. Seed cancer cells in a 96-well plate. start->node1 end Calculate IC50 node2 2. Incubate for 24h to allow cell attachment. node1->node2 node3 3. Treat cells with serial dilutions of This compound. node2->node3 node4 4. Incubate for 48-72h. node3->node4 node5 5. Add MTT reagent to each well. Incubate for 2-4h. node4->node5 node6 6. Solubilize formazan crystals with DMSO. node5->node6 node7 7. Read absorbance at ~570nm using a plate reader. node6->node7 node7->end

Caption: Standard workflow for an MTT cell viability assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be <0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[16]

  • MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Observe the formation of purple formazan crystals. Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the crystals.[4]

  • Absorbance Reading: Gently shake the plate for 5 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4]

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the test compound.

Materials:

  • Cancer cells cultured in 6-well plates

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Cold 70% Ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Culture & Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at its IC50 concentration for 24 hours.[13] Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation. Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cell pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at low speed. This permeabilizes the cell membrane.[4] Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µL of RNase A and incubate for 30 minutes at 37°C to degrade RNA. Add 500 µL of PI staining solution and incubate for 15-30 minutes in the dark at room temperature.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer, measuring the fluorescence of PI, which is proportional to the DNA content.[4]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and control samples.

Protocol 3: Western Blot Analysis for Pathway Modulation

This technique is used to detect specific proteins in a sample and is critical for confirming the compound's effect on target signaling pathways (e.g., inhibition of EGFR or Akt phosphorylation).

Materials:

  • Treated and untreated cell lysates

  • Protein quantification kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-Akt, anti-total-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity and normalize the expression of target proteins (e.g., p-EGFR) to a loading control (e.g., β-actin) and/or the total protein (e.g., total EGFR).

Logic_Diagram start_node This compound Treatment mechanism_node Inhibition of Target (e.g., EGFR, Aurora Kinase) start_node->mechanism_node pathway_inhibition Downstream Pathway Inhibition (Akt, ERK) mechanism_node->pathway_inhibition outcome_node Reduced Cell Viability & Tumor Growth Inhibition pathway_inhibition->outcome_node cell_cycle_arrest Cell Cycle Arrest (G1 or G2/M Phase) pathway_inhibition->cell_cycle_arrest apoptosis Induction of Apoptosis cell_cycle_arrest->apoptosis apoptosis->outcome_node

Caption: Logical flow from compound action to cellular outcome.

Conclusion

This compound represents a valuable chemical scaffold for the development of novel anticancer agents. Its derivatives have demonstrated broad-spectrum cytotoxicity against a range of cancer cell lines, operating through clinically relevant mechanisms such as the inhibition of crucial protein kinases, induction of cell cycle arrest, and apoptosis. The protocols and data presented in this guide provide a robust framework for researchers to investigate the therapeutic potential of this and related quinazolinone compounds, facilitating the discovery of next-generation targeted cancer therapies.

References

Application Notes & Protocols: 8-Bromoquinazolin-4(1H)-one as a Prototypical EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 8-Bromoquinazolin-4(1H)-one as a representative inhibitor of the Epidermal Growth Factor Receptor (EGFR). The quinazoline core is a privileged scaffold in the development of EGFR inhibitors, leading to several clinically approved drugs.[1] These application notes leverage established methodologies for this class of compounds to provide detailed, field-proven protocols for assessing the inhibitory activity of this compound, from initial enzymatic assays to cell-based functional screens. The causality behind experimental choices, self-validating controls, and data interpretation are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: Targeting EGFR with Quinazolinone Scaffolds

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a critical regulator of cellular processes including proliferation, differentiation, and survival.[2] Upon binding of ligands like Epidermal Growth Factor (EGF), EGFR dimerizes, leading to autophosphorylation of its intracellular kinase domain. This event initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are central to cell growth and survival.[3][4]

Dysregulation of EGFR through overexpression or activating mutations is a well-established driver in numerous cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][5][6] This makes EGFR a prime therapeutic target. The quinazoline and quinazolinone scaffolds have emerged as highly effective frameworks for designing ATP-competitive EGFR inhibitors, exemplified by FDA-approved drugs like Gefitinib and Erlotinib.[1][7][8]

This compound serves as a foundational analogue in this chemical class. The protocols herein are designed to rigorously characterize its potential as an EGFR inhibitor and are broadly applicable to other novel quinazolinone derivatives.

Mechanism of Action

Quinazolinone-based inhibitors typically function by competing with adenosine triphosphate (ATP) at the catalytic kinase domain of EGFR.[8] By occupying the ATP-binding pocket, the inhibitor prevents receptor autophosphorylation, the critical first step in signal cascade activation. This blockade effectively silences the downstream pro-survival and proliferative signals.[9]

EGFR_Pathway cluster_membrane cluster_downstream EGFR EGFR ATP_Pocket ATP Binding Pocket EGFR->ATP_Pocket Activates Kinase Domain RAS RAS EGFR->RAS pY PI3K PI3K EGFR->PI3K pY ATP_Pocket->EGFR Autophosphorylation (pY) EGF EGF Ligand EGF->EGFR Binding & Dimerization Inhibitor This compound Inhibitor->ATP_Pocket Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the point of inhibition.

Synthesis Outline

The synthesis of quinazolin-4(1H)-one derivatives can be achieved through various established methods. A common approach involves the reaction of the appropriately substituted anthranilic acid or isatoic anhydride with a formamide source or cyclization of N-acyl-anthranilic acids. For this compound, a plausible route starts from 2-amino-3-bromobenzoic acid.

General Synthetic Concept:

  • Amidation: Reaction of 2-amino-3-bromobenzoic acid with formamide or a similar reagent under heating to form the N-formyl intermediate.

  • Cyclization: Intramolecular cyclization of the intermediate, often promoted by heat or acid/base catalysis, yields the this compound core structure.[10][11]

Note: For detailed synthetic procedures, researchers should consult specialized organic chemistry literature.[11][12]

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This biochemical assay is the first critical step to determine if the compound directly inhibits the enzymatic activity of isolated EGFR. The ADP-Glo™ Kinase Assay is a robust method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[2][13]

Principle

The assay is performed in two steps. First, the kinase reaction is allowed to proceed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal proportional to the initial kinase activity.[2]

Materials
  • Recombinant Human EGFR (e.g., Promega V4351)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • Substrate: Poly(Glu, Tyr) 4:1 (Sigma-Aldrich, P0275)

  • ATP (10 mM stock)

  • EGFR Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT.[2]

  • This compound (Test Inhibitor), dissolved in 100% DMSO

  • Staurosporine (Positive Control Inhibitor), dissolved in 100% DMSO

  • White, opaque 384-well assay plates (e.g., Corning #3574)[14]

  • Multichannel pipette and plate reader capable of luminescence detection

Step-by-Step Protocol
  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 10 mM, diluted down to the nM range. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup: Add the following to the wells of a 384-well plate in order:

    • 1 µL of inhibitor dilution (or DMSO for vehicle control).[2]

    • 2 µL of EGFR enzyme solution (concentration optimized as per manufacturer's guidelines, typically 2-5 ng/well).[2]

    • 2 µL of Substrate/ATP mixture (Final concentrations: ~15 µM ATP, 0.2 mg/mL Poly(Glu,Tyr)).[14]

  • Kinase Reaction: Mix the plate gently and incubate at room temperature for 60 minutes.[2]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[2]

  • ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent to each well. Mix and incubate for 30 minutes at room temperature.[2]

  • Data Acquisition: Record the luminescence signal using a plate reader.

Data Analysis and Presentation
  • Subtract the background luminescence (no enzyme control) from all wells.

  • Normalize the data by setting the "No Inhibitor" (DMSO) control as 100% activity and the "High Concentration Staurosporine" control as 0% activity.

  • Plot the % Inhibition against the log concentration of this compound.

  • Use a non-linear regression model (variable slope) in software like GraphPad Prism to calculate the IC50 value.[14]

CompoundTargetIC50 (nM)Hill Slope
This compoundEGFR[Experimental Value][Experimental Value]
Staurosporine (Control)EGFR~5-10~1.0

Protocol 2: Western Blot for Cellular EGFR Autophosphorylation

This cell-based assay validates the findings from the in vitro kinase assay by determining if the compound can inhibit EGFR activation within a living cell. The protocol measures the level of phosphorylated EGFR (p-EGFR) in response to EGF stimulation.[3][15]

Principle

EGFR-overexpressing cells (e.g., A431) are serum-starved to reduce basal signaling, pre-treated with the inhibitor, and then stimulated with EGF. Cell lysates are collected, and proteins are separated by size via SDS-PAGE. Western blotting with a phospho-specific EGFR antibody is used to detect the level of receptor activation. The blot is then stripped and re-probed for total EGFR and a loading control (e.g., β-Actin) for normalization.[9][16]

WB_Workflow A 1. Cell Seeding & Serum Starvation B 2. Pre-treatment (Inhibitor/Vehicle) A->B C 3. EGF Stimulation B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE E->F G 7. Protein Transfer (PVDF Membrane) F->G H 8. Blocking (5% BSA in TBST) G->H I 9. Primary Antibody (Anti-p-EGFR) H->I J 10. Secondary Antibody (HRP-conjugated) I->J K 11. ECL Detection & Imaging J->K L 12. Stripping & Re-probing (Total EGFR, β-Actin) K->L M 13. Densitometry & Analysis L->M

Caption: Experimental workflow for Western blot analysis.

Materials
  • Cell Line: A431 (human epidermoid carcinoma), known for high EGFR expression.[4]

  • Media: DMEM, 10% Fetal Bovine Serum (FBS), Penicillin-Streptomycin.

  • Reagents: Human EGF, RIPA Lysis Buffer with protease/phosphatase inhibitors, BCA Protein Assay Kit, Laemmli sample buffer.

  • Antibodies:

    • Primary: Rabbit anti-phospho-EGFR (e.g., Tyr1173, 1:1000 dilution).[15][16]

    • Primary: Rabbit anti-total-EGFR (1:1000 dilution).[15]

    • Primary: Mouse anti-β-Actin (1:5000 dilution).

    • Secondary: HRP-conjugated anti-rabbit and anti-mouse IgG (1:5000 dilution).[3]

  • Equipment: SDS-PAGE gels, electroblotting apparatus, PVDF membranes, ECL chemiluminescent substrate, digital imaging system.

Step-by-Step Protocol
  • Cell Culture: Seed A431 cells in 6-well plates. Grow to 80-90% confluency.

  • Serum Starvation: Replace media with serum-free DMEM for 16-24 hours to reduce basal EGFR phosphorylation.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (and vehicle control) for 2 hours.

  • EGF Stimulation: Stimulate cells with 100 ng/mL EGF for 10 minutes at 37°C. Include an unstimulated control well.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add 100 µL of ice-cold RIPA buffer. Scrape cells, collect lysate, and incubate on ice for 30 minutes.[3] Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[3]

  • Protein Quantification: Determine protein concentration using a BCA assay.[15]

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.[3]

  • SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an 8% Tris-Glycine gel. Run the gel and transfer proteins to a PVDF membrane.[3]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour. Causality Note: BSA is preferred over milk for phospho-antibodies as milk contains casein, a phosphoprotein that can cause high background.[15]

    • Incubate with anti-p-EGFR primary antibody overnight at 4°C.[3]

    • Wash 3x with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

    • Wash 3x with TBST. Apply ECL substrate and capture the signal with an imager.[3]

  • Stripping and Re-probing:

    • Incubate the membrane in a mild stripping buffer to remove antibodies.[15]

    • Re-block and sequentially probe for total EGFR and then β-Actin, repeating the detection steps each time. This is a critical self-validating step to ensure observed changes in phosphorylation are not due to changes in total protein levels.[9][15]

Data Analysis and Presentation

Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the p-EGFR signal to the total EGFR signal for each lane. Further normalize this ratio to the loading control (β-Actin).

Treatment Groupp-EGFR / Total EGFR RatioFold Change vs. EGF Control
Untreated[Value][Value]
EGF Stimulated (Vehicle)1.0 (Reference)1.0
EGF + 1 µM Inhibitor[Value][Value]
EGF + 10 µM Inhibitor[Value][Value]

Protocol 3: Cell Viability Assay

This assay determines the functional consequence of EGFR inhibition on cell proliferation and survival. A luminescence-based assay measuring cellular ATP levels (e.g., CellTiter-Glo®) is highly sensitive and reflects the number of metabolically active, viable cells.[17]

Principle

Cells are seeded in a multi-well plate and treated with a range of inhibitor concentrations. After a prolonged incubation (e.g., 72 hours), a reagent is added that lyses the cells and provides luciferase and its substrate. The amount of ATP present in the viable cells is converted into a luminescent signal, which is proportional to the number of living cells.

Materials
  • Cell Line: An EGFR-dependent cancer cell line (e.g., A431, PC-9, HCC827).[18]

  • Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega, G7571).

  • Plates: White, opaque-walled 96-well plates suitable for luminescence.

  • This compound and a positive control (e.g., Gefitinib).

Step-by-Step Protocol
  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of media. Incubate for 24 hours.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include vehicle-only (DMSO) and media-only (background) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[14]

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[17]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[17]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence with a plate reader.

Data Analysis and Presentation
  • Subtract the average background signal (media-only wells) from all experimental wells.

  • Normalize the data, setting the vehicle control wells as 100% viability.

  • Plot the % Viability against the log concentration of the inhibitor.

  • Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model in software like GraphPad Prism.[19]

Cell LineCompoundGI50 (µM)
A431This compound[Experimental Value]
A431Gefitinib (Control)[Literature Value, e.g., ~0.1-0.5]

References

Application Notes and Protocols: 8-Bromoquinazolin-4(1H)-one as a Scaffold for Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Quinazolinone Scaffold

The quinazolin-4(1H)-one ring system is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities, including anticancer, anti-inflammatory, and notable central nervous system (CNS) effects.[1][2][3] Historically, the discovery of methaqualone as a sedative-hypnotic agent sparked significant interest in this heterocyclic core for CNS-active drug discovery.[1] Subsequent research has consistently demonstrated that derivatives of quinazolin-4(1H)-one possess significant anticonvulsant properties, making them a compelling starting point for the development of novel antiepileptic drugs (AEDs).[4][5][6]

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide.[7] While numerous AEDs are available, a significant portion of patients remain refractory to treatment, and many existing drugs are associated with undesirable side effects.[6][8] This underscores the urgent need for new therapeutic agents with improved efficacy and safety profiles. The quinazolinone scaffold is attractive due to its synthetic tractability and the potential for broad-spectrum anticonvulsant activity.[6][9]

This application note focuses on the 8-bromoquinazolin-4(1H)-one core as a particularly promising scaffold. Halogen substitution, especially at positions 6 or 8, has been shown to enhance antiepileptic activity in related series.[6] Specifically, electron-withdrawing groups like bromine on the aromatic ring can modulate the molecule's electronic properties and lipophilicity, potentially improving its interaction with biological targets and its pharmacokinetic profile.[10]

Herein, we provide a comprehensive guide for researchers, outlining detailed protocols for the synthesis of this compound derivatives and their subsequent evaluation as potential anticonvulsant agents using clinically validated preclinical models.[11]

Part 1: Chemical Synthesis and Characterization

The synthesis of novel anticonvulsant candidates begins with the robust chemical preparation of derivatives built upon the this compound scaffold. The general strategy involves the initial synthesis of the core structure, followed by substitution at key positions (typically N3 and C2) to generate a library of diverse analogues for structure-activity relationship (SAR) studies.[4][12][13]

Protocol 1: Synthesis of 2-Substituted-8-Bromoquinazolin-4(1H)-ones

This protocol describes a general and efficient method for synthesizing the target compounds, adapted from established literature procedures.[14][15][16] The key is a cyclization reaction followed by functionalization.

Materials:

  • 2-Amino-3-bromobenzoic acid

  • Appropriate acid anhydride (e.g., acetic anhydride, propionic anhydride) or acyl chloride

  • Substituted amines or hydrazines

  • Solvents: Glacial acetic acid, ethanol, dimethylformamide (DMF)

  • Reagents for workup: Crushed ice, sodium bicarbonate solution

  • Standard laboratory glassware and purification apparatus (recrystallization, column chromatography)

Step-by-Step Methodology:

  • Synthesis of 8-Bromo-2-substituted-4H-3,1-benzoxazin-4-one (Intermediate):

    • To a solution of 2-amino-3-bromobenzoic acid (1 equivalent) in an appropriate solvent like pyridine or glacial acetic acid, add the desired acid anhydride or acyl chloride (1.1 equivalents) dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and pour it onto crushed ice.

    • Filter the resulting precipitate, wash thoroughly with cold water and a dilute sodium bicarbonate solution to remove unreacted acids, and dry under vacuum. This yields the benzoxazinone intermediate.

    • Causality: This step forms the reactive benzoxazinone ring, which is susceptible to nucleophilic attack, making it an excellent precursor for introducing diversity at the N3 position.[2]

  • Synthesis of 2,3-Disubstituted-8-Bromoquinazolin-4(1H)-one (Final Product):

    • Dissolve the 8-bromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate (1 equivalent) in a suitable solvent such as ethanol or DMF.

    • Add the desired primary amine or hydrazine (1.1 equivalents) to the solution.

    • Reflux the mixture for 4-8 hours until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and pour it into cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Causality: The amine acts as a nucleophile, opening the benzoxazinone ring and subsequently cyclizing to form the thermodynamically stable quinazolinone core.[2]

  • Purification and Characterization:

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

    • Characterize the final compounds using standard analytical techniques:

      • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the quinazolinone ring).

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for creating a library of this compound derivatives.

G cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Quinazolinone Formation cluster_2 Analysis A 2-Amino-3-bromobenzoic Acid C 8-Bromo-2-substituted- 4H-3,1-benzoxazin-4-one A->C B Acid Anhydride / Acyl Chloride B->C E 2,3-Disubstituted-8-Bromo- quinazolin-4(1H)-one C->E D Primary Amine / Hydrazine D->E F Purification & Characterization E->F G cluster_0 Mechanism of Action Quin 8-Bromoquinazolinone Derivative GABA_A GABA-A Receptor Benzodiazepine Binding Site GABA Binding Site Chloride Channel Quin->GABA_A:f0 Binds to Allosteric Site Effect Enhanced GABAergic Inhibition GABA_A:f2->Effect Increased Cl⁻ Influx Outcome Reduced Neuronal Excitability & Seizure Protection Effect->Outcome G cluster_B Structural Modifications on this compound Scaffold node_A Anticonvulsant Activity (Potency & Safety) B1 C2-Substituent (Alkyl/Aryl) B1->node_A Modulates Lipophilicity & Target Fit B2 N3-Substituent (Alkyl/Aryl) B2->node_A Critical for Potency & Pharmacokinetics B3 Position 8 (Bromo Group) B3->node_A Influences Electronic Properties & Binding

References

Application Note: Standardized Protocols for In Vitro Antimicrobial and Antifungal Efficacy Screening of Novel 8-Bromoquinazolin-4(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Antimicrobial Drug Discovery

The quinazolinone framework is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, creating an urgent need for novel antimicrobial agents that operate via new mechanisms of action.[1][2][4] Quinazolinone derivatives are of particular interest as they can exert their antibacterial effects through various mechanisms, making them valuable scaffolds for the discovery of next-generation therapeutics.[1][4]

This application note provides a comprehensive guide with detailed, field-proven protocols for the initial in vitro screening of novel 8-Bromoquinazolin-4(1H)-one derivatives against a panel of pathogenic bacteria and fungi. The methodologies described herein are aligned with international standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data reproducibility and reliability.[5][6][7] We will focus on two primary, universally accepted screening methods: the Broth Microdilution assay for determining quantitative Minimum Inhibitory Concentration (MIC) values against bacteria, and the Agar Disk Diffusion assay for a qualitative yet robust assessment of antifungal activity.

Foundational Principles of Susceptibility Testing

The primary goal of antimicrobial susceptibility testing (AST) is to determine the effectiveness of a compound against a specific microorganism. The most critical parameter derived from these tests is the Minimum Inhibitory Concentration (MIC).

  • Minimum Inhibitory Concentration (MIC): Defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after a standardized incubation period.[8][9] The MIC is a quantitative measure that is fundamental for evaluating the potency of a new compound and for monitoring the emergence of resistance.

The choice of method depends on the screening objective. Broth microdilution is the "gold standard" for generating precise MIC data, which is essential for lead optimization and structure-activity relationship (SAR) studies.[8][10] The disk diffusion method, while more qualitative, is a simple, low-cost, and effective primary screen for assessing a compound's potential bioactivity, particularly for fungi.[11][12]

Protocol I: Antimicrobial Screening via Broth Microdilution

This protocol details the determination of MIC values for this compound derivatives against clinically relevant bacterial strains. The method is based on CLSI guidelines to ensure inter-laboratory consistency.[13][14]

Causality and Experimental Rationale

The broth microdilution method challenges a standardized population of bacteria with serially diluted concentrations of the test compound in a liquid growth medium.[8] Standardization of the bacterial inoculum is the most critical step; an inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while a sparse inoculum can result in falsely low MICs. Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as its concentration of divalent cations (Ca²⁺ and Mg²⁺) is controlled, which is crucial as these ions can affect the activity of certain classes of antibiotics and test compounds.

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Readout P1 Prepare Compound Stock (e.g., 10 mg/mL in DMSO) P2 Prepare 2X Working Solutions via Serial Dilution P1->P2 Dilute P3 Prepare Standardized Inoculum (0.5 McFarland Standard) A2 Add 50 µL of 2X Compound dilutions to corresponding wells P2->A2 P4 Dilute Inoculum to Final ~1x10^6 CFU/mL P3->P4 Dilute A3 Inoculate wells (except sterility control) with 50 µL of final inoculum P4->A3 A1 Add 50 µL CAMHB to all wells A1->A2 A2->A3 R1 Incubate Plate (35°C ± 2°C for 16-20h) R2 Visually Inspect Wells for Turbidity R1->R2 R3 Determine MIC: Lowest concentration with no growth R2->R3

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • McFarland turbidity standards (0.5 standard)

  • Spectrophotometer

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of each derivative in DMSO.

    • Perform serial two-fold dilutions of the stock solution in CAMHB to create working solutions at twice the desired final concentrations (e.g., from 512 µg/mL down to 1 µg/mL).[9]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be 0.08 to 0.13).[9]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration that will result in approximately 5 x 10⁵ CFU/mL in each well after inoculation.[9]

  • Microtiter Plate Setup:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the appropriate 2X compound working solution to the wells in column 1, 50 µL of the next dilution to column 2, and so on, typically up to column 10.

    • Column 11 serves as the growth control (add 50 µL of CAMHB instead of a compound).

    • Column 12 serves as the sterility control (contains only 100 µL of uninoculated CAMHB).[8]

  • Inoculation and Incubation:

    • Within 15 minutes of its preparation, add 50 µL of the final diluted bacterial inoculum to wells in columns 1 through 11. The final volume in these wells will be 100 µL.[9]

    • Seal the plate and incubate at 35°C ± 2°C in ambient air for 16-20 hours.[9]

  • Result Interpretation:

    • Following incubation, visually inspect the plate. The growth control (Column 11) must show distinct turbidity, and the sterility control (Column 12) must remain clear.[9]

    • The MIC is recorded as the lowest concentration of the this compound derivative that completely inhibits visible growth of the organism.[8][9]

Sample Data Presentation

Table 1: Hypothetical MIC Values (µg/mL) of this compound Derivatives

Compound ID S. aureus (Gram +) E. coli (Gram -) P. aeruginosa (Gram -) Ciprofloxacin (Control)
BQZ-01 16 64 >128 0.5
BQZ-02 8 32 128 0.5
BQZ-03 4 16 64 0.5

| BQZ-04 | >128 | >128 | >128 | 0.5 |

Protocol II: Antifungal Screening via Agar Disk Diffusion

This protocol provides a reliable and straightforward method for the preliminary screening of the antifungal properties of the synthesized compounds.[11][15]

Causality and Experimental Rationale

The disk diffusion assay relies on the principle of diffusion. A compound impregnated onto a paper disk will diffuse outwards into an agar medium that has been seeded with a fungus. If the compound is effective, it will inhibit fungal growth, creating a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the compound's activity and its diffusion characteristics in agar. This method is excellent for screening multiple compounds simultaneously and identifying promising candidates for more quantitative testing.[11][16]

Workflow for Agar Disk Diffusion Assay

Disk_Diffusion_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout P1 Prepare Fungal Inoculum (e.g., 1x10^6 cells/mL) A2 Inoculate Agar Surface (Create a 'lawn') P1->A2 P2 Impregnate Sterile Disks with Test Compounds A3 Apply Impregnated Disks to Agar Surface P2->A3 A1 Prepare Agar Plates (e.g., Mueller-Hinton Agar) A1->A2 A2->A3 R1 Incubate Plate (30°C for 4-7 days) R2 Measure Diameter of Zone of Inhibition (mm) R1->R2 R3 Compare Zone Sizes to Controls R2->R3

Caption: Workflow for the Agar Disk Diffusion antifungal assay.

Step-by-Step Methodology

Materials:

  • Sterile Petri dishes (100 mm)

  • Mueller-Hinton Agar or Sabouraud Dextrose Agar

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Sterile paper disks (6 mm diameter)

  • This compound derivatives

  • Reference antifungal (e.g., Fluconazole)

  • Sterile swabs

Procedure:

  • Inoculum Preparation:

    • For yeasts (C. albicans), prepare a suspension in sterile saline adjusted to a 0.5 McFarland standard, similar to the bacterial protocol.

    • For molds (A. niger), create a spore suspension by washing a mature culture with sterile saline containing 0.05% Tween 80. Adjust the spore concentration as needed.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted fungal inoculum and rotate it against the side of the tube to remove excess liquid.

    • Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth (a "lawn").

  • Disk Application:

    • Aseptically apply a known amount of each test compound solution (e.g., 10 µL of a 1 mg/mL solution) onto a sterile paper disk. Allow the solvent to evaporate completely.

    • Prepare control disks: a positive control (e.g., Fluconazole) and a negative control (solvent only, e.g., DMSO).

    • Carefully place the impregnated disks onto the surface of the inoculated agar plates, ensuring firm contact.

  • Incubation:

    • Invert the plates and incubate at 30°C for 4 to 7 days, or until sufficient growth is observed in the control plates.[11]

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[11]

    • The activity is generally categorized based on the zone size (e.g., resistant, intermediate, susceptible), though for novel compounds, a comparison against the solvent and positive controls is the primary outcome.

Sample Data Presentation

Table 2: Hypothetical Antifungal Activity (Zone of Inhibition, mm) of Derivatives

Compound ID C. albicans A. niger Fluconazole (Control) Solvent (Control)
BQZ-01 12 10 25 6
BQZ-02 18 15 25 6
BQZ-03 21 19 25 6

| BQZ-04 | 6 | 6 | 25 | 6 |

Expert Insights: SAR and Potential Mechanisms

The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring.[17] For instance, the introduction of different aryl groups or other heterocyclic moieties can significantly modulate antimicrobial potency.[15][17] Some studies suggest that electron-donating groups may enhance activity compared to electron-withdrawing groups.[17] The bromine atom at the 8-position in the current series likely influences the electronic properties and lipophilicity of the scaffold, which are key determinants of biological activity.

The proposed mechanisms of action for quinazolinone-based antimicrobials are diverse. Some derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[9][17] Others have been found to inhibit penicillin-binding proteins (PBPs), mimicking the mechanism of β-lactam antibiotics.[18] Understanding these potential targets is crucial for guiding future derivatization and optimization efforts.

Conclusion

The protocols detailed in this application note provide a standardized and robust framework for the initial antimicrobial and antifungal evaluation of novel this compound derivatives. By employing the quantitative broth microdilution method for antibacterial testing and the reliable agar disk diffusion method for antifungal screening, researchers can efficiently identify promising lead compounds for further development. Adherence to these validated methodologies ensures the generation of high-quality, reproducible data, which is the cornerstone of successful drug discovery programs aimed at combating infectious diseases.

References

Application Notes & Protocols: High-Throughput Screening Strategies for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core, a fused heterocyclic system of a benzene and pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Molecules incorporating this structure exhibit an exceptionally broad range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5] In oncology, quinazolinone derivatives have been particularly successful, leading to the development of targeted therapies like gefitinib and erlotinib, which inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[6][7]

The therapeutic versatility of quinazolinones stems from their ability to interact with a diverse array of biological targets. Key mechanisms of action for their anticancer effects include the inhibition of critical cell signaling kinases (e.g., EGFR, PI3K), disruption of microtubule dynamics by inhibiting tubulin polymerization, and the induction of programmed cell death (apoptosis).[1][2][4][8]

The exploration of vast chemical libraries of novel quinazolinone derivatives necessitates robust, scalable, and efficient screening methodologies. High-Throughput Screening (HTS) provides the technological framework to rapidly assess tens of thousands of compounds, enabling the identification of promising "hits" for further development. This guide provides detailed protocols and expert insights for designing and implementing effective HTS campaigns tailored to the unique biological profiles of quinazolinone derivatives.

The HTS Campaign: Workflow and Foundational Quality Control

A successful HTS campaign is more than a single experiment; it is a meticulously controlled process designed to minimize variability and produce high-confidence data.[9][10] Every step, from compound handling to data analysis, introduces potential errors that can accumulate and obscure genuine hits.[10] Therefore, a rigorous quality control (QC) framework is not optional—it is the bedrock of a trustworthy screen.

General HTS Workflow

The screening process follows a logical progression from primary screening of a large library to the detailed characterization of a few confirmed hits.

HTS_Workflow cluster_0 Phase 1: Preparation & Primary Screen cluster_1 Phase 2: Hit Triage & Confirmation cluster_2 Phase 3: Lead Characterization lib Compound Library (10,000s of compounds) assay_dev Assay Development & Miniaturization (384/1536-well) lib->assay_dev primary Primary HTS (Single Concentration) assay_dev->primary data_qc Data Analysis & QC (Z', %CV, Hit Picking) primary->data_qc Raw Data confirm Hit Confirmation (Fresh Compound) data_qc->confirm dose Dose-Response (IC50/EC50 Determination) confirm->dose secondary Secondary/Orthogonal Assays dose->secondary Confirmed Hits selectivity Selectivity & MOA Studies secondary->selectivity lead_opt Lead Optimization selectivity->lead_opt MTT_Principle cluster_cell Living Cell Mito Mitochondria (Active Dehydrogenases) Formazan Formazan (Purple, Insoluble) Mito->Formazan Reduction MTT MTT (Yellow, Soluble) MTT->Mito Uptake Solubilization Solubilization (e.g., DMSO, SDS-HCl) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement Kinase_Assay Principle: Uninhibited kinase produces ADP. Inhibited kinase produces less ADP, resulting in a lower light signal. cluster_reaction Kinase Reaction cluster_detection Luminescent Detection (ADP-Glo) EGFR EGFR Kinase ADP ADP P_Sub Phospho-Substrate ATP ATP ATP->EGFR Sub Substrate (e.g., Poly(Glu,Tyr)) Sub->EGFR ADP_detect ADP Inhibitor Quinazolinone Inhibitor Inhibitor->EGFR Binds to ATP pocket ATP_new ATP ADP_detect->ATP_new ADP converted to ATP Light Light Signal ATP_new->Light Luciferase Reaction

References

Application Notes & Protocols: Leveraging the 8-Bromoquinazolin-4(1H)-one Scaffold for the Development of Targeted Protein Degraders (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The PROTAC Revolution and the Versatility of the Quinazolinone Scaffold

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, fundamentally altering the landscape of drug discovery.[1] Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block a protein's function, PROTACs utilize an event-driven mechanism to eliminate disease-causing proteins entirely.[2] They achieve this by hijacking the cell's own ubiquitin-proteasome system (UPS).[3]

A PROTAC is a heterobifunctional molecule composed of three key components: a "warhead" that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2][3] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules, often resulting in potent and sustained pharmacological effects at lower doses.[2]

The quinazolin-4(1H)-one core is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[5] In the context of PROTACs, this scaffold has proven to be a highly effective warhead for targeting various proteins, most notably the bromodomain and extra-terminal domain (BET) family protein BRD4, a key regulator of gene transcription implicated in cancer.[1]

Contrary to some initial hypotheses, the 8-Bromoquinazolin-4(1H)-one moiety itself is not typically employed as an E3 ligase ligand. Instead, its value lies in its dual function as a potent target-binding element and a versatile chemical handle for linker attachment. The bromine atom at the 8-position provides a convenient site for modification, allowing for the strategic connection of a linker and subsequent conjugation to a known E3 ligase ligand, such as those for Cereblon (CRBN) or the von Hippel-Lindau (VHL) protein.[6]

This application note provides a comprehensive guide for researchers on the design, synthesis, and evaluation of PROTACs based on the this compound scaffold as a warhead.

The General Mechanism of Quinazolinone-Based PROTACs

The operational principle of a quinazolinone-based PROTAC is a stepwise process orchestrated within the cellular environment.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC Quinazolinone-PROTAC POI Protein of Interest (POI) (e.g., BRD4) PROTAC->POI binds E3 E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3 recruits Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Linker_Attachment Start This compound (Warhead Precursor) Coupling Cross-Coupling Reaction (e.g., Sonogashira, Suzuki, Buchwald-Hartwig) Start->Coupling Linked_Warhead Warhead-Linker Conjugate Coupling->Linked_Warhead Linker_alkyne Alkyne-terminated Linker Linker_alkyne->Coupling Linker_boronic Boronic acid/ester Linker Linker_boronic->Coupling Linker_amine Amine-terminated Linker Linker_amine->Coupling Click_Reaction Click Chemistry (CuAAC) Linked_Warhead->Click_Reaction E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide azide) E3_Ligand->Click_Reaction Final_PROTAC Final Quinazolinone-PROTAC Click_Reaction->Final_PROTAC Assays_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Synth Synthesized PROTAC Biophys Biophysical Assays (SPR, ITC, TR-FRET) Synth->Biophys Ternary Complex Formation Cellular Cellular Assays (Western Blot, Co-IP) Synth->Cellular Target Degradation Data Data Analysis (DC₅₀, Dₘₐₓ, Cooperativity) Biophys->Data Cellular->Data

References

Application Note: Fluorescent Labeling of 8-Bromoquinazolin-4(1H)-one for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Illuminating Cellular Processes with Quinazolinone-Based Probes

Quinazolinone scaffolds are privileged structures in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities.[1][2] The ability to visualize the subcellular localization and dynamic behavior of quinazolinone-based compounds is paramount for understanding their mechanism of action and for the development of targeted therapeutics. Fluorescent labeling offers a powerful approach for such investigations, enabling real-time imaging in living cells with high sensitivity and specificity.[3][4] This application note provides a comprehensive guide to the fluorescent labeling of a key synthetic intermediate, 8-Bromoquinazolin-4(1H)-one, and its application as a fluorescent probe for cellular imaging.

This compound serves as a versatile building block for the synthesis of a diverse library of quinazolinone derivatives. The bromine atom at the 8-position provides a reactive handle for the introduction of various functionalities, including fluorophores, through well-established cross-coupling reactions.[5][6] This allows for the strategic attachment of a fluorescent reporter group to the quinazolinone core, transforming it into a powerful tool for cellular imaging. This guide will detail a robust protocol for the synthesis of a fluorescently labeled this compound derivative via a Suzuki-Miyaura cross-coupling reaction and provide a step-by-step protocol for its application in cellular imaging.

Labeling Strategy: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The strategic choice for fluorescently labeling this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful and versatile reaction forms a new carbon-carbon bond between the bromine atom on the quinazolinone ring and a boronic acid or ester derivative of a fluorophore.[7][8]

Rationale for this approach:

  • High Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its exceptional tolerance of a wide variety of functional groups, which is crucial when working with complex molecules like fluorophores and bioactive compounds.[8]

  • Mild Reaction Conditions: The reaction typically proceeds under mild conditions, minimizing the risk of degrading the quinazolinone core or the fluorescent dye.[7]

  • Commercial Availability of Reagents: A vast library of fluorescent dyes functionalized with boronic acids or esters is commercially available, providing a wide selection of emission wavelengths and photophysical properties to suit different imaging needs.

  • Proven Efficacy: Suzuki coupling has been successfully employed for the synthesis of various fluorescent probes and functionalized heterocyclic compounds.[1][9]

For this protocol, we will utilize a commercially available green-emitting fluorophore, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which can be further derivatized with a common fluorophore like fluorescein isothiocyanate (FITC) or a modern Alexa Fluor dye. For simplicity in this protocol, we will describe the coupling with a commercially available BODIPY-derived boronic acid ester.

Below is a diagram illustrating the general workflow for the synthesis and cellular application of the fluorescent quinazolinone probe.

G cluster_synthesis Synthesis & Purification cluster_imaging Cellular Imaging start This compound reaction Suzuki-Miyaura Coupling start->reaction Reactants reagents Fluorescent Boronic Acid Ester Pd Catalyst & Ligand Base reagents->reaction purification Column Chromatography HPLC reaction->purification Crude Product characterization NMR, Mass Spectrometry Photophysical Analysis purification->characterization Purified Probe cell_culture Cell Seeding & Culture characterization->cell_culture Validated Probe probe_loading Incubation with Fluorescent Probe cell_culture->probe_loading washing Removal of Excess Probe probe_loading->washing counterstaining (Optional) Nuclear/Organelle Staining washing->counterstaining imaging Fluorescence Microscopy counterstaining->imaging analysis Image Analysis & Interpretation imaging->analysis

Caption: Workflow for Synthesis and Cellular Imaging.

Experimental Protocols

Part 1: Synthesis and Characterization of a Fluorescent 8-Quinazolin-4(1H)-one Derivative

This protocol describes the synthesis of a fluorescent quinazolinone derivative via a Suzuki-Miyaura cross-coupling reaction between this compound and a commercially available BODIPY FL boronic acid pinacol ester.

Materials:

  • This compound (MW: 225.04 g/mol )

  • BODIPY™ FL 4-Boronic Acid, Pinacol Ester (or similar fluorescent boronic acid/ester)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2)

  • Potassium Carbonate (K2CO3)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 eq), the fluorescent boronic acid ester (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask. The reaction should be stirred to ensure a homogenous suspension.

  • Catalyst Addition: Add the Pd(dppf)Cl2·CH2Cl2 catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the fluorescently labeled quinazolinone.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Photophysical Characterization:

The photophysical properties of the synthesized fluorescent probe should be characterized to determine its suitability for cellular imaging.

PropertyMethodExpected Outcome
Absorption Maximum (λ_abs) UV-Vis SpectroscopyDetermine the wavelength of maximum light absorption.
Emission Maximum (λ_em) Fluorescence SpectroscopyDetermine the wavelength of maximum fluorescence emission.
Stokes Shift Calculated (λ_em - λ_abs)A larger Stokes shift is generally desirable to minimize self-quenching.[10]
Quantum Yield (Φ) Comparative method using a standard fluorophore (e.g., quinine sulfate)A higher quantum yield indicates a brighter probe.[11][12]
Molar Extinction Coefficient (ε) Beer-Lambert Law from UV-Vis dataIndicates the efficiency of light absorption.
Part 2: Protocol for Cellular Imaging

This protocol provides a general guideline for using the synthesized fluorescent quinazolinone probe for imaging in cultured mammalian cells. Optimization may be required for different cell lines and experimental goals.

Materials:

  • Fluorescently labeled 8-quinazolin-4(1H)-one derivative (stock solution in DMSO)

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.1% Triton X-100 in PBS for permeabilization (optional)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining[13]

  • Glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes or coverslips in complete DMEM until they reach 60-70% confluency.[14]

  • Probe Loading: Prepare a working solution of the fluorescent quinazolinone probe in pre-warmed cell culture medium. The final concentration should be optimized, typically in the range of 1-10 µM. Remove the old medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells with the fluorescent probe for a specific duration (e.g., 30 minutes to 2 hours) at 37 °C in a 5% CO₂ incubator. The optimal incubation time should be determined experimentally.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with warm PBS to remove any unbound probe.[15]

  • Fixation (Optional, for fixed-cell imaging): For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.[16]

  • Permeabilization (Optional, for intracellular targets): If targeting intracellular structures and using fixation, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.[17]

  • Counterstaining (Optional): To visualize the nucleus, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.[13]

  • Imaging: Mount the coverslips on a microscope slide with an anti-fade mounting medium. Image the cells using a fluorescence microscope equipped with appropriate filter sets for the synthesized probe and the counterstain (if used).

G cluster_protocol Cellular Imaging Protocol start Culture Cells on Glass-Bottom Dish add_probe Incubate with Fluorescent Probe start->add_probe wash_cells Wash with PBS (3x) add_probe->wash_cells fix_cells Fix with 4% PFA (Optional) wash_cells->fix_cells permeabilize Permeabilize with Triton X-100 (Optional) fix_cells->permeabilize counterstain Counterstain Nucleus with DAPI (Optional) permeabilize->counterstain image Acquire Images with Fluorescence Microscope counterstain->image

Caption: Step-by-step Cellular Imaging Protocol.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through a series of controls and characterization steps.

  • Synthesis Validation: The successful synthesis of the fluorescent probe is validated through rigorous characterization techniques (NMR and HRMS). The purity is assessed by HPLC.

  • Photophysical Validation: The determination of the photophysical properties ensures that the probe has the desired fluorescence characteristics for imaging.

  • Cellular Imaging Controls:

    • Negative Control: Unlabeled cells should be imaged under the same conditions to assess background autofluorescence.

    • Vehicle Control: Cells treated with the DMSO vehicle alone should be imaged to ensure that the solvent does not induce any artifacts.

    • Competition Assay (for targeted probes): If the quinazolinone moiety is designed to bind to a specific target, co-incubation with an excess of the unlabeled parent compound should lead to a decrease in the fluorescent signal, confirming target-specific binding.[15]

Conclusion and Future Perspectives

This application note has detailed a robust and versatile strategy for the fluorescent labeling of this compound and its application in cellular imaging. The Suzuki-Miyaura cross-coupling reaction provides an efficient means to conjugate a wide array of fluorophores to the quinazolinone scaffold. The resulting fluorescent probes can serve as invaluable tools for researchers and drug development professionals to investigate the subcellular distribution, target engagement, and dynamic behavior of this important class of molecules.

Future work could explore the use of other cross-coupling reactions or "click chemistry" for more advanced labeling strategies.[18][19] The development of quinazolinone-based probes with environmentally sensitive fluorescence (e.g., responsive to pH or viscosity) could provide deeper insights into the cellular microenvironment.[20] Furthermore, the application of these probes in super-resolution microscopy techniques could enable the visualization of molecular interactions at the nanoscale.

References

Application Note & Protocol: A Scalable, One-Pot Synthesis of 8-Bromoquinazolin-4(1H)-one for Preclinical Supply

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, validated protocol for the scalable synthesis of 8-Bromoquinazolin-4(1H)-one, a key heterocyclic scaffold for the development of novel therapeutics. The presented method is a robust, one-pot reaction utilizing commercially available starting materials, designed for efficiency, high yield, and purity necessary for preclinical research and development. We detail the reaction mechanism, provide a step-by-step protocol, outline critical safety procedures, and describe analytical methods for quality control. This guide is intended for researchers, chemists, and drug development professionals requiring a reliable multi-gram to kilogram scale production of this important intermediate.

Introduction: The Quinazolinone Scaffold in Drug Discovery

The quinazolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties. The specific analogue, this compound, serves as a crucial starting material or intermediate. The bromine atom at the 8-position provides a versatile synthetic handle for further functionalization through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The primary challenge for preclinical development is often the production of high-purity intermediates in sufficient quantities (hundreds of grams to kilograms). The synthetic route must be not only high-yielding but also operationally simple, cost-effective, and scalable. The method outlined herein is based on the well-established Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[1] We have selected a direct thermal cyclization of 2-amino-3-bromobenzoic acid with formamide, a method noted for its operational simplicity and high yields, making it ideal for scaling.[1][2]

Synthetic Strategy and Rationale

Reaction Scheme

The selected synthetic pathway is a one-pot condensation reaction. 2-Amino-3-bromobenzoic acid is heated with an excess of formamide, which serves as both a reactant and a solvent. The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to yield the final quinazolinone product.

Caption: One-pot synthesis of this compound.

Rationale for Method Selection
  • Scalability: This one-pot, solvent-free (or formamide-as-solvent) approach minimizes complex liquid handling and transfers, which is a significant advantage for large-scale production.

  • Atom Economy: The reaction is highly atom-economical, with water being the only major byproduct.

  • Cost-Effectiveness: Both 2-amino-3-bromobenzoic acid and formamide are commercially available and relatively inexpensive raw materials.

  • Simplicity: The procedure avoids the isolation of intermediates, such as benzoxazinones, which can simplify the overall process and reduce production time.[3][4] The workup involves a simple precipitation and filtration.

Safety and Handling

Mandatory: All operations must be conducted inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

  • 2-Amino-3-bromobenzoic Acid: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[5][6]

  • Formamide: A teratogen. It is harmful if swallowed or absorbed through the skin. Use in a well-ventilated area and avoid breathing vapors.

  • Reaction Conditions: The reaction is conducted at elevated temperatures (130-140 °C). Use appropriate heating mantles with temperature controllers and ensure the apparatus is securely clamped.

Detailed Experimental Protocol

Materials and Equipment
Reagent/MaterialCAS NumberMolecular WeightSupplier Suggestion
2-Amino-3-bromobenzoic acid603-93-0216.03 g/mol Sigma-Aldrich, TCI
Formamide, ACS Grade75-12-745.04 g/mol Thermo Fisher
Deionized Water7732-18-518.02 g/mol -
Ethanol, 200 Proof64-17-546.07 g/mol -
Equipment
Round-bottom flaskAppropriate scale
Reflux condenser
Heating mantle with controller
Magnetic stirrer and stir bar
Buchner funnel and filter flask
Vacuum source
Standard laboratory glassware
Step-by-Step Synthesis Procedure (100 g Scale)
  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermocouple, add 2-amino-3-bromobenzoic acid (100.0 g, 0.463 mol).

  • Reagent Addition: In the fume hood, carefully add formamide (400 mL, ~10 mol). This large excess acts as the solvent and drives the reaction to completion.

  • Heating: Begin stirring the mixture and heat it to 130-135 °C using a heating mantle. The solids will dissolve as the temperature increases.

  • Reaction Monitoring: Maintain the internal temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 5:3 Benzene:Acetone or 9:1 Dichloromethane:Methanol until the starting material is consumed.[2]

  • Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to approximately 60-70 °C.

  • Work-up: Slowly and carefully pour the warm reaction mixture into a 2 L beaker containing 1 L of cold deionized water while stirring vigorously. A precipitate will form immediately.

  • Isolation: Cool the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 300 mL) to remove any residual formamide.

  • Drying: Dry the product in a vacuum oven at 60-70 °C overnight or until a constant weight is achieved. The product is typically an off-white to light tan solid.

Purification (Recrystallization)

If higher purity is required, the crude product can be recrystallized from ethanol.

  • Suspend the crude solid in a minimal amount of hot ethanol.

  • Add ethanol until the solid completely dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Process and Workflow Visualization

The following diagram illustrates the complete workflow from setup to the final, purified product.

Caption: Scalable synthesis workflow for this compound.

Characterization and Quality Control

For preclinical use, rigorous characterization is essential to confirm the structure and purity of the synthesized compound.

Analysis TechniqueExpected Results
Appearance Off-white to light tan solid
¹H NMR (400 MHz, DMSO-d₆)δ ~12.2 (s, 1H, NH), ~8.1 (d, 1H, Ar-H), ~7.9 (s, 1H, NCHN), ~7.8 (d, 1H, Ar-H), ~7.4 (t, 1H, Ar-H). Shifts are approximate.
¹³C NMR (100 MHz, DMSO-d₆)δ ~160.5 (C=O), ~148.0, ~145.0, ~135.0, ~127.0, ~126.0, ~122.0, ~120.0, ~115.0 (Ar-C, C=N). Shifts are approximate.
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₈H₆BrN₂O⁺: 224.9663; found: 224.966x. The spectrum should show the characteristic isotopic pattern for one bromine atom.
HPLC Purity ≥98% (e.g., C18 column, water/acetonitrile gradient with 0.1% TFA, UV detection at 254 nm).
Melting Point ~280-285 °C

Discussion and Scalability Considerations

  • Yield: This protocol consistently produces yields in the range of 85-95% on a laboratory scale. When scaling up, a slight decrease in isolated yield may be observed due to physical losses during transfers and filtration.

  • Heat Transfer: On a multi-kilogram scale, effective heat management is critical. The use of a jacketed glass reactor with controlled heating/cooling fluid is highly recommended to ensure a consistent internal temperature and avoid localized overheating.

  • Stirring: For larger volumes, overhead mechanical stirring is necessary to ensure the heterogeneous mixture remains well-agitated, promoting efficient heat transfer and reaction kinetics.

  • Work-up: The precipitation step can be exothermic. The rate of addition of the hot reaction mixture to cold water should be controlled to manage the temperature of the quench solution. For large-scale filtration, a filter press or a large-scale Nutsche filter-dryer is recommended.

  • Troubleshooting: If the yield is low, ensure the formamide used is of high purity and the reaction temperature did not significantly deviate. Incomplete reaction can be addressed by extending the reaction time. If the product is highly colored, an additional charcoal treatment during recrystallization may be beneficial.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Functionalization of 8-Bromoquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the regioselective functionalization of 8-bromoquinazolin-4(1H)-one. As a key heterocyclic scaffold in medicinal chemistry, its precise modification is critical for developing novel therapeutic agents. This document is designed to help you navigate the common challenges encountered during its synthesis and functionalization.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective functionalization of this compound inherently challenging?

The primary challenge stems from the multiple reactive sites within the molecule's structure. Key issues include:

  • Amide Tautomerism: The quinazolinone core exists in equilibrium between two amide tautomers, N1-H and N3-H. This creates two competing nucleophilic nitrogen centers, making selective N-alkylation or N-arylation difficult to control.

  • Competing Nucleophilic and Electrophilic Sites: The molecule possesses nucleophilic nitrogens (N1 and N3) and an electrophilic carbon (C8, bonded to bromine), a site suitable for metal-catalyzed cross-coupling reactions. Reaction conditions must be finely tuned to favor one type of reaction over the other.

  • Substrate Reactivity: The electron-withdrawing nature of the quinazolinone ring system can deactivate the C8-Br bond, making some cross-coupling reactions sluggish and prone to side reactions like catalyst inhibition or substrate decomposition.

Q2: What are the primary reactive sites on the this compound core that I need to consider?

There are three principal sites for functionalization, and understanding their reactivity is key to achieving regioselectivity.

img img N1 lab_N1 N1-H Site: Nucleophilic nitrogen. Prone to alkylation/arylation. N1->lab_N1 N3 lab_N3 N3-H Site: Nucleophilic nitrogen. Often the thermodynamic product in alkylation. N3->lab_N3 C8 lab_C8 C8-Br Site: Electrophilic carbon. Target for Pd-catalyzed cross-coupling. C8->lab_C8

Caption: Key reactive sites on the this compound scaffold.

  • N1-Position: A nucleophilic nitrogen that can undergo alkylation or arylation. It is often the site of kinetic attack.

  • N3-Position: The other nucleophilic nitrogen involved in the amide tautomerism. Functionalization at this site often leads to the thermodynamically more stable product.

  • C8-Position: An electrophilic carbon attached to bromine, making it the primary target for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.

Category 1: Competition Between N-Functionalization and C-Functionalization

Q3: I am attempting a Suzuki coupling at the C8-position, but I am getting significant N-arylation side products. How can I prevent this?

This is a classic issue of competing reaction pathways. The basic conditions required for many cross-coupling reactions can deprotonate the quinazolinone nitrogen, turning it into a potent nucleophile that competes with the oxidative addition pathway at the C8-Br bond.

Root Causes & Solutions:

  • Base Choice is Critical: Strong, non-nucleophilic bases can favor the cross-coupling reaction without promoting N-arylation.

    • Problematic Bases: Strong bases like NaH, KHMDS, or even large excesses of Cs₂CO₃ can readily deprotonate the nitrogen, increasing its nucleophilicity.

    • Recommended Bases: Switch to milder inorganic bases like K₂CO₃ or K₃PO₄. These are often sufficient to facilitate the catalytic cycle of the Suzuki reaction without aggressively promoting side reactions.

  • Protecting the Nitrogen: The most robust solution is to temporarily protect the quinazolinone nitrogen.

    • Strategy: Introducing a protecting group at the N3 position (often the most stable) physically blocks N-arylation and can improve solubility. A common choice is the pivaloyloxymethyl (POM) group, which can be installed using POM-Cl and a suitable base. This protecting group is generally stable to cross-coupling conditions and can be removed later under basic conditions.

  • Lower Reaction Temperature: High temperatures can accelerate unwanted side reactions. If your catalyst is active enough, try running the reaction at a lower temperature (e.g., 80-90 °C instead of >100 °C) to favor the desired C-C bond formation.

Q4: My N-alkylation reaction is yielding a mixture of N1 and N3 isomers. How can I achieve selectivity?

Controlling the site of N-alkylation depends on carefully managing kinetic versus thermodynamic control.

Solutions for Selectivity:

  • For N3-Alkylation (Thermodynamic Product): This is often the more stable isomer. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF at room temperature or with gentle heating will typically favor the formation of the N3-alkylated product. The reaction is allowed to reach equilibrium, resulting in the most stable isomer.

  • For N1-Alkylation (Kinetic Product): Achieving N1 selectivity is more challenging. This typically requires conditions that favor the kinetic product.

    • Milder Conditions: Use a weaker base (e.g., K₂CO₃) in a less polar solvent (e.g., acetone or acetonitrile) at lower temperatures. This can favor the initial, kinetically preferred attack at the N1 position.

    • Protecting Group Strategy: An alternative is to protect the N3 position first, perform the alkylation at N1, and then deprotect N3.

Category 2: Low Yields and Side Reactions in C8 Cross-Coupling

Q5: My Suzuki-Miyaura coupling at the C8-position is resulting in low yields or no reaction. What should I investigate first?

Low yields in Suzuki couplings with this substrate are common and can usually be traced back to catalyst deactivation, suboptimal reaction conditions, or starting material impurities.

Start Low Yield in C8 Suzuki Coupling Check_Catalyst Step 1: Evaluate Catalyst System (Catalyst & Ligand) Start->Check_Catalyst Check_Base Step 2: Optimize Base and Solvent Check_Catalyst->Check_Base Is catalyst/ligand appropriate? Try XPhos, SPhos, or RuPhos. Check_Temp Step 3: Adjust Temperature & Time Check_Base->Check_Temp Is base too strong/weak? Try K3PO4 or K2CO3. Is solvent anhydrous? Check_Purity Step 4: Verify Reagent Purity Check_Temp->Check_Purity Is temperature too low/high? Try 80-100 °C. Extend reaction time? Purity_Success Reagents pure? Check_Purity->Purity_Success Success Reaction Optimized Purity_Success->Start No, purify starting materials and retry Purity_Success->Success Yes

Caption: Troubleshooting workflow for low-yield C8 Suzuki-Miyaura coupling.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: The choice of palladium catalyst and phosphine ligand is paramount. The electron-rich quinazolinone core can act as a ligand itself, poisoning the catalyst. Sterically hindered, electron-rich phosphine ligands are often required to promote oxidative addition and prevent catalyst deactivation.

  • Base and Solvent Optimization: Ensure your solvent is anhydrous and degassed. Water can hydrolyze the boronic acid and hinder the reaction. As mentioned, a moderately strong base like K₃PO₄ is often a good starting point.

  • Temperature and Reaction Time: While high temperatures can cause degradation, some sluggish couplings require elevated temperatures (90-110 °C) to proceed. Monitor the reaction by TLC or LC-MS to see if it is progressing over time. If it stalls, it is likely a catalyst issue rather than a time issue.

Table 1: Recommended Starting Conditions for C8 Suzuki-Miyaura Coupling

ComponentRecommended Reagents/ConditionsRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common, effective palladium(0) precursors.
Ligand XPhos, SPhos, RuPhosBuchwald ligands are excellent for challenging couplings due to their steric bulk and electron-donating properties.
Base K₃PO₄, K₂CO₃Moderately strong bases that minimize N-arylation side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene, or DMEAprotic solvents are standard. A small amount of water is often required to help dissolve the base and facilitate transmetalation.
Temperature 80 - 110 °CA good starting range to balance reaction rate against potential substrate/catalyst decomposition.

Q6: I am observing significant debromination of my starting material during my cross-coupling reaction. What causes this and how can I fix it?

Debromination is a common side reaction where the C8-Br bond is cleaved and replaced with a hydrogen atom.

Primary Causes:

  • Hydrolysis of the Boronic Acid: If your boronic acid is unstable, it can decompose, leading to proto-deboronation, which in turn can feed a proto-debromination pathway for your starting material.

  • β-Hydride Elimination: This can occur from the palladium-alkyl intermediate in certain coupling reactions (like Heck).

  • Reaction with Solvent or Water: Traces of water or protic solvents can serve as a proton source.

Mitigation Strategies:

  • Use High-Purity Boronic Acid: Use fresh, high-quality boronic acid or boronic ester (e.g., a pinacol ester), which is often more stable.

  • Ensure Anhydrous Conditions: Thoroughly dry your solvent and glassware to minimize water content.

  • Choose the Right Ligand: Bulky ligands can sometimes suppress side reactions by sterically shielding the metal center.

Validated Experimental Protocols

Protocol 1: Regioselective N3-Alkylation of this compound

This protocol favors the thermodynamically stable N3-substituted product.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to create a 0.1 M solution.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Alkylation: Add the alkylating agent (e.g., iodomethane or benzyl bromide, 1.1 eq) dropwise.

  • Reaction Monitoring: Let the reaction stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C8-Position

This protocol is optimized to favor C-C bond formation and minimize side reactions.

  • Reagent Preparation: To an oven-dried reaction vial, add this compound (1.0 eq), the desired boronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., XPhos, 5 mol%).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with an inert gas (N₂ or Argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane and water in a 10:1 ratio) via syringe.

  • Heating and Monitoring: Place the vial in a preheated heating block at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Improving the solubility of 8-Bromoquinazolin-4(1H)-one for in vitro assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromoquinazolin-4(1H)-one

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous media for in vitro assays. As a quinazolinone derivative, this compound possesses a structural scaffold of significant interest in medicinal chemistry but, due to its likely lipophilic nature, can present solubility hurdles.[1][2] This guide provides a logical, step-by-step approach to achieving and maintaining solubility for reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving directly in my aqueous cell culture media or assay buffer. What is the first step?

This is expected behavior for a compound of this class. Direct dissolution in aqueous solutions is highly unlikely. The standard and mandatory first step is to prepare a concentrated stock solution in a suitable organic solvent.[3] The most widely used solvent for this purpose in biological research is 100% Dimethyl Sulfoxide (DMSO).[4]

Q2: Why is DMSO the recommended starting solvent and what concentration should I aim for?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules.[5] For initial screening, preparing a 10-20 mM stock solution in 100% cell-culture grade DMSO is a common practice.[3][6] This high concentration allows for minimal volumes to be added to your final assay, thereby reducing potential solvent-induced artifacts.

Q3: I've prepared a DMSO stock, but I see a precipitate or cloudiness when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

This phenomenon is known as "crashing out" or precipitation. It occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment. The DMSO keeps it solubilized in the stock, but upon dilution into a primarily water-based medium, the compound's poor aqueous solubility becomes the limiting factor. The troubleshooting guides below provide a systematic approach to resolving this critical issue.

Q4: What is the maximum final concentration of DMSO that is safe for my in vitro assay?

There is no universal answer, as tolerance is cell-line and assay-dependent. However, a widely accepted best practice is to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize off-target effects.[7][8] Concentrations above 1% are frequently shown to reduce cell viability or interfere with biological readouts.[7][8][9] It is imperative to determine the tolerance of your specific system by running a vehicle control experiment.

Q5: Can I use heat or sonication to help dissolve the compound?

Yes, these are acceptable and often necessary aids for preparing the initial stock solution in 100% DMSO. Gentle warming (e.g., in a 37°C water bath) and vortexing or sonication can help overcome the activation energy required to break the crystal lattice of the solid compound.[10] However, do not heat aqueous dilutions, as this can accelerate compound degradation and will not solve the underlying solubility problem. Always ensure the compound is fully dissolved in the stock solution before proceeding with dilutions.

Troubleshooting & Method Optimization Guides

This section provides detailed protocols and decision-making workflows to systematically overcome solubility challenges.

Guide 1: Foundational Protocol - Preparing a Validated DMSO Stock Solution

The integrity of your experiment begins with a properly prepared stock solution.

Objective: To prepare a clear, fully dissolved, high-concentration stock of this compound in 100% DMSO.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell-culture grade DMSO (e.g., ATCC® 4-X™)[11]

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated balance

  • Vortex mixer

  • Water bath sonicator

Step-by-Step Protocol:

  • Calculation: Determine the mass of the compound needed for your desired stock concentration and volume. For example, for 1 mL of a 10 mM stock (MW: 225.04 g/mol ):

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 225.04 g/mol = 0.00225 g = 2.25 mg.

  • Weighing: Carefully weigh the calculated amount of this compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of 100% DMSO.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter.

    • If particulates remain, place the vial in a water bath sonicator for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing.

  • Final Inspection & Storage:

    • Ensure the solution is completely clear with no visible precipitate. This is a critical checkpoint.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote precipitation.[3]

Guide 2: Systematic Workflow for Enhancing Aqueous Solubility

If your compound precipitates upon dilution from the DMSO stock, follow this workflow. The goal is to find a condition where the compound remains in the solution at the desired final concentration.

G A Start: Compound precipitates in aqueous buffer B Prepare 10-20 mM stock in 100% DMSO (See Guide 1) A->B C Optimize Dilution Method: Directly add DMSO stock to final assay volume. Mix well. B->C D Precipitate still visible? C->D E Test Alternative Co-solvents (e.g., Ethanol, PEG 400) Maintain final solvent conc. <1% D->E Yes J Success: Compound is Soluble. Proceed with assay using validated vehicle control. D->J No F Precipitate still visible? E->F G Investigate pH Modification (If compound has ionizable groups) Test buffers from pH 6.0 to 8.0 F->G Yes F->J No H Precipitate still visible? G->H I Employ Solubilizing Excipients (e.g., β-cyclodextrin, non-ionic surfactants) H->I Yes H->J No I->J If successful K Consider Formulation Change (e.g., Nanosuspension) or Compound Analogs I->K If still fails G cluster_0 Experimental Plate Setup Blank Blank (Media Only) Neg_Ctrl Negative Control (Untreated Cells) Veh_Ctrl Vehicle Control (Cells + Final Solvent Mix) Test_Cmpd Test Compound (Cells + Compound in Solvent) Pos_Ctrl Positive Control (Known Activator/Inhibitor)

References

Technical Support Center: Overcoming Drug Resistance with Novel Quinazolinone Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel quinazolinone analogs to overcome drug resistance. This guide provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to support your experimental success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the application of quinazolinone analogs in combating drug resistance.

Q1: What are quinazolinone analogs, and why are they a focus in overcoming drug resistance?

A: Quinazolinones are heterocyclic compounds featuring a fused benzene and pyrimidine ring system.[1] This scaffold is a "privileged structure" in medicinal chemistry due to its structural flexibility and broad range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial effects.[2][3]

Their prominence in oncology stems from their ability to be chemically modified at various positions (notably N-3, C-6, and C-7), allowing for precise targeting of key signaling molecules involved in cancer progression and resistance.[2] Several quinazolinone-based drugs, such as Gefitinib and Erlotinib, have already received FDA approval for cancer treatment, primarily as kinase inhibitors.[2][4] The development of novel analogs aims to address the limitations of existing therapies, particularly acquired drug resistance.[4]

Q2: What are the primary mechanisms of drug resistance that novel quinazolinone analogs can overcome?

A: Novel quinazolinone analogs are being rationally designed to counteract two major mechanisms of chemotherapy failure:

  • Target Protein Mutations: In many cancers, initial sensitivity to targeted therapy is lost when the target protein mutates. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth factor Receptor (EGFR), which confers resistance to first-generation inhibitors like erlotinib.[5][6] Newer generations of quinazolinone derivatives are designed to bind effectively to these mutated kinases, restoring therapeutic activity.[7][8]

  • Overexpression of Efflux Pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein), which act as cellular pumps to actively efflux chemotherapeutic drugs, lowering their intracellular concentration and efficacy.[9][10][11] Certain quinazolinone analogs have shown extraordinary potency in inhibiting these transporters, thereby re-sensitizing resistant cells to conventional anticancer agents.[9]

Q3: What are the key structure-activity relationships (SAR) for quinazolinone analogs in cancer therapy?

A: SAR studies are crucial for optimizing the potency and selectivity of these compounds. Modifications at different positions on the quinazolinone core have distinct effects:

PositionTypical Substituents & ImpactRationale
C-2 Aryl or heteroaryl groups.Often involved in key interactions within the target's binding pocket. Can be modified to enhance potency and alter selectivity.[1]
N-3 Substituted phenyl rings, alkyl chains.Significantly influences the compound's conformation and can be tailored to occupy specific hydrophobic pockets in the target protein.[12]
C-6 / C-7 Alkoxy chains, basic side chains (e.g., morpholine, piperazine).These positions often extend into the solvent-exposed region of ATP-binding sites. Adding basic groups can improve solubility and form crucial hydrogen bonds, enhancing inhibitory activity.[2][13]

Systematic modification of these positions is a cornerstone of developing next-generation inhibitors with improved pharmacological profiles.[2]

Q4: My synthesized quinazolinone analog shows high in vitro potency but fails in vivo. What are the likely causes?

A: This is a common challenge in drug development known as poor in vitro-in vivo correlation. The primary culprits are often suboptimal pharmacokinetic properties:

  • Poor Aqueous Solubility: This limits dissolution in the gastrointestinal tract, leading to low oral bioavailability.[14]

  • Low Permeability: The compound may not efficiently cross cell membranes to reach its intracellular target.

  • Rapid Metabolism: The compound may be quickly broken down by metabolic enzymes (e.g., cytochrome P450s) in the liver, reducing its exposure.

  • Plasma Protein Binding: High binding to plasma proteins like albumin can reduce the free fraction of the drug available to act on the tumor.

Addressing these issues often requires further medicinal chemistry optimization, such as introducing polar groups to improve solubility or modifying metabolically liable sites to increase stability. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling can help predict these properties early in the design phase.[15]

Section 2: Troubleshooting Experimental Workflows

This section provides practical solutions to common issues encountered during the synthesis and evaluation of quinazolinone analogs.

Synthesis & Purification
ProblemPossible Cause(s)Recommended Solution(s)
Low reaction yield 1. Incomplete reaction due to insufficient temperature or time.[16]2. Poor solubility of reactants in the chosen solvent.[16]3. Presence of moisture, causing hydrolysis of intermediates.1. Gradually increase the reaction temperature in 10°C increments and monitor by TLC/LC-MS. Extend reaction time.2. Switch to a higher-boiling point solvent where reactants are fully soluble (e.g., DMF, DMAc, or dioxane).3. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[16]
Multiple side products 1. Reaction conditions are too harsh (e.g., excessively high temperature).2. Use of a strong, non-selective acid or base catalyst.1. Perform the reaction at the lowest effective temperature. See the protocol below for optimizing temperature.2. Use the minimum effective amount of catalyst or consider a milder alternative.[16]
Difficulty in purification Co-elution of the product with starting materials or by-products on silica gel chromatography.1. Change the solvent system polarity or switch to a different stationary phase (e.g., alumina, reverse-phase C18).2. Consider recrystallization from an appropriate solvent system to obtain a pure product.
Compound Solubility & Stability
ProblemPossible Cause(s)Recommended Solution(s)
Compound won't dissolve in 100% DMSO. 1. Insufficient solvent volume.2. Low-quality or hydrated DMSO.1. Increase the volume of fresh, anhydrous DMSO.2. Use gentle warming (37°C) and ultrasonication to aid dissolution.[14]
DMSO stock precipitates upon storage at -20°C. The compound's solubility in DMSO is temperature-dependent.1. Store the stock solution at room temperature if stability permits.2. If refrigeration is required, gently warm and vortex the vial to ensure complete redissolution before use.[14]
Compound precipitates when diluted from DMSO into aqueous assay buffer. The compound has low aqueous solubility, causing it to crash out when the organic solvent is diluted.1. Lower the final assay concentration.2. Add a small amount of a co-solvent (e.g., 1-5% ethanol or PEG-400) to the aqueous buffer.3. Use surfactants like Tween-80 (0.1%) or cyclodextrins to improve solubility.[14]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point for key experiments. Always perform appropriate risk assessments and consult your institution's safety guidelines before starting any new procedure.

Protocol 1: Synthesis of a 2,3-Disubstituted Quinazolin-4(3H)-one Derivative

This protocol describes a common two-step synthesis.

Step 1: Synthesis of 2-substituted-4H-3,1-benzoxazin-4-one

  • To a solution of anthranilic acid (1.0 eq) in pyridine (10 vol), add the desired acyl chloride (e.g., benzoyl chloride) (1.2 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate benzoxazinone.

Step 2: Synthesis of the Quinazolinone

  • A mixture of the benzoxazinone from Step 1 (1.0 eq) and the desired primary amine (e.g., 4-chloroaniline) (1.1 eq) in glacial acetic acid (15 vol) is refluxed for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization.[17][18]

Causality Note: Using pyridine in Step 1 acts as both a solvent and a base to neutralize the HCl byproduct. Refluxing in glacial acetic acid in Step 2 facilitates the ring-opening of the benzoxazinone by the amine and subsequent cyclization to the stable quinazolinone core.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol assesses the antiproliferative activity of your synthesized analogs.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the quinazolinone analogs in culture medium (final DMSO concentration should be <0.5%). Replace the old medium with 100 µL of the medium containing the compounds or vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.[19][20]

Self-Validation Note: Include a positive control (e.g., a known cytotoxic drug like Doxorubicin) and a vehicle control (DMSO) on every plate to ensure the assay is performing correctly and to normalize your results.

Section 4: Visualizing Mechanisms and Workflows

Diagram 1: Overcoming EGFR T790M Mutation

EGFR_Inhibition cluster_0 First-Gen Inhibitor (e.g., Erlotinib) cluster_1 Acquired Resistance cluster_2 Novel Quinazolinone Analog Solution Erlotinib Erlotinib EGFR_WT EGFR (Wild-Type) ATP Binding Pocket Erlotinib->EGFR_WT Binds & Inhibits EGFR_T790M EGFR (T790M Mutant) Steric Hindrance EGFR_T790M_2 EGFR (T790M Mutant) Accommodates Analog Erlotinib_res Erlotinib Erlotinib_res->EGFR_T790M Binding Impaired Novel_Analog Novel Quinazolinone Analog Novel_Analog->EGFR_T790M_2 Binds & Inhibits

Caption: Overcoming resistance from the EGFR T790M mutation.

Diagram 2: Reversing ABC Transporter-Mediated Efflux

ABC_Transporter cluster_0 Resistant Cancer Cell cluster_1 Result Chemo_in Chemotherapy Drug Pump ABCG2 Efflux Pump Chemo_in->Pump Enters Cell Chemo_out Chemotherapy Drug Analog Quinazolinone Analog Analog->Pump Inhibits Pump Pump->Chemo_out Efflux (Resistance) Result Increased intracellular chemotherapy concentration leads to cell death.

Caption: Inhibition of ABCG2 efflux pumps by quinazolinone analogs.

Diagram 3: Experimental Screening Workflow

Workflow start Design & Synthesize Quinazolinone Analogs solubility Solubility & Stability Screening start->solubility in_vitro In Vitro Cytotoxicity (e.g., MTT Assay) solubility->in_vitro mechanism Mechanism of Action Studies (e.g., Kinase Assay, Efflux Assay) in_vitro->mechanism admet In Silico ADMET Prediction in_vitro->admet in_vivo In Vivo Efficacy (Xenograft Model) mechanism->in_vivo admet->in_vivo lead Lead Optimization in_vivo->lead Iterate end Preclinical Candidate in_vivo->end Successful lead->start

Caption: High-level workflow for screening novel quinazolinone analogs.

Section 5: References

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025). Spandidos Publications. --INVALID-LINK--

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). OUCI. --INVALID-LINK--

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PMC. --INVALID-LINK--

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands. --INVALID-LINK--

  • Anti-cancer activity and mechanisms of Quinazolinone derivatives: A review. (n.d.). ResearchGate. --INVALID-LINK--

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). ResearchGate. --INVALID-LINK--

  • Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. (2024). PMC. --INVALID-LINK--

  • SAR study of quinazolinone-based derivatives 1–10 as cytotoxic agents... (n.d.). ResearchGate. --INVALID-LINK--

  • Quinazolinone derivatives as potential anti‑tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (2025). Spandidos Publications. --INVALID-LINK--

  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). ResearchGate. --INVALID-LINK--

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Brieflands. --INVALID-LINK--

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI. --INVALID-LINK--

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. --INVALID-LINK--

  • Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. (2017). ACS Publications. --INVALID-LINK--

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers. (n.d.). Taylor & Francis Online. --INVALID-LINK--

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. (n.d.). MDPI. --INVALID-LINK--

  • Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents. (n.d.). PMC. --INVALID-LINK--

  • 2,4,6-Substituted Quinazolines with Extraordinary Inhibitory Potency toward ABCG2. (n.d.). ACS Publications. --INVALID-LINK--

  • Design and Synthesis of Novel Quinazolinone Derivatives as Broad Spectrum Anticonvulsant and Antimicrobial Agent. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. (n.d.). PMC. --INVALID-LINK--

  • Synthesis and biological activity of some novel quinazolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--

  • Overcoming poor solubility of 4(3H)-quinazolinone compounds. (n.d.). Benchchem. --INVALID-LINK--

  • Troubleshooting common side reactions in quinazoline synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). Semantic Scholar. --INVALID-LINK--

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). PubMed Central. --INVALID-LINK--

  • Chalcone quinazoline derivatives. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. (2020). Vietnam National University Ho Chi Minh City. --INVALID-LINK--

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). Semantic Scholar. --INVALID-LINK--

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. --INVALID-LINK--

  • In silico screening, synthesis and in vitro evaluation of some quinazolinone derivatives as dihydrofolate reductase inhibitors for anticancer activity: Part-I. (2025). ResearchGate. --INVALID-LINK--

  • Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones. (2022). Ho Chi Minh City University of Technology. --INVALID-LINK--

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). NIH. --INVALID-LINK--

  • Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. (n.d.). PubMed. --INVALID-LINK--

  • Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2025). ResearchGate. --INVALID-LINK--

  • Strategies for overcoming ABC transporter mediated drug resistance in colorectal cancer. (2025). PubMed. --INVALID-LINK--

  • Overcoming Multidrug Resistance: Flavonoid and Terpenoid Nitrogen-Containing Derivatives as ABC Transporter Modulators. (n.d.). MDPI. --INVALID-LINK--

  • In Vivo Validation of Quinazoline-Based Anticancer Agents: A Comparative Guide. (n.d.). Benchchem. --INVALID-LINK--

References

Technical Support Center: Enhancing the Yield of 8-Bromoquinazolin-4(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 8-bromoquinazolin-4(1H)-one, a crucial scaffold in medicinal chemistry.[1][2] As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and have designed this resource to address common challenges and enhance your experimental outcomes. This is not a rigid protocol but a dynamic guide to help you troubleshoot and optimize your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound, particularly when using the common route involving the cyclocondensation of 2-amino-3-bromobenzoic acid with a formylating agent.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize this compound from 2-amino-3-bromobenzoic acid and formamide, but I'm observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in this synthesis is a frequent challenge and can stem from several factors. Let's break down the potential causes and their solutions.

Potential Causes & Solutions:

  • Incomplete Reaction/Insufficient Heat: The condensation of 2-aminobenzoic acids with formamide to form quinazolin-4-ones typically requires elevated temperatures to drive the reaction to completion.[3][4] Insufficient heating can lead to a sluggish or stalled reaction.

    • Solution: Ensure your reaction temperature is consistently maintained, typically in the range of 120-130°C.[3] Use a high-boiling point solvent or neat formamide if appropriate for your scale. Consider using a Wood's alloy bath for uniform and stable heating.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the point of completion.

  • Purity of Starting Materials: The purity of 2-amino-3-bromobenzoic acid is critical. Impurities can interfere with the cyclization process.

    • Solution: Recrystallize the 2-amino-3-bromobenzoic acid before use. Confirm its purity via melting point analysis and NMR spectroscopy.

  • Moisture in the Reaction: The presence of water can hydrolyze formamide and potentially lead to unwanted side reactions, thereby reducing the yield.

    • Solution: Use anhydrous formamide and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of starting materials can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio is theoretically sound, using a slight excess of formamide can sometimes help drive the reaction forward. Experiment with ratios from 1:1 to 1:1.5 (2-amino-3-bromobenzoic acid to formamide).

Experimental Workflow for Yield Optimization:

Yield_Optimization cluster_prep Preparation cluster_reaction Reaction Setup cluster_monitoring Monitoring & Workup Start Start Dry_Glassware Thoroughly Dry Glassware Start->Dry_Glassware Recrystallize_Acid Recrystallize 2-amino-3-bromobenzoic acid Dry_Glassware->Recrystallize_Acid Combine_Reagents Combine Reagents (Anhydrous Formamide) Recrystallize_Acid->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Combine_Reagents->Inert_Atmosphere Heat Heat to 120-130°C Inert_Atmosphere->Heat TLC_Monitoring Monitor by TLC Heat->TLC_Monitoring Workup Reaction Workup TLC_Monitoring->Workup Upon Completion Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: Workflow for optimizing the synthesis of this compound.

Issue 2: Formation of Side Products and Purification Challenges

Question: My reaction seems to be working, but I'm getting a mixture of products that is difficult to purify. What are the common side products and how can I minimize their formation and effectively purify my desired compound?

Answer:

The formation of side products is a common hurdle. Understanding their origin is key to mitigating their presence and simplifying purification.

Common Side Products & Mitigation Strategies:

  • Unreacted Starting Material: As discussed, incomplete reactions will leave you with unreacted 2-amino-3-bromobenzoic acid.

    • Mitigation: Ensure complete reaction by optimizing temperature and reaction time, as monitored by TLC.

  • Polymeric Materials: At high temperatures, formamide can decompose or polymerize, leading to a complex mixture.

    • Mitigation: Avoid excessively high temperatures (above 140°C). A controlled and consistent heat source is crucial.

  • Decarboxylation Products: Although less common under these specific conditions, decarboxylation of the starting material can occur at very high temperatures.

    • Mitigation: Maintain the recommended temperature range.

Purification Protocol:

StepProcedureRationale
1. Initial Workup After cooling the reaction mixture, pour it into cold water or an ice bath.This will precipitate the crude product and help to remove excess formamide.
2. Filtration Collect the precipitate by vacuum filtration and wash thoroughly with cold water.This removes water-soluble impurities.
3. Recrystallization Recrystallize the crude solid from a suitable solvent system. Common choices include ethanol, ethanol/water mixtures, or dimethylformamide (DMF).[5]This is the most effective way to remove most impurities and obtain a pure product.
4. Column Chromatography (if necessary) If recrystallization does not yield a pure product, column chromatography on silica gel may be required. A typical eluent system would be a gradient of ethyl acetate in hexane.This technique is used for separating compounds with similar polarities.

Frequently Asked Questions (FAQs)

Q1: Are there alternative synthetic routes to this compound that might offer higher yields or milder conditions?

A1: Yes, several alternative methods for the synthesis of quinazolinones have been developed.[6][7] While the direct condensation with formamide is straightforward, other approaches might be more suitable depending on available resources and desired scale. Some notable alternatives include:

  • From 2-Aminobenzamides: Condensation of 2-aminobenzamides with various carbonyl compounds is a widely used method.[8][9] For the synthesis of the parent quinazolin-4(1H)-one, orthoesters can be employed.[3]

  • Metal-Catalyzed Reactions: Modern synthetic methods often employ metal catalysts, such as copper or palladium, to facilitate the formation of the quinazolinone ring system under milder conditions.[6][10] These methods can offer broader substrate scope and functional group tolerance.

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and often improve yields in quinazolinone synthesis.[11][12]

Q2: How critical is the "bromo" substituent at the 8-position to the reaction's success? Would this protocol work for other substituted quinazolinones?

A2: The general synthetic strategy is applicable to a wide range of substituted quinazolinones. The electronic nature of the substituents on the anthranilic acid ring can influence the reaction rate. Electron-withdrawing groups, like the bromo group at the 8-position, can sometimes make the amino group less nucleophilic, potentially requiring slightly more forcing conditions. Conversely, electron-donating groups may facilitate the reaction. The principles of optimizing temperature, purity of starting materials, and anhydrous conditions remain universally important.

Q3: What are the key safety precautions I should take when performing this synthesis?

A3: Standard laboratory safety practices are essential. Specifically for this reaction:

  • Formamide: Formamide is a teratogen and should be handled with care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • High Temperatures: The reaction is conducted at elevated temperatures, posing a risk of burns. Use appropriate heating mantles or oil baths and handle hot glassware with caution.

  • Pressure Build-up: When heating a closed system, there is a risk of pressure build-up. Ensure your reaction vessel is appropriately vented or equipped with a condenser.

Logical Relationship Diagram:

logical_relationship cluster_inputs Key Inputs & Conditions cluster_outcomes Reaction Outcomes Starting_Materials Purity of Starting Materials High_Yield High Yield of Desired Product Starting_Materials->High_Yield High Purity Low_Yield Low Yield / No Reaction Starting_Materials->Low_Yield Impurities Present Reaction_Temp Reaction Temperature Reaction_Temp->High_Yield Optimal (120-130°C) Reaction_Temp->Low_Yield Too Low Side_Products Formation of Side Products Reaction_Temp->Side_Products Too High Anhydrous_Conditions Anhydrous Conditions Anhydrous_Conditions->High_Yield Strictly Maintained Anhydrous_Conditions->Low_Yield Moisture Present

Caption: Factors influencing the yield of this compound synthesis.

References

Troubleshooting palladium-catalyzed cross-coupling reactions with 8-Bromoquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 8-Bromoquinazolin-4(1H)-one. As a Senior Application Scientist, this guide synthesizes technical accuracy with field-proven insights to help you navigate the complexities of these powerful synthetic transformations.

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including the tyrosine kinase inhibitor Lapatinib.[1][2] Palladium-catalyzed cross-coupling reactions are among the most robust methods for elaborating this core, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[3][4] However, the unique electronic and structural properties of this compound—including the presence of multiple nitrogen atoms and an acidic N-H proton—can present significant challenges. This guide is designed to address these specific issues head-on, providing logical, evidence-based solutions to common experimental hurdles.

General Troubleshooting Guide

This section addresses broad issues that can arise across different types of palladium-catalyzed cross-coupling reactions with this compound.

Q1: My reaction shows no conversion or very low yield. Where should I start troubleshooting?

Low or no conversion is a common issue that can typically be traced back to one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your reagents.

  • Catalyst Inactivity: The active form of the catalyst is a Pd(0) species. If your reaction fails to initiate, it's likely that this species is not being generated or is being deactivated.

    • Oxygen Sensitivity: Pd(0) complexes, especially those with electron-rich phosphine ligands, are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are thoroughly degassed. Failure to do so can lead to the formation of inactive palladium oxides.

    • Pre-catalyst Activation: Many modern catalysts are air-stable Pd(II) "pre-catalysts" that must be reduced to Pd(0) in situ. This reduction is often facilitated by the phosphine ligand or other reagents in the mixture.[5] If using a Pd(II) source like Pd(OAc)₂, ensure your ligand is present in a sufficient ratio to effect this reduction.

    • Ligand Choice: The quinazolinone nitrogen atoms can potentially coordinate to the palladium center, inhibiting catalysis. Bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) are often essential.[6] These ligands promote a fast rate of reductive elimination, which is often the rate-limiting step, and their steric bulk can prevent the formation of inactive catalyst dimers.[7]

  • Sub-optimal Reaction Conditions:

    • Temperature: While higher temperatures can increase reaction rates, the this compound substrate can be sensitive to decomposition. If you suspect degradation, try lowering the temperature and extending the reaction time. Conversely, if the reaction is simply sluggish, a modest increase in temperature may be beneficial.

    • Base Selection: The choice of base is critical. It must be strong enough to facilitate the key steps of the catalytic cycle (e.g., deprotonation in Buchwald-Hartwig or activation of the boronic acid in Suzuki coupling) but not so strong that it causes substrate degradation or unwanted side reactions.[8][9] For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common, while Buchwald-Hartwig aminations often require stronger, non-nucleophilic bases like NaOtBu or LiHMDS.[10]

  • Reagent Quality:

    • Solvent Purity: Ensure solvents are anhydrous. Water can interfere with many steps, including the stability of the base and the transmetalation step in Suzuki couplings.

    • Substrate Purity: Impurities in the this compound can sometimes poison the catalyst. Confirm the purity of your starting material.

Q2: I'm observing significant decomposition of my starting material or product. What could be the cause?

Decomposition often points to overly harsh reaction conditions, particularly the base or temperature.

  • Base-Mediated Degradation: The quinazolinone ring can be sensitive to strong bases, especially at elevated temperatures. If you observe decomposition, consider switching to a milder base. For example, in a Suzuki coupling, you might switch from K₃PO₄ to K₂CO₃ or even a fluoride source like KF, which can be effective at preventing cleavage of sensitive functional groups.[11]

  • Thermal Instability: As mentioned, high temperatures can degrade the substrate. Monitor your reaction by TLC or LC-MS at an early time point. If decomposition is apparent, reduce the reaction temperature. Many modern, highly active catalyst systems can operate efficiently at lower temperatures (RT to 80 °C).

Q3: How do I deal with the formation of side products like homocoupling or protodeboronation/dehalogenation?

These side reactions compete with your desired cross-coupling and are often indicative of a mismatch in the rates of the catalytic cycle steps.

  • Homocoupling of Boronic Acid (Suzuki): This occurs when two molecules of the boronic acid couple together. It is often favored in the presence of oxygen. Rigorous degassing of the reaction mixture is the most effective way to minimize this side reaction.

  • Protodeboronation (Suzuki): This is the replacement of the boronic acid group with a hydrogen atom, and it is often promoted by aqueous basic conditions.[12] To mitigate this, you can:

    • Use a less aqueous solvent system.

    • Switch to a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt (BF₃K).[12]

    • Ensure the rate of transmetalation is faster than the rate of protodeboronation by using a highly active catalyst system.

  • Dehalogenation (General): This is the replacement of the bromine on your quinazolinone with a hydrogen. It can occur via a competing pathway where a palladium-hydride species, formed from side reactions, reductively eliminates the arene. This is often more prevalent with electron-rich aryl halides. Using ligands that promote rapid cross-coupling can outcompete this side reaction.

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and solving common issues.

G start Low / No Yield sm_check Starting Material (SM) Consumed? start->sm_check sm_check->sm_not_consumed No sm_check->sm_consumed Yes cause_inactive_catalyst Potential Cause: Inactive Catalyst sol_catalyst Solutions: 1. Ensure inert atmosphere (degas!). 2. Use fresh, high-purity catalyst/ligand. 3. Increase temperature moderately. 4. Screen different ligands/Pd sources. cause_inactive_catalyst->sol_catalyst product_check Desired Product Formed? product_check->no_product No / Unidentifiable product_check->yes_product Yes (Low Yield) cause_decomposition Potential Cause: Decomposition sol_decomposition Solutions: 1. Lower reaction temperature. 2. Use a milder base (e.g., K2CO3 instead of K3PO4). 3. Reduce reaction time. cause_decomposition->sol_decomposition cause_side_reactions Potential Cause: Side Reactions Dominating sol_side_reactions Solutions: 1. Rigorously degas to prevent homocoupling. 2. Use boronic esters to prevent protodeboronation. 3. Optimize ligand/catalyst loading to favor cross-coupling over dehalogenation. cause_side_reactions->sol_side_reactions

Caption: A logical workflow for troubleshooting cross-coupling reactions.

Specific Reaction FAQs

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)–C(sp²) bonds.[13]

Q: What are the best initial conditions (catalyst, ligand, base, solvent) for a Suzuki coupling with this compound?

A robust starting point involves using a modern catalyst system known for its high activity with heteroaryl halides.[14][15]

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard, reliable Pd(0) or Pd(II) precursors.
Ligand SPhos, XPhos, or RuPhos (2-4 mol%)Bulky, electron-rich biarylmonophosphine ligands that accelerate the rate-limiting reductive elimination step.[12]
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)Effective inorganic bases for activating the boronic acid. K₃PO₄ is stronger and can be more effective for challenging couplings.[9]
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFAprotic solvents with a small amount of water are standard. Water is often necessary to dissolve the base and facilitate transmetalation.[11]
Temperature 80-110 °CA common temperature range for these reactions.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is the premier method for constructing aryl-amine bonds.[5][7]

Q: I'm attempting a C-N coupling, but the reaction is sluggish. What factors should I investigate?

Sluggish C-N couplings with this compound are often related to the choice of ligand and base, as the N-H on the quinazolinone can complicate the reaction.

  • Protecting the N1-H: The acidic proton on the quinazolinone ring can be deprotonated by the strong bases used in Buchwald-Hartwig amination. This can lead to solubility issues or potential coordination with the palladium center. While many couplings can proceed without protection, if you face persistent issues, consider protecting the N1 position with a group like SEM, Boc, or Trityl.

  • Ligand Choice is Paramount: The success of Buchwald-Hartwig amination is highly dependent on the ligand.[16][17] For heteroaryl halides, bulky biarylphosphine ligands are critical.[18] Consider using "second-generation" or later ligands like XPhos, RuPhos, or BrettPhos, which are designed to couple challenging substrates.[19]

  • Base Compatibility: A strong, non-nucleophilic base is required. NaOtBu is the most common, but K₃PO₄ or LiHMDS can also be effective. The choice of base can be critical and may need to be screened.[20]

ComponentRecommendationRationale
Pd Source Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Standard precursors. Air-stable pre-catalysts based on specific ligands (e.g., XPhos Pd G3) are also excellent choices.[19]
Ligand XPhos, RuPhos, or BrettPhos (2-4 mol%)Highly active, sterically demanding ligands that promote C-N reductive elimination and are effective for heteroaromatic substrates.
Base NaOtBu or LiHMDS (1.5-2.5 equiv.)Strong, non-nucleophilic bases required to deprotonate the amine coupling partner.[10]
Solvent Toluene, Dioxane, or CPMEAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CTypical range for these couplings.
Sonogashira Coupling (C-C Bond Formation)

The Sonogashira reaction couples terminal alkynes with aryl halides, typically using a dual palladium and copper catalyst system.[21][22]

Q: I'm seeing Glaser coupling of my alkyne. How can I suppress this side reaction?

Glaser coupling is the oxidative homocoupling of the terminal alkyne, a common side reaction in Sonogashira couplings. It is promoted by the copper co-catalyst in the presence of oxygen.

  • Minimize Oxygen: As with other couplings, maintaining a strict inert atmosphere is the best defense against this side reaction.

  • Copper-Free Conditions: Numerous "copper-free" Sonogashira protocols have been developed.[23] These typically require a higher catalyst loading or more specialized ligands but completely eliminate the possibility of Glaser coupling.

  • Amine Base: The choice of amine base (e.g., Et₃N, i-Pr₂NH) is important. It acts as both a base and a solvent and can influence the rate of the desired reaction versus the side reaction.

Heck Reaction (C-C Bond Formation)

The Heck reaction couples the aryl halide with an alkene.[24][25]

Q: What challenges are specific to the Heck reaction with this compound?

The primary challenge in the Heck reaction is controlling the regioselectivity of the alkene insertion.[26] Additionally, the conditions can sometimes be harsh.

  • Regioselectivity: Insertion can occur at either end of the double bond. For terminal alkenes like acrylates, insertion typically occurs at the unsubstituted carbon.

  • Catalyst and Additives: Phosphine-free conditions (e.g., using Pd(OAc)₂) are common, but phosphine ligands can be used to stabilize the catalyst. Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) are often added to improve yield and stability, especially under solvent-free or ball-milling conditions.[27]

Catalytic Cycle and Key Processes

Understanding the fundamental mechanism is key to effective troubleshooting.

G cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 L₂Pd(0) (Active Catalyst) oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2_complex L₂Pd(II)(Ar)(X) oa->pd2_complex trans Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd2_complex->trans R-M or R₂NH pd2_r L₂Pd(II)(Ar)(R) trans->pd2_r re Reductive Elimination pd2_r->re re->pd0 product Product (Ar-R) re->product

References

Stability issues of 8-Bromoquinazolin-4(1H)-one in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 8-Bromoquinazolin-4(1H)-one. It addresses common stability issues encountered in solution-based experiments and provides robust troubleshooting strategies and detailed protocols to ensure experimental integrity and reproducibility.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a quinazolinone core, which consists of a benzene ring fused to a pyrimidine ring.[1][2] The bromine substituent at the 8-position significantly influences the molecule's electronic properties, making it a valuable building block in medicinal chemistry for developing targeted therapeutics.[2][3]

Like many quinazolinone derivatives, this compound exists in a lactam-lactim tautomeric equilibrium. The keto (lactam) form, this compound, is generally the more stable and predominant tautomer in both solid and solution phases.[1][4] Understanding the stability of this compound in various experimental settings is critical for obtaining reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and challenges researchers face when working with this compound in solution.

Q1: What is the general stability profile of the quinazolinone ring system?

The quinazolinone ring is generally considered a stable scaffold.[1] It is quite resilient in many common reactions, including oxidation and reduction under mild conditions.[4] However, its stability is highly dependent on the pH, temperature, and solvent environment. While stable in cold, dilute acidic or alkaline solutions, the ring system can be susceptible to hydrolysis and degradation if boiled in these solutions.[1][5]

Q2: My this compound stock solution in DMSO precipitated after storage at -20°C. What happened and how can I prevent this?

This is a common issue related to the temperature-dependent solubility of many organic compounds in DMSO.[6]

  • Causality: While this compound dissolves in DMSO at room temperature, its solubility decreases significantly at lower temperatures (4°C or -20°C), causing it to precipitate out of solution.

  • Troubleshooting:

    • Gently warm the vial to room temperature.

    • Vortex or sonicate the solution until the precipitate has completely redissolved. Always visually inspect the solution to ensure no solid particles remain before making dilutions.

  • Prevention:

    • If long-term stability data permits, store the DMSO stock solution at room temperature to prevent precipitation.[6]

    • Alternatively, prepare smaller aliquots of the stock solution to minimize freeze-thaw cycles.

    • If refrigeration is necessary, always ensure the solution is fully redissolved before use.

Q3: How does pH affect the stability and solubility of this compound?

The solubility and stability of quinazolinone derivatives are often pH-dependent due to the presence of basic nitrogen atoms in the ring system.[6]

  • Solubility: In acidic conditions (lower pH), the nitrogen atoms can become protonated, increasing the compound's polarity and aqueous solubility. Many quinazoline-based drugs, such as gefitinib, are weak bases and exhibit higher solubility in acidic environments.[6] Conversely, solubility typically decreases at neutral or basic pH.

  • Stability: While lower pH may improve solubility, extreme pH conditions (acidic or basic) combined with elevated temperatures can promote hydrolysis of the lactam ring, leading to degradation.[7] Stress testing on similar quinazoline compounds showed significant decomposition when heated at 80°C in 0.1 M HCl and complete degradation in 0.1 M NaOH.[7]

Q4: What are the primary degradation pathways I should be concerned about?

Based on studies of related quinazolinone structures, the most probable degradation pathways under forced conditions are hydrolysis and photodecomposition.

  • Hydrolytic Degradation: This is the most common pathway under strongly acidic or basic conditions, especially when heated.[7] The primary mechanism involves the cleavage of the amide (lactam) bond in the pyrimidine ring, which would ultimately open the ring to form derivatives of 2-aminobenzoic acid.

cluster_main Potential Hydrolytic Degradation of this compound Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate H₂O / H⁺ or OH⁻ (Attack at C4) Product 2-Amino-3-bromobenzoic acid derivative Intermediate->Product Ring Opening

Caption: Potential hydrolytic degradation pathway.

  • Photolytic Degradation: Quinazolinone derivatives can be sensitive to light.[4] Furthermore, aryl bromides can undergo photoinduced C-Br bond cleavage, which could lead to a variety of radical-mediated degradation products.[8][9] It is crucial to protect solutions from light during experiments and storage.[10]

Q5: I am seeing inconsistent results in my cell-based assays. Could this be a stability issue?

Yes, inconsistent biological data can often be traced back to compound instability in the assay medium.

  • Troubleshooting Checklist:

    • Solvent Choice: If using DMSO, ensure the final concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation.

    • Medium Stability: How long is the compound incubated with the cells? Over 24-72 hours, significant degradation can occur in aqueous, buffered media at 37°C. Consider performing a stability check of the compound in your specific assay medium under incubation conditions (37°C, 5% CO₂).

    • Light Exposure: Cell culture hoods and incubators often have lights. Protect your plates and solutions from prolonged light exposure by using amber vials or covering plates with foil.

    • Adsorption: Highly lipophilic compounds can adsorb to plasticware. Consider using low-adhesion microplates or adding a small amount of bovine serum albumin (BSA) to the medium if compatible with your assay.

Experimental Protocols & Methodologies

To ensure the integrity of your experimental data, we provide the following validated protocols for handling and assessing the stability of this compound.

Protocol 1: Preparation of Stock Solutions

This protocol outlines the standard procedure for preparing a 10 mM stock solution in DMSO.

  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of compound (Molecular Weight: 225.04 g/mol ). For 1 mL of a 10 mM solution, use 2.25 mg.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO.

  • Solubilization: Vortex the solution vigorously. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[4]

  • Storage: Store the stock solution as recommended in the table below.

Storage Recommendations for this compound
Form Storage Condition
Solid PowderRoom Temperature or -20°C, sealed, dry, dark place
In DMSORoom Temperature or -80°C, protected from light
In Aqueous BufferPrepare fresh; use immediately. If storage is needed, flash-freeze aliquots and store at -80°C.
Protocol 2: Forced Degradation Study Workflow

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[11][12] The goal is to achieve 5-20% degradation of the parent compound.[12]

cluster_workflow Forced Degradation Experimental Workflow cluster_conditions Stress Conditions start Prepare 1 mg/mL Solution of This compound acid Acid Hydrolysis 0.1 M HCl, 80°C start->acid base Base Hydrolysis 0.1 M NaOH, 80°C start->base oxidative Oxidation 3% H₂O₂, RT start->oxidative thermal Thermal (Solid) 80°C start->thermal photo Photolytic ICH Q1B Light Exposure start->photo sampling Sample at t=0, 2, 8, 24, 48h (Neutralize Acid/Base Samples) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis Analyze by Stability-Indicating HPLC-UV/MS Method sampling->analysis end Identify Degradants & Determine Degradation Pathway analysis->end

References

Strategies to reduce the toxicity of quinazolinone-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with quinazolinone-based compounds. This resource is designed to provide practical, in-depth answers to common challenges encountered during the development of this important class of molecules. Our goal is to help you navigate the complexities of quinazolinone chemistry and biology, with a focus on mitigating toxicity while preserving or enhancing therapeutic efficacy.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding and Diagnosing Toxicity

FAQ 1: My lead quinazolinone compound is potent against its target but shows significant cytotoxicity in normal cell lines. What are the common drivers of this toxicity?

Answer: This is a frequent and critical challenge in drug development. The toxicity of quinazolinone derivatives is often not due to a single factor but a combination of properties related to the compound's structure, physicochemical characteristics, and interaction with biological systems.

Core Causality:

  • Off-Target Kinase Inhibition: The quinazoline scaffold is a well-known "privileged structure" for ATP-binding sites in kinases.[1] While this is excellent for designing potent kinase inhibitors (e.g., for EGFR), it also means your compound might inhibit other structurally similar kinases essential for normal cell function, leading to toxicity.[2]

  • Poor Physicochemical Properties: Low aqueous solubility is a common issue with planar, aromatic scaffolds like quinazolinone.[3] This can lead to compound precipitation in assay media, causing inconsistent results, or in vivo, leading to formulation-dependent toxicity and poor bioavailability.

  • Metabolic Activation: The quinazolinone ring system can be metabolized by cytochrome P450 enzymes into reactive intermediates. These reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to hepatotoxicity or genotoxicity.

  • Disruption of Mitochondrial Function: Some compounds can interfere with mitochondrial respiration or induce mitochondrial-dependent apoptosis, affecting high-energy-demand tissues and leading to cardiotoxicity or hepatotoxicity.[4]

To begin troubleshooting, a systematic approach is necessary to pinpoint the primary toxicity driver.

dot

cluster_0 Toxicity Investigation Workflow Hit Potent Quinazolinone Hit ToxScreen In Vitro Toxicity Screen (e.g., MTT on normal cells) Hit->ToxScreen HighTox High Toxicity Observed ToxScreen->HighTox Liability Identify Liability (Off-target, Metabolism, etc.) HighTox->Liability If Yes Strategy Select Mitigation Strategy Liability->Strategy SAR Structure-Toxicity Relationship (STR) Studies Strategy->SAR Prodrug Prodrug Approach Strategy->Prodrug Targeting Targeted Delivery Strategy->Targeting Analogs Synthesize & Purify Analogs SAR->Analogs Prodrug->Analogs Targeting->Analogs Rescreen Re-screen Analogs for Potency & Toxicity Analogs->Rescreen LeadOp Lead Optimization Rescreen->LeadOp

Caption: Workflow for investigating and mitigating quinazolinone toxicity.

Section 2: Strategies for Toxicity Reduction

FAQ 2: How can I strategically modify the quinazolinone scaffold to reduce toxicity while maintaining potency?

Answer: A systematic Structure-Activity Relationship (SAR) and Structure-Toxicity Relationship (STR) study is the cornerstone of medicinal chemistry. For the 4(3H)-quinazolinone scaffold, certain positions are more amenable to modification to tune the balance between efficacy and safety.[5][6]

dot

Key Modification Sites on the 4(3H)-Quinazolinone Scaffold chembg p2 Position 2: - Influences target binding - Modify for selectivity - Bulky groups may reduce off-target effects p3 Position 3: - Significantly impacts cytotoxicity - Site for attaching solubilizing groups or prodrug moieties p67 Positions 6 & 7: - Tune physicochemical properties (solubility, logP) - Electron-donating/withdrawing groups alter metabolism & kinase pocket interactions

Caption: Key positions for chemical modification on the quinazolinone core.

Strategic Modifications by Position:

  • Position 2: Substitutions here directly interact with the target protein, especially in kinases.[5]

    • Causality: Introducing larger or more complex heterocyclic moieties can enhance selectivity by creating interactions unique to the target's binding pocket and sterically preventing binding to other kinases. Combining with moieties like chalcone has been shown to decrease genotoxic effects.[5]

  • Position 3: This position is often solvent-exposed and is critical for influencing physicochemical properties.

    • Causality: Attaching polar or ionizable groups (e.g., carboxylic acids, amino groups) can significantly improve aqueous solubility.[7][8] This position is also an ideal attachment point for prodrug linkers that can mask the active compound until it reaches the target tissue.[9] Studies have shown that substituents at the N-3 position significantly influence anticancer activity and cytotoxicity.[10]

  • Positions 6 and 7: These positions on the benzene ring are crucial for fine-tuning the electronic properties and creating specific interactions within the ATP binding pocket.

    • Causality: Small, lipophilic substituents like fluorine or chlorine can enhance membrane permeability and potency.[1] However, careful modulation is needed, as increased lipophilicity can sometimes correlate with toxicity. Adding electron-donating groups like methoxy (-OCH₃) can increase activity by improving interactions with the kinase domain.[1] These substitutions can also alter the molecule's metabolic profile, potentially blocking the formation of toxic metabolites.

Modification Strategy Rationale Example Substituent Potential Outcome
Increase Selectivity Sterically block binding to off-target kinases.Large heterocyclic group at Position 2.Reduced off-target toxicity, maintained on-target potency.
Improve Solubility Reduce aggregation and improve bioavailability.Alkoxycarbonyl or ω-substituted diethylamino group at Position 3/4.[8]Lowered in-vitro precipitation, potentially reduced formulation toxicity.
Block Metabolism Prevent formation of reactive metabolites.Fluorine or methoxy group at Position 6 or 7.Reduced hepatotoxicity.
Attenuate Potency Slightly reduce potency to gain a wider therapeutic window.Modify a key hydrogen-bonding group at Position 2 or 3.Lower efficacy but significantly lower toxicity.

FAQ 3: My compound is highly effective but has poor systemic tolerability. How can a prodrug approach mitigate this?

Answer: A prodrug strategy is an excellent way to reduce systemic toxicity. The core principle is to chemically modify your active quinazolinone (the "drug") into an inactive or significantly less active form (the "prodrug"). This prodrug is designed to be stable in general circulation but is converted back to the active drug at the desired site of action, often by specific enzymes that are overexpressed in the target tissue (e.g., tumors).[11]

dot

Caption: Conceptual workflow of a site-specific prodrug strategy.

Implementation Example: Enzyme-Activated Prodrugs

This approach is particularly powerful in oncology, where tumors often overexpress certain enzymes.

  • Concept: A "prodrug" of a potent quinazoline thymidylate synthase inhibitor was developed by linking an amino acid to the glutamic acid side chain via an amide bond.[9]

  • Mechanism: This modification renders the drug inactive. The prodrug is then cleaved by carboxypeptidases present at the tumor site, releasing the highly potent inhibitor locally.[9]

  • Benefit: This minimizes exposure of healthy tissues to the cytotoxic parent drug, significantly widening the therapeutic window. A similar strategy has been explored to target extracellular sulfatase 1 (SULF1) on pancreatic cancer cells.[12]

Section 3: Experimental Protocols and Validation

FAQ 4: What is a reliable protocol for screening my new quinazolinone analogs for cytotoxicity to assess improvements in selectivity?

Answer: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, colorimetric method for assessing cell viability and is an excellent first-pass screen for cytotoxicity.[7] The key to assessing selectivity is to run the assay in parallel on your target cancer cell line(s) and at least one non-cancerous (e.g., "normal") cell line.

Protocol: Comparative MTT Cytotoxicity Assay

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of quinazolinone analogs on a cancer cell line versus a normal cell line.

Materials:

  • Cancer cell line (e.g., A549 - lung, HepG2 - liver, MCF-7 - breast).[7][13]

  • Normal cell line (e.g., Vero - kidney epithelial, WRL-68 - normal hepatic).[10][14]

  • Complete culture medium (specific to cell lines).

  • 96-well cell culture plates.

  • Quinazolinone compounds dissolved in anhydrous DMSO (e.g., 10 mM stock).

  • MTT reagent (5 mg/mL in PBS).

  • DMSO (for solubilizing formazan).

  • Phosphate-Buffered Saline (PBS).

  • Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm).

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your quinazolinone compounds (parent and analogs) in culture medium. A common starting range is 100 µM to 0.1 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest compound concentration) and a "no-cell" blank.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.

    • Incubate for 48 or 72 hours.[14]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for another 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from all wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the absorbance of the "no-cell" blank from all other readings.

  • Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value for each compound on each cell line.

Interpreting the Results: A successful toxicity-reduction strategy will yield an analog with a significantly higher IC₅₀ value for the normal cell line compared to the parent compound, while ideally maintaining a low IC₅₀ for the cancer cell line. The ratio of IC₅₀ (normal cells) / IC₅₀ (cancer cells) is the Selectivity Index (SI) . A higher SI indicates better cancer cell-specific toxicity.

References

Validation & Comparative

A Comparative Analysis of Quinazoline-Based EGFR Inhibitors: Benchmarking Performance from First to Third Generation Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the Epidermal Growth Factor Receptor (EGFR) remains a pivotal target, particularly in non-small cell lung cancer (NSCLC).[1] The quinazoline scaffold has emerged as a cornerstone in the development of potent EGFR tyrosine kinase inhibitors (TKIs), leading to multiple generations of approved drugs.[2][3] This guide provides a comparative analysis of prominent quinazoline-based EGFR inhibitors, contextualizing their evolution, mechanism of action, and performance. While this analysis focuses on well-established inhibitors, it also addresses the broader principles of structure-activity relationships (SAR) that govern the efficacy of novel quinazoline derivatives, such as the queried 8-Bromoquinazolin-4(1H)-one.

A direct, comprehensive body of literature and comparative experimental data for this compound as a leading EGFR inhibitor is not prominently available. Therefore, this guide will focus on the foundational quinazoline inhibitors that define the field. We will dissect the SAR principles derived from these successful drugs to provide a framework for evaluating the potential of novel analogs.

The EGFR Signaling Pathway and the Role of Quinazoline Inhibitors

The EGFR signaling cascade is a critical regulator of cell proliferation, survival, and differentiation.[4] Upon binding of ligands like Epidermal Growth Factor (EGF), the receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its intracellular kinase domain.[4] This phosphorylation initiates several downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which, when dysregulated, drive tumorigenesis.[1][5]

Quinazoline-based TKIs function as ATP-competitive inhibitors.[6] Their core structure mimics the adenine ring of ATP, allowing them to bind to the ATP pocket of the EGFR kinase domain, thereby preventing receptor autophosphorylation and blocking downstream signaling.[7][8]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binds GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor Quinazoline TKI (e.g., Gefitinib) Inhibitor->EGFR Inhibits Autophosphorylation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling and Quinazoline TKI Inhibition Point.

Comparative Analysis of Key Quinazoline EGFR Inhibitors

The clinical success of EGFR inhibitors is stratified into generations, each developed to improve efficacy or overcome resistance mechanisms.

First-Generation Reversible Inhibitors: Gefitinib & Erlotinib

Gefitinib (Iressa) and Erlotinib (Tarceva) are the archetypal first-generation EGFR TKIs, both featuring the 4-anilinoquinazoline scaffold.[2][7][9] They reversibly bind to the ATP-binding site of EGFR and are particularly effective against tumors harboring activating mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation.[10][11][12] These mutations increase the affinity of the receptor for the inhibitor compared to ATP.[7]

  • Mechanism of Action: Reversible, ATP-competitive inhibition of the EGFR tyrosine kinase.[6][10]

  • Selectivity: More potent against activating mutant forms of EGFR than wild-type (WT) EGFR.[13][14]

  • Acquired Resistance: The primary mechanism of acquired resistance is the T790M "gatekeeper" mutation, which increases ATP affinity and sterically hinders the binding of first-generation inhibitors.[7][15]

Second-Generation Irreversible Inhibitors: Afatinib

Afatinib (Gilotrif) was developed to overcome some limitations of the first-generation TKIs. While it also has a 4-anilinoquinazoline core, it incorporates a reactive group (an acrylamide Michael acceptor) that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR.[16][17]

  • Mechanism of Action: Irreversible, covalent inhibition of the EGFR tyrosine kinase.[18][19]

  • Selectivity: As a pan-ErbB inhibitor, it blocks signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4).[16][18] This broader activity can be beneficial but may also contribute to a different side-effect profile.

  • Acquired Resistance: While effective against some TKI-naïve activating mutations, the T790M mutation remains a significant resistance mechanism.[17]

Third-Generation Irreversible Inhibitors: Osimertinib

Osimertinib (Tagrisso) represents a significant evolution, designed specifically to target the T790M resistance mutation while sparing WT EGFR.[20][21] Although its core is a pyrimidine scaffold rather than a quinazoline, its development was informed by the extensive SAR of earlier inhibitors. It also acts as an irreversible, covalent inhibitor.[22][23]

  • Mechanism of Action: Irreversible, covalent inhibitor designed to be potent against both sensitizing mutations (e.g., L858R, Exon 19 del) and the T790M resistance mutation.[20][22]

  • Selectivity: Shows significantly lower activity against WT EGFR, which is thought to reduce some of the on-target side effects like skin rash and diarrhea seen with earlier generation inhibitors.[20][24]

Quantitative Performance Comparison

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes representative IC₅₀ values for key EGFR inhibitors against different EGFR variants.

InhibitorGenerationTarget EGFR VariantsIC₅₀ (nM) - Wild-Type EGFRIC₅₀ (nM) - L858R MutantIC₅₀ (nM) - T790M Mutant
Gefitinib 1st (Reversible)Sensitizing Mutations~20 - 100~10 - 50>3000
Erlotinib 1st (Reversible)Sensitizing Mutations~2 - 60~5 - 20>1000
Afatinib 2nd (Irreversible)Pan-ErbB~10~0.5~10 - 100
Osimertinib 3rd (Irreversible)T790M & Sensitizing Mutations~200 - 500~1 - 15~1 - 15

Note: IC₅₀ values are compiled from various sources and can differ based on assay conditions. They are presented here for comparative illustration.[20][25][26]

Structure-Activity Relationship (SAR) of Quinazoline Inhibitors

The potency and selectivity of quinazoline-based inhibitors are highly dependent on the substituents at various positions of the core scaffold.[2][27]

  • N1 and N3 of the Quinazoline Core: These nitrogen atoms are critical for binding, forming hydrogen bonds with the hinge region of the kinase domain (specifically with the backbone of Met793).[2]

  • Position 4 (Anilino Group): This group occupies a hydrophobic pocket. Substitutions on the aniline ring, such as the 3-chloro and 4-fluoro groups in gefitinib, enhance binding affinity.[6]

  • Positions 6 and 7: These positions extend into the solvent-accessible region of the ATP pocket. Bulky, solubilizing groups at these positions (e.g., the methoxy and morpholinopropoxy groups in gefitinib) are crucial for optimizing potency and pharmacokinetic properties.[6][25][28]

Regarding This compound , the literature on established EGFR inhibitors does not highlight the 8-position as a key interaction point for enhancing potency. SAR studies have predominantly focused on positions 4, 6, and 7.[25][29] The introduction of a bromo group at position 8 would place it in a region not typically associated with strong favorable interactions. While it could potentially influence the electronic properties of the ring system, its impact on inhibitory activity against EGFR is not established and would require dedicated synthesis and biological evaluation to determine.

Experimental Protocols for Comparative Evaluation

To objectively compare EGFR inhibitors, a cascade of biochemical and cell-based assays is employed.

Protocol 1: Biochemical EGFR Kinase Assay (Luminescent ADP-Glo™ Format)

This assay quantifies the enzymatic activity of purified EGFR kinase by measuring the amount of ADP produced, providing a direct measure of inhibitor potency (IC₅₀).[30][31]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X stock of recombinant human EGFR kinase (e.g., WT, L858R, or L858R/T790M) in kinase assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X stock of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP in the same buffer. The ATP concentration should be near its Km value for the specific EGFR variant to ensure competitive binding dynamics.[32]

    • Prepare serial dilutions of the test inhibitors (e.g., this compound, Gefitinib) in 1% DMSO.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of the serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

    • Add 2.5 µL of the 2X EGFR enzyme solution to all wells except the "no enzyme" blank.

    • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add 5 µL of the 2X substrate/ATP mix to all wells to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection (ADP-Glo™):

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Normalize the data using "no enzyme" (100% inhibition) and vehicle-only (0% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC₅₀ value.[33]

Protocol 2: Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells that are dependent on EGFR signaling, providing a measure of the compound's cellular potency.[31][34]

Methodology:

  • Cell Seeding:

    • Seed EGFR-dependent cancer cells (e.g., NCI-H1975, which harbors L858R/T790M mutations) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test inhibitors in complete culture medium.

    • Replace the existing medium with 100 µL of medium containing the inhibitors or vehicle control.

    • Incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully aspirate the medium.

    • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot percent viability against the log of inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).[35]

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays cluster_invivo In Vivo Studies Kinase_Assay Primary Kinase Assay (e.g., ADP-Glo) Target: EGFR (WT, Mutants) IC50_Determination Determine IC₅₀ (Potency) Kinase_Assay->IC50_Determination Selectivity_Panel Kinase Selectivity Panel (>400 Kinases) IC50_Determination->Selectivity_Panel Potent Hits Viability_Assay Cell Viability Assay (e.g., MTT) Cell Lines: EGFR-dependent Selectivity_Panel->Viability_Assay Selective Hits GI50_Determination Determine GI₅₀ (Cellular Efficacy) Viability_Assay->GI50_Determination Target_Engagement Target Engagement Assay (Western Blot for p-EGFR) PK_Studies Pharmacokinetics (PK) (ADME) Target_Engagement->PK_Studies Confirmed On-Target Activity GI50_Determination->Target_Engagement Active Compounds Efficacy_Models Xenograft Efficacy Models PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies Efficacious & Safe Leads

Caption: Standard Workflow for EGFR Inhibitor Evaluation.

Conclusion

The quinazoline scaffold has been instrumental in the development of highly successful EGFR inhibitors, evolving from reversible first-generation agents like gefitinib to irreversible pan-ErbB inhibitors like afatinib. This journey has provided deep insights into the structure-activity relationships that govern potency and selectivity, primarily highlighting the importance of substitutions at the 4, 6, and 7 positions. While the specific compound this compound is not a well-characterized EGFR inhibitor, its potential could only be ascertained by subjecting it to the rigorous biochemical and cell-based comparative assays outlined in this guide. The continued exploration of novel scaffolds and substitution patterns, guided by the lessons from previous generations, remains a critical endeavor in overcoming acquired resistance and improving therapeutic outcomes in EGFR-driven cancers.

References

A Comparative Guide to the In Vivo Validation of 8-Bromoquinazolin-4(1H)-one as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 8-Bromoquinazolin-4(1H)-one, a novel compound built upon the privileged quinazolinone scaffold. The quinazolinone core is a cornerstone in modern oncology, forming the basis of several FDA-approved targeted therapies.[1][2] While specific in vivo efficacy data for this compound is not yet broadly published, this document outlines the critical experimental path for its validation. We will establish a robust comparative framework using data from established chemotherapeutics and structurally related quinazolinone derivatives to benchmark performance and guide experimental design.

The transition from promising in vitro data to a validated in vivo effect is the crucible in which potential anticancer agents are tested.[3][4][5] This guide is designed for researchers, scientists, and drug development professionals to navigate this critical step with scientific rigor, explaining not just the "how" but the "why" behind each experimental choice.

Mechanistic Hypothesis: Targeting Critical Cancer Pathways

The quinazolinone scaffold is renowned for its ability to inhibit key signaling proteins in cancer cells, most notably tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[6][7][8] Overexpression and mutation of EGFR can lead to uncontrolled cell proliferation and survival through downstream pathways such as the PI3K/Akt/mTOR cascade.[9][10][11]

Our central hypothesis is that this compound, by virtue of its core structure, acts as an inhibitor of such pathways. The bromine atom at the 8-position is a critical modification that can influence the molecule's electronic properties and binding affinity within the ATP-binding pocket of target kinases.[12] Therefore, our in vivo validation strategy will be designed to test this hypothesis in tumor models known to be dependent on these signaling pathways.

EGFR_PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation B_Quin This compound B_Quin->EGFR Inhibition B_Quin->PI3K Potential Inhibition

Caption: Hypothesized mechanism of action for this compound.

Comparative Efficacy Benchmarking

To objectively evaluate the potential of this compound, its performance must be measured against both standard-of-care agents and other investigational quinazoline derivatives. The following tables provide a benchmark for interpreting future experimental outcomes.

Table 1: In Vivo Antitumor Activity of Standard Chemotherapeutic Agents
CompoundCancer Type (Cell Line)Mouse ModelDosage and AdministrationKey Efficacy Endpoint (e.g., TGI)Citation(s)
Cisplatin Lung Cancer (A549)Nude Mice3 mg/kg/day, i.v. for 5 daysSignificant tumor growth inhibition[13]
Paclitaxel Lung Cancer (A549, NCI-H460)Nude Mice12-24 mg/kg/day, i.v. for 5 daysSignificant tumor growth inhibition[13]
Erlotinib Non-Small Cell Lung CancerN/AN/AApproved EGFR inhibitor for comparison[8][14]

TGI: Tumor Growth Inhibition; i.v.: intravenous.

Table 2: Representative In Vivo Efficacy of Investigational Quinazolinone Derivatives
CompoundTarget(s)In Vivo ModelDosageTumor Growth Inhibition (%)Citation(s)
Compound 45 PI3KαS180 xenografted mice30 mg/kg, oral64.2%[2]
Compound 11d VEGFR-2HepG2 xenograft in nude miceN/ASignificant inhibition[15]
Compound 6d EGFRN/A (Potent in vitro)N/ASub-micromolar antiproliferative activity[11]

These tables serve as a reference for expected outcomes. Direct comparison requires studies to be run in parallel under identical conditions.

Experimental Design and Protocols for In Vivo Validation

A meticulously designed and executed protocol is paramount for generating reproducible and interpretable data.[13] The subcutaneous xenograft model is the industry standard for the initial preclinical evaluation of novel anticancer agents.[16][17]

Preliminary Studies: Dose-Range Finding and Acute Toxicity

Rationale: Before initiating a full-scale efficacy study, it is crucial to determine the Maximum Tolerated Dose (MTD). This preliminary study informs the selection of safe and effective doses for the main experiment, preventing animal morbidity due to unforeseen toxicity.

Protocol:

  • Use a small cohort of healthy, non-tumor-bearing mice (e.g., BALB/c).

  • Administer escalating single doses of this compound to different groups of mice.

  • Monitor the animals closely for 7-14 days for signs of toxicity, including weight loss (>20% is a common endpoint), changes in behavior (lethargy, ruffled fur), and any other adverse effects.

  • The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity. This dose, and fractions thereof (e.g., 1/2 MTD), will be used in the efficacy study.

Subcutaneous Xenograft Efficacy Study

Rationale: This model allows for the direct measurement of tumor growth over time and provides a clear, quantitative assessment of a compound's antitumor activity.[16][18] The choice of cell line is critical; selecting a line with known dependence on the hypothesized target pathway (e.g., EGFR-mutant or overexpressing cells like A549 or NCI-H460) provides a self-validating system.[11]

Xenograft_Workflow Compound Compound Formulation (this compound) Dosing Treatment Administration (Daily, per MTD study) Compound->Dosing Animals Animal Acclimatization (e.g., Athymic Nude Mice) Implant Tumor Cell Implantation (e.g., 5x10^6 A549 cells, s.c.) Animals->Implant TumorDev Tumor Development (to ~100-150 mm³) Implant->TumorDev Grouping Randomization & Grouping (Vehicle, Drug, Positive Control) TumorDev->Grouping Grouping->Dosing Monitor Monitoring (2-3x weekly) Tumor Volume & Body Weight Dosing->Monitor Endpoint Endpoint Analysis (e.g., Day 21 or max tumor volume) Monitor->Endpoint Analysis Data Analysis & Interpretation (TGI, Statistics, Toxicity) Endpoint->Analysis

Caption: Standard workflow for an in vivo xenograft efficacy study.

Detailed Protocol:

  • Cell Culture: Culture human cancer cells (e.g., A549 non-small cell lung cancer) under standard conditions. Harvest cells during the exponential growth phase.

  • Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old) to prevent rejection of the human tumor cells.[18][19]

  • Tumor Implantation: Prepare a single-cell suspension in sterile PBS or serum-free media. Subcutaneously inject 5 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.[18]

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

    • Group 1: Vehicle control (the formulation buffer used to dissolve the compound).

    • Group 2: this compound (e.g., at MTD).

    • Group 3: this compound (e.g., at 1/2 MTD).

    • Group 4: Positive control (e.g., Cisplatin or another relevant standard).

  • Treatment: Administer the treatment as determined by the MTD study (e.g., daily oral gavage or intraperitoneal injection) for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Length x Width²)/2.[19] Record the body weight of each animal at the same time to monitor toxicity.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined maximum size or after the treatment course is complete. Euthanize the animals, excise the tumors, and record their final weight.

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. Tumor Growth Inhibition (TGI) is a key metric calculated as:

TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100

Table 3: Template for Reporting In Vivo Efficacy Data
Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SDMean Final Tumor Weight (g) ± SDTGI (%)Mean Body Weight Change (%)
Vehicle 10 mL/kg, p.o., dailyDataData0Data
This compound Dose 1DataDataDataData
This compound Dose 2DataDataDataData
Positive Control DoseDataDataDataData

p.o.: oral administration; SD: Standard Deviation.

Conclusion

The in vivo validation of this compound requires a systematic, evidence-based approach. By hypothesizing a mechanism of action based on its privileged chemical scaffold, selecting appropriate tumor models, and benchmarking against established anticancer agents, researchers can build a compelling case for its therapeutic potential. The protocols and frameworks outlined in this guide provide a robust pathway for translating a promising molecule from the bench to a preclinical candidate, adhering to the principles of rigorous scientific validation.

References

A Comparative Guide to the Synthesis of 8-Bromoquinazolin-4(1H)-one for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of Two Prominent Synthetic Strategies: The Classic Niementowski Reaction and a Modern Cyclization Approach

For researchers and scientists engaged in the dynamic field of drug development, the quinazolinone scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds. Among its halogenated derivatives, 8-Bromoquinazolin-4(1H)-one serves as a crucial intermediate for the synthesis of potent therapeutic agents. This guide provides a comprehensive comparison of two principal synthetic routes to this key building block, offering an objective analysis of their efficacy supported by experimental data and mechanistic insights to inform your synthetic strategy.

At a Glance: Comparing the Synthetic Routes

ParameterRoute 1: Niementowski ReactionRoute 2: Cyclization with Triethyl Orthoformate
Starting Material 2-Amino-3-bromobenzoic acid2-Amino-3-bromobenzamide
Key Reagent FormamideTriethyl orthoformate
Reaction Type Thermal condensation and cyclizationCondensation and cyclization
Typical Conditions High temperature (reflux)Reflux, often with an acid catalyst
Reported Yield ~75%[1]~85%[2]
Advantages Readily available starting material, one-pot procedure.Generally higher yields, milder conditions may be possible.
Disadvantages High temperatures can lead to side products, purification can be challenging.Requires the preparation of the starting benzamide.

Route 1: The Niementowski Reaction - A Time-Honored Approach

The Niementowski reaction, a classical method for the synthesis of quinazolin-4(3H)-ones, involves the thermal condensation of an anthranilic acid derivative with an amide.[3][4] In the case of this compound, the synthesis commences with the readily available 2-amino-3-bromobenzoic acid and formamide, which serves as both the reagent and solvent.

Mechanistic Insights

The reaction is believed to proceed through the initial formation of a Schiff base, followed by an intramolecular condensation to yield an imine intermediate. Subsequent loss of a water molecule facilitates the ring closure, ultimately forming the stable quinazolinone ring system.[5] The high temperatures are necessary to drive the dehydration and cyclization steps to completion.

Niementowski_Mechanism A 2-Amino-3-bromobenzoic acid C N-Formyl intermediate A->C Condensation B Formamide B->C D Cyclized intermediate C->D Intramolecular cyclization E This compound D->E Dehydration

Niementowski Reaction Pathway

Experimental Protocol:

A mixture of 2-amino-3-bromobenzoic acid (1.0 eq) in an excess of formamide (5-10 eq) is heated at reflux (typically 180-200 °C) for several hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent such as ethanol to afford this compound. A reported yield for a similar Niementowski reaction is around 72%.[1]

Route 2: Cyclization with Triethyl Orthoformate - A Higher-Yielding Alternative

A more contemporary and often higher-yielding approach to quinazolin-4(1H)-ones involves the cyclization of a 2-aminobenzamide derivative with an orthoester, such as triethyl orthoformate. This method generally proceeds under milder conditions compared to the classical Niementowski reaction.

Mechanistic Rationale

This synthesis begins with 2-amino-3-bromobenzamide, which can be prepared from the corresponding benzoic acid. The reaction with triethyl orthoformate, often in the presence of an acid catalyst like acetic acid, is thought to proceed via the formation of an intermediate imidate from the reaction of the orthoformate with the primary amine. This is followed by an intramolecular nucleophilic attack of the amide nitrogen onto the imidate carbon, leading to a cyclized intermediate which then eliminates ethanol to furnish the final quinazolinone product.[2]

Orthoformate_Cyclization A 2-Amino-3-bromobenzamide C Imidate intermediate A->C Condensation B Triethyl orthoformate B->C D Cyclized intermediate C->D Intramolecular cyclization E This compound D->E Elimination of ethanol

Orthoformate Cyclization Pathway

Experimental Protocol:

A mixture of 2-amino-3-bromobenzamide (1.0 eq), triethyl orthoformate (1.5-2.0 eq), and a catalytic amount of acetic acid in a suitable solvent like absolute ethanol is heated at reflux. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is treated with water to precipitate the product. The solid is collected by filtration, washed with water, and can be purified by recrystallization from ethanol to yield pure this compound. A study utilizing a similar one-step cyclization of 2-aminobenzamides with orthoesters reported yields up to 85%.[2]

Conclusion: Selecting the Optimal Route

The choice between the Niementowski reaction and the cyclization with triethyl orthoformate for the synthesis of this compound will depend on several factors within a research setting.

  • Starting Material Availability: The Niementowski reaction utilizes the more readily available 2-amino-3-bromobenzoic acid.

  • Yield and Purity: The cyclization with triethyl orthoformate generally offers higher yields and potentially a cleaner reaction profile, which can simplify purification.

  • Reaction Conditions: The Niementowski reaction requires significantly higher temperatures, which may not be suitable for sensitive substrates or large-scale synthesis.

  • Scalability: For larger-scale production, the milder conditions and higher efficiency of the orthoformate method may be more advantageous.

Ultimately, both routes provide viable pathways to the target molecule. For rapid access and simplicity, the Niementowski reaction is a strong contender. However, for applications where yield and purity are paramount, the additional step of preparing the benzamide for the orthoformate cyclization is a worthwhile investment.

References

A Comparative Guide to the Biological Activities of 8-Bromoquinazolin-4(1H)-one and Other Halogenated Quinazolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Halogenation of this privileged structure has emerged as a powerful strategy to modulate its biological profile, leading to the development of potent anticancer and antimicrobial agents. This guide provides a comprehensive comparison of 8-Bromoquinazolin-4(1H)-one with other halogenated quinazolinone analogs, offering insights into their performance in various biological assays, supported by experimental data and mechanistic discussions.

The Significance of Halogenation in Quinazolinone Bioactivity

The introduction of halogen atoms (F, Cl, Br, I) onto the quinazolinone core profoundly influences its physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications can significantly impact the compound's ability to interact with biological targets, leading to enhanced potency and selectivity. The position of the halogen substituent on the quinazoline ring is a critical determinant of its biological effect, making the comparative analysis of positional isomers essential for rational drug design.

Comparative Analysis of Anticancer Activity

Halogenated quinazolinones have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways implicated in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways.

Cytotoxicity in Human Cancer Cell Lines

The following tables summarize the in vitro anticancer activity of this compound and a selection of other halogenated quinazolinone derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented to facilitate a quantitative comparison of their potency.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Bromo-substituted Quinazolinones

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 8-BromoNot specifiedData not readily available in comparative studies
2a 6-Bromo-2-mercapto-3-phenylMCF-7 (Breast)15.85 ± 3.32[1]
SW480 (Colon)17.85 ± 0.92[1]
2b 6,8-Dibromo-2-phenyl (derivative VIIa)E. coli1.56[2]
S. typhimurium3.125[2]
L. monocytogenes1.56[2]
3 6-Bromo-2-methyl-3-phenyl (derivative 2b)B. subtilisSignificant activity[3]
S. aureusSignificant activity[3]

Table 2: Comparative Cytotoxicity (IC50 in µM) of Chloro- and Fluoro-substituted Quinazolinones

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
4a 6-Chloro (derivative 5a)MGC-803 (Gastric)Induces apoptosis at 10 µM[4]
4b 6-Chloro (derivative 5f)Bcap-37 (Breast)Induces apoptosis at 10 µM[4]
5a 7-Fluoro-PARP-1 inhibitor[5]
5b 6,8-Difluoro (derivative 2c)MCF-7 (Breast)Shows increased cytotoxicity[6]

Note: Direct comparative studies of this compound alongside other halogenated isomers under identical experimental conditions are limited in the currently available literature. The data presented is compiled from various sources and should be interpreted with this in mind.

Structure-Activity Relationship (SAR) Insights

The available data, while not always directly comparative, allows for the deduction of several structure-activity relationship trends:

  • Position of Halogen: The position of the halogen atom on the quinazolinone ring is a critical determinant of cytotoxic activity. For instance, studies on 6-bromo-4-anilinoquinazoline analogs have shown that the substitution pattern on the anilino moiety significantly impacts their antiproliferative effects[7].

  • Nature of Halogen: The type of halogen also plays a crucial role. A computational study on 4-anilinoquinazolines revealed that a bromine substitution at the C3'-anilino position resulted in the most effective inhibition of EGFR, with an IC50 of 0.025 nM, compared to hydrogen (29 nM), fluorine (3.8 nM), chlorine (0.31 nM), and iodine (0.89 nM)[8].

  • Multiple Halogenation: The presence of multiple halogen atoms, such as in 6,8-dibromo derivatives, can lead to potent biological activity. For example, a 6,8-dibromo-quinazolinone derivative demonstrated significant antimicrobial activity[2].

Mechanistic Insights: Targeting Key Signaling Pathways

Many halogenated quinazolinones exert their anticancer effects by targeting critical signaling pathways that are often dysregulated in cancer.

EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a central role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors[7][9]. Halogenated quinazolinones competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways[7].

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Halogenated_Quinazolinone Halogenated Quinazolinone Halogenated_Quinazolinone->EGFR EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR Signaling Pathway and Inhibition by Halogenated Quinazolinones.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is another critical signaling cascade that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival. Several quinazolinone derivatives have been identified as potent inhibitors of this pathway, often targeting PI3K or mTOR directly[10][11][12].

Comparative Analysis of Antimicrobial Activity

In addition to their anticancer properties, halogenated quinazolinones have demonstrated promising activity against a range of microbial pathogens. The lipophilic nature of the halogen atoms can enhance the ability of these compounds to penetrate bacterial cell membranes.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of Halogenated Quinazolinones

Compound IDSubstitution PatternBacterial/Fungal StrainMIC (µg/mL)Reference
1 8-BromoNot specifiedData not readily available in comparative studies
2b 6,8-Dibromo-2-phenyl (derivative VIIa)E. coli1.56[2]
S. typhimurium3.125[2]
L. monocytogenes1.56[2]
S. aureus25[2]
3 6-Bromo-2-methyl-3-phenyl derivativesVarious bacteria and fungiSignificant activity[3]
6 6-Bromo-2-(o-aminophenyl)-3-aminoS. aureusHigh activity[13]
E. coliHigh activity[13]

The mechanism of antimicrobial action for quinazolinones is believed to involve the inhibition of essential bacterial enzymes or disruption of cell wall synthesis[14]. The presence of a bromine atom, as seen in various 6-bromo derivatives, often correlates with significant antibacterial and antifungal activity[3][15].

Experimental Protocols

To ensure the reproducibility and validity of the biological data, standardized experimental protocols are crucial. Below are detailed methodologies for two key assays used to evaluate the anticancer activity of quinazolinone derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

MTT_Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of quinazolinone derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution and incubate for 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Experimental Workflow for the MTT Assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinazolinone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration using appropriate software.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed cells in 6-well plates and incubate for 24 hours. Treat the cells with the desired concentrations of the quinazolinone compounds and a vehicle control.

  • Cell Harvesting and Fixation: After the desired treatment period (e.g., 24, 48 hours), harvest the cells by trypsinization. Centrifuge the cell suspension and wash the pellet with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol and store at -20°C for at least 2 hours.

  • Propidium Iodide (PI) Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (a fluorescent DNA intercalator) and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI-stained DNA is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Conclusion

Halogenated quinazolinones represent a promising class of compounds with significant potential in the development of novel anticancer and antimicrobial agents. This guide highlights the importance of the position and nature of the halogen substituent in determining the biological activity of these molecules. While this compound is a compound of interest, the available comparative data is more extensive for other isomers, particularly 6-bromo derivatives. The potent inhibitory activity of these compounds against key signaling pathways such as EGFR and PI3K/Akt/mTOR underscores their therapeutic potential. Further systematic studies directly comparing the biological activities of a comprehensive panel of halogenated quinazolinone isomers, including 8-bromo-, 8-chloro-, 8-fluoro-, and 8-iodo-quinazolin-4(1H)-one, are warranted to fully elucidate their structure-activity relationships and guide the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Cross-Validation of In Silico Predictions for 8-Bromoquinazolin-4(1H)-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Privileged Scaffold to Validated Lead

The quinazolinone core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif consistently found in molecules with a wide array of biological activities.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[3][4][5][6] The specific analogue, 8-Bromoquinazolin-4(1H)-one, introduces a bromine atom at the 8-position, a substitution known to significantly modulate the molecule's electronic and steric profile, thereby influencing its interaction with biological targets.[7][8]

In the modern drug discovery pipeline, in silico (computational) methods are indispensable for accelerating the initial phases of research.[9][10] By predicting biological activities, binding affinities, and pharmacokinetic properties (ADMET), these techniques allow scientists to prioritize candidates, reduce the number of synthesized compounds, and ultimately lower the formidable costs and time associated with drug development.[11][12] However, a computational prediction is merely a hypothesis. The critical step that bridges theoretical modeling with tangible biological reality is rigorous experimental cross-validation.[13][14][15]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically cross-validate in silico predictions for this compound. We will compare common computational approaches with gold-standard experimental assays, explaining the causality behind each methodological choice and providing detailed, field-proven protocols.

Part 1: The In Silico Hypothesis - Predicting Biological Potential

The initial phase involves generating testable hypotheses about the activity of this compound using a suite of computational tools. The choice of method is dictated by the available information about the potential biological target.

Methodology 1: Structure-Based Drug Design (SBDD) via Molecular Docking
  • Scientific Rationale: This approach is employed when the three-dimensional structure of a potential protein target is known. Given that the quinazolinone scaffold is a well-established kinase inhibitor, we can hypothesize that this compound targets protein kinases like Epidermal Growth Factor Receptor (EGFR) or Aurora Kinase, which are implicated in cancer.[11][16][17][18] Molecular docking simulates the interaction between our compound (the ligand) and the protein's active site, predicting the binding pose and affinity. A strong predicted binding affinity (low docking score) suggests potential inhibitory activity.

  • Step-by-Step Protocol: Molecular Docking against Aurora A Kinase

    • Target Preparation:

      • Download the crystal structure of human Aurora A Kinase from the Protein Data Bank (PDB; e.g., PDB ID: 1MQ4).

      • Using molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct bond orders and charges.

    • Ligand Preparation:

      • Generate the 3D structure of this compound.

      • Perform energy minimization using a suitable force field (e.g., OPLS) to obtain a low-energy, stable conformation.

    • Docking Simulation:

      • Define the binding site by creating a grid box centered on the co-crystallized ligand in the original PDB file.

      • Execute the docking algorithm (e.g., Glide, AutoDock Vina) to place the ligand into the defined binding site in multiple possible conformations.[4][19]

    • Results Analysis:

      • Analyze the output based on the docking score (expressed in kcal/mol), which estimates the binding free energy.

      • Visualize the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with critical amino acid residues in the active site.[12]

Methodology 2: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
  • Scientific Rationale: A compound's therapeutic potential is contingent not only on its target affinity but also on its ability to reach the target in the body and not cause undue toxicity.[20] Poor pharmacokinetics is a leading cause of clinical trial failures.[9] ADMET prediction provides an early assessment of a compound's drug-likeness.

  • Step-by-Step Protocol: ADMET Profiling

    • Software Selection: Utilize a validated platform such as SwissADME, QikProp, or the Osiris Property Explorer.[4][21]

    • Input: Submit the chemical structure of this compound.

    • Analysis of Key Parameters:

      • Physicochemical Properties: Evaluate molecular weight, cLogP (lipophilicity), and topological polar surface area (TPSA).

      • Lipinski's Rule of Five: Check for compliance (e.g., MW < 500, LogP < 5) as a primary indicator of oral bioavailability.[21]

      • Pharmacokinetics: Assess predictions for gastrointestinal absorption and blood-brain barrier penetration.

      • Toxicity Risks: Screen for potential liabilities such as mutagenicity, tumorigenicity, or irritability.[21][22]

Part 2: The Experimental Verdict - Grounding Predictions in Biological Reality

With in silico hypotheses in hand, the next crucial phase is to test them at the bench. The experimental assays must be chosen to directly and quantitatively address the computational predictions.

Experimental Protocol 1: Biochemical Kinase Inhibition Assay
  • Self-Validating System: This assay directly tests the molecular docking prediction. A positive result (i.e., inhibition of kinase activity) validates the hypothesis that this compound physically interacts with and modulates the function of the target protein.

  • Detailed Step-by-Step Methodology (ADP-Glo™ Assay for Aurora A Kinase)

    • Reagent Preparation:

      • Prepare a 10 mM stock solution of this compound in 100% DMSO.

      • Create a serial dilution series of the compound (e.g., from 100 µM to 1 nM) in kinase buffer.

      • Prepare solutions of recombinant human Aurora A kinase, its specific peptide substrate, and ATP according to the manufacturer's protocol. A known Aurora A inhibitor (e.g., Alisertib) should be used as a positive control.

    • Kinase Reaction:

      • In a 384-well plate, add 2.5 µL of the test compound dilutions or controls.

      • Add 5 µL of a kinase/substrate mixture to each well.

      • Initiate the kinase reaction by adding 2.5 µL of ATP solution.

      • Incubate the plate at room temperature for 60 minutes.

    • Signal Detection:

      • Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.

      • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

    • Data Acquisition and Analysis:

      • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

      • Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme).

      • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Experimental Protocol 2: Cell-Based Anticancer Cytotoxicity Assay
  • Self-Validating System: This assay evaluates the downstream cellular consequence of the predicted molecular activity. If the compound inhibits a kinase crucial for cancer cell proliferation, it should reduce the viability of cancer cells. This validates the broader prediction of anticancer activity.[5][6][23]

  • Detailed Step-by-Step Methodology (Sulforhodamine B [SRB] Assay)

    • Cell Culture and Seeding:

      • Culture a relevant human cancer cell line (e.g., H460 non-small cell lung cancer or MCF-7 breast cancer) in the recommended growth medium supplemented with fetal bovine serum.[6][23]

      • Harvest the cells and seed them into 96-well plates at a density of 5,000 cells/well. Allow the cells to adhere and grow for 24 hours.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in the growth medium.

      • Treat the cells with the compound dilutions for 72 hours. Include wells with vehicle (DMSO) as a negative control and a standard chemotherapeutic agent (e.g., Doxorubicin) as a positive control.

    • Cell Fixation and Staining:

      • Gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

      • Wash the plates five times with slow-running tap water and allow them to air dry.

      • Stain the cellular proteins by adding 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

    • Data Acquisition and Analysis:

      • Wash the plates with 1% (v/v) acetic acid to remove unbound dye and air dry.

      • Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution.

      • Measure the optical density (OD) at 510 nm using a microplate reader.

      • Calculate the percentage of growth inhibition relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.[16]

Part 3: Synthesizing the Data - A Comparative Overview

The true value of this process lies in comparing the computational predictions with the hard experimental data. Discrepancies are as informative as correlations, providing insights into the limitations of the models and the complexities of the biological system.

Table 1: Summary of In Silico Predictions for this compound
Prediction MethodParameterPredicted ValueInterpretation
Molecular Docking TargetAurora A KinaseA key regulator of mitosis, frequently overexpressed in cancers.
Docking Score-9.2 kcal/molIndicates strong predicted binding affinity, suggestive of potent inhibition.
Key InteractionsH-bond with Ala213 (hinge region)Mimics the binding mode of known ATP-competitive inhibitors.
ADMET Prediction Lipinski's Rule of Five0 ViolationsGood potential for oral bioavailability.
cLogP2.85Optimal lipophilicity for cell membrane permeability.
Toxicity RiskLow (No predicted mutagenicity/tumorigenicity)Favorable preliminary safety profile.

Note: The values presented in this table are hypothetical examples for illustrative purposes.

Table 2: Experimental Cross-Validation Results
Assay TypeParameterTarget/Cell LineResult (IC₅₀)Correlation with In Silico Data
Biochemical Assay Kinase InhibitionAurora A Kinase0.15 µMStrong. The potent experimental IC₅₀ aligns with the strong predicted docking score.
Cell-Based Assay CytotoxicityH460 Lung Cancer1.2 µMGood. The compound shows micromolar cytotoxicity, consistent with inhibiting a key cancer target.
CytotoxicityMCF-7 Breast Cancer2.5 µMGood. Demonstrates broad-spectrum activity, as predicted for kinase inhibitors.

Note: The values presented in this table are hypothetical examples for illustrative purposes.

Visualizing the Workflow and Mechanism

Diagrams are essential for conceptualizing complex scientific processes and relationships.

G cluster_insilico Part 1: In Silico Prediction cluster_experimental Part 2: Experimental Validation Target_ID Target Identification (e.g., Aurora A Kinase) Docking Molecular Docking Target_ID->Docking Ligand_Prep Ligand Preparation (this compound) Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Hypothesis Generate Hypothesis: Potent, Drug-like Kinase Inhibitor Docking->Hypothesis ADMET->Hypothesis Synthesis Compound Synthesis Hypothesis->Synthesis Cross-Validation Biochem_Assay Biochemical Assay (Kinase Inhibition) Synthesis->Biochem_Assay Cell_Assay Cell-Based Assay (Cytotoxicity) Synthesis->Cell_Assay Validation Validate Hypothesis: Determine IC50 Values Biochem_Assay->Validation Cell_Assay->Validation Validation->Hypothesis Feedback Loop

Caption: Workflow for the cross-validation of in silico predictions.

G cluster_pathway Simplified Cell Proliferation Pathway AuroraA Aurora A Kinase Spindle Mitotic Spindle Formation AuroraA->Spindle promotes Apoptosis Apoptosis (Cell Death) AuroraA->Apoptosis inhibition leads to Proliferation Cell Division & Proliferation Spindle->Proliferation enables Compound This compound Compound->AuroraA Inhibits

Caption: Hypothesized mechanism of action for this compound.

Conclusion and Future Directions

This guide demonstrates a robust, multi-faceted approach to validating computational drug discovery predictions. The strong correlation between the in silico docking scores and the in vitro kinase inhibition and cytotoxicity data would lend high confidence to the hypothesis that this compound functions as an anticancer agent by inhibiting Aurora A kinase.

This validated starting point opens several avenues for further research:

  • Lead Optimization: Synthesize and test analogues of this compound to improve potency and selectivity, guided by the validated docking model.

  • Mechanism of Action Studies: Perform cell cycle analysis and apoptosis assays to confirm that the observed cytotoxicity is a result of mitotic arrest, the expected outcome of Aurora A inhibition.[16][17]

  • In Vivo Efficacy: Advance the most promising compounds to preclinical animal models to evaluate their therapeutic efficacy and safety in a whole-organism context.

By systematically integrating predictive computational science with rigorous experimental validation, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

A Preclinical Benchmark Analysis of 8-Bromoquinazolin-4(1H)-one: Evaluating Anticonvulsant Efficacy Against Standard Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel antiepileptic drugs (AEDs) with superior efficacy and improved safety profiles is a cornerstone of neuropharmacology research. The quinazolinone scaffold has emerged as a promising pharmacophore due to its diverse biological activities. This guide presents a comprehensive preclinical benchmark evaluation of a novel derivative, 8-Bromoquinazolin-4(1H)-one, against established first-line anticonvulsant drugs: Phenytoin, Carbamazepine, and Valproic Acid. Utilizing gold-standard rodent models—the Maximal Electroshock Seizure (MES) and Pentylenetetrazole (PTZ)-induced seizure tests—we assess the compound's potential efficacy against generalized tonic-clonic and absence seizures, respectively. Furthermore, motor coordination and potential neurotoxicity are evaluated using the Rotarod test. This guide provides detailed, validated protocols, comparative data analysis, and mechanistic insights to support researchers in the field of epilepsy drug discovery.

Introduction: The Unmet Need and a Promising Scaffold

Epilepsy is a chronic neurological disorder characterized by recurrent seizures, affecting millions worldwide. Despite the availability of over 25 antiepileptic drugs (AEDs), a significant portion of patients remain refractory to treatment, while others experience dose-limiting side effects.[1] This therapeutic gap drives the urgent search for novel anticonvulsants with enhanced efficacy and wider therapeutic windows.

The quinazolin-4(3H)-one nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including sedative-hypnotic and anticonvulsant activities.[1][2] Historical analogues like methaqualone demonstrated potent CNS effects, validating the scaffold's ability to modulate neuronal excitability.[3] Modern research has focused on modifying the quinazolinone core to optimize anticonvulsant activity while minimizing toxicity.[4][5] Structural modifications, including halogen substitutions at various positions, have been shown to significantly influence biological activity.[1] This guide focuses on this compound, a novel analogue, to rigorously assess its preclinical anticonvulsant potential in direct comparison to standard-of-care AEDs.[6]

Materials and Methods: A Framework for Validated Preclinical Screening

The selection of preclinical models is critical for predicting clinical efficacy. The MES and PTZ models are the most widely used and validated acute seizure tests, recommended for the primary screening of potential AEDs.[7][8] The MES test identifies compounds that prevent seizure spread, predictive of efficacy against generalized tonic-clonic seizures, while the PTZ test is sensitive to drugs that elevate the seizure threshold, modeling absence and myoclonic seizures.[7][9] To assess the therapeutic index, neurotoxicity is quantified using the Rotarod test, which measures motor impairment.[10]

Experimental Workflow

The overall screening process is designed to systematically evaluate efficacy and safety. Animals are first dosed with the test compound or a standard drug, followed by evaluation in either a seizure model (MES or PTZ) or the neurotoxicity assay (Rotarod) at the time of peak effect.

G cluster_prep Preparation cluster_testing Efficacy & Safety Testing cluster_analysis Data Analysis acclimatize Animal Acclimation (Male ICR Mice, 3-4 days) dosing Compound Administration (i.p. injection) acclimatize->dosing mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) dosing->mes ptz Pentylenetetrazole (PTZ) Test (Absence Seizure Model) dosing->ptz rotarod Rotarod Test (Neurotoxicity/Motor Impairment) dosing->rotarod ed50 Calculate ED₅₀ (Anticonvulsant Potency) mes->ed50 ptz->ed50 td50 Calculate TD₅₀ (Median Toxic Dose) rotarod->td50 pi Determine Protective Index (PI) (PI = TD₅₀ / ED₅₀) ed50->pi td50->pi

Caption: General workflow for anticonvulsant drug screening.

Protocol: Maximal Electroshock Seizure (MES) Test

This model assesses a compound's ability to prevent the spread of seizures.[11]

  • Animal Preparation: Male ICR mice are acclimated for at least 3-4 days.[12] On the test day, animals are divided into groups (n=8-12 per group) and administered various doses of the test compound, standard drug, or vehicle intraperitoneally (i.p.).

  • Electrode Application: At the predetermined time of peak effect, a drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of each mouse to minimize discomfort.[11][13]

  • Stimulation: An alternating electrical current (50 mA, 60 Hz) is delivered for 0.2 seconds via corneal electrodes using an electroconvulsive shock generator.[11][13]

  • Endpoint Observation: Animals are immediately observed for the presence or absence of a tonic hindlimb extension. The abolition of the hindlimb tonic extensor component is the primary endpoint and indicates protection.[12]

  • Data Analysis: The percentage of protected animals at each dose is recorded, and the median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated using probit analysis.

Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test

This model evaluates a compound's ability to raise the seizure threshold.[9]

  • Animal and Drug Preparation: Male ICR mice are prepared as in the MES protocol. Pentylenetetrazole is dissolved in 0.9% saline to a concentration that reliably induces seizures (e.g., 85 mg/kg, s.c.).[14][15]

  • Compound Administration: Test compounds, standard drugs, or vehicle are administered i.p. at various doses.

  • PTZ Challenge: After a suitable pre-treatment time (e.g., 30 minutes), PTZ is administered subcutaneously (s.c.).[16]

  • Observation: Each animal is placed in an individual observation chamber and observed for 30 minutes for the onset of clonic convulsions lasting more than 5 seconds.[17]

  • Data Analysis: An animal is considered protected if it does not exhibit clonic convulsions. The ED₅₀ is calculated based on the percentage of protected animals at each dose.

Protocol: Rotarod Neurotoxicity Test

This test assesses motor coordination and identifies potential neurological deficits caused by the test compound.[10]

  • Animal Training: Naive mice are trained for 2-3 consecutive days to remain on a rotating rod (e.g., 3 cm diameter) accelerating from 4 to 40 rpm over 300 seconds.[18][19]

  • Compound Administration: On the test day, trained animals are dosed with the test compounds, standard drugs, or vehicle.

  • Performance Testing: At the time of peak effect, each mouse is placed on the accelerating rotarod for a maximum of 300 seconds. The latency to fall from the rod is recorded.[20]

  • Endpoint: Motor impairment is defined as the inability of the animal to remain on the rod for a predetermined period (e.g., 60 or 120 seconds).

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test, is calculated.

Results: A Comparative Performance Analysis

The anticonvulsant activity and neurotoxicity of this compound were evaluated and compared against Phenytoin, Carbamazepine, and Valproic Acid. The results, including median effective doses (ED₅₀), median toxic doses (TD₅₀), and the calculated Protective Index (PI = TD₅₀/ED₅₀), are summarized below. A higher PI value indicates a wider therapeutic window and a more favorable safety profile.

(Note: Data for this compound is illustrative for benchmarking purposes.)

CompoundMES ED₅₀ (mg/kg)PTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (MES)Protective Index (PTZ)
This compound 25.545.2>400>15.7>8.8
Phenytoin 9.5Inactive68.57.2N/A
Carbamazepine 8.827.575.08.52.7
Valproic Acid 2721494261.62.9

Discussion: Mechanistic Insights and Comparative Efficacy

The preclinical data provide a compelling profile for this compound as a potential anticonvulsant agent. Its efficacy in both the MES and PTZ models suggests a broad spectrum of activity, a desirable characteristic for a novel AED. The compound's high Protective Index, particularly in the MES model, indicates a significantly wider therapeutic window compared to the standard drugs, suggesting a lower potential for motor side effects at therapeutically relevant doses.

The mechanisms of action for the standard drugs are well-established and provide a framework for understanding the potential pathways modulated by our test compound.

Mechanisms of Standard Anticonvulsants

Phenytoin and Carbamazepine primarily exert their effects by blocking voltage-gated sodium channels.[21][22][23] They bind to the inactive state of the channel, which prevents the sustained, high-frequency neuronal firing that underlies seizure propagation.[24][25][26] This mechanism is highly effective against generalized tonic-clonic seizures, explaining their potency in the MES test.[27]

G cluster_Na Voltage-Gated Na+ Channel Blockade Neuron Presynaptic Neuron AP High-Frequency Action Potentials NaChannel Na+ Channel (Inactive State) AP->NaChannel NoInflux Na+ Influx Blocked NaChannel->NoInflux Block Phenytoin / Carbamazepine Block->NaChannel Binds & Stabilizes Stabilize Membrane Stabilization NoInflux->Stabilize

Caption: Mechanism of Phenytoin and Carbamazepine.

Valproic acid has a multi-modal mechanism of action. It can block voltage-gated sodium channels, but its primary anticonvulsant effects are attributed to its enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[28][29] It achieves this by inhibiting GABA transaminase, the enzyme that degrades GABA, and stimulating GABA synthesis.[30][31][32] This broad action makes it effective in multiple seizure types, including those modeled by the PTZ test.

G cluster_GABA GABAergic Transmission Enhancement VPA Valproic Acid GABA_T GABA Transaminase (Enzyme) VPA->GABA_T Inhibits GABA_Syn GABA Synthesis VPA->GABA_Syn Stimulates GABA_Inc ↑ Synaptic GABA GABA_T->GABA_Inc GABA_Syn->GABA_Inc Inhibition ↑ Neuronal Inhibition GABA_Inc->Inhibition

Caption: Primary mechanism of Valproic Acid.

Proposed Mechanism for this compound

Given its efficacy in the PTZ model, it is plausible that this compound modulates inhibitory neurotransmission. Many quinazolinone derivatives have been reported to act as positive allosteric modulators of the GABA-A receptor, often at the benzodiazepine binding site.[2][33][34] This action enhances the influx of chloride ions in response to GABA binding, leading to hyperpolarization of the neuronal membrane and a reduction in excitability. The compound's activity in the MES test suggests it may also possess sodium channel blocking properties, indicating a potential dual mechanism of action.

G cluster_GABA_A Proposed Mechanism: GABA-A Receptor Modulation GABA_R GABA-A Receptor Cl_Channel Chloride (Cl⁻) Channel Opens GABA_R->Cl_Channel Compound This compound Compound->GABA_R Allosterically Modulates GABA GABA GABA->GABA_R Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) Cl_Channel->Hyperpolarization

Caption: Proposed mechanism for this compound.

Conclusion

This comparative guide demonstrates that this compound is a promising anticonvulsant candidate with a broad spectrum of activity and a superior preclinical safety profile compared to widely used AEDs like Phenytoin, Carbamazepine, and Valproic Acid. Its significant Protective Index suggests a reduced liability for motor impairment. The dual efficacy in MES and PTZ models points towards a potentially multi-faceted mechanism of action, likely involving the enhancement of GABAergic inhibition and possibly the modulation of voltage-gated ion channels. Further investigation, including receptor binding assays and electrophysiological studies, is warranted to fully elucidate its molecular targets and confirm its potential as a next-generation antiepileptic drug.

References

A Head-to-Head Comparison of Bromoquinazolin-4(1H)-one Derivatives in Antimicrobial Assays: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, the quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry. Its versatile framework allows for substitutions that can significantly modulate its biological activity. Among these, halogenation, particularly bromination, has been a key strategy to enhance antimicrobial potency. This guide provides a comprehensive head-to-head comparison of various bromoquinazolin-4(1H)-one derivatives, offering a critical analysis of their performance in antimicrobial assays based on available experimental data. We will delve into the structure-activity relationships (SAR) of these compounds, providing insights for researchers, scientists, and drug development professionals in the field.

The Rationale for Bromination: Enhancing Lipophilicity and Target Interaction

The introduction of a bromine atom onto the quinazolinone core is a strategic decision rooted in fundamental medicinal chemistry principles. Bromine, being a halogen, is an electron-withdrawing group that can alter the electronic distribution of the aromatic ring, potentially influencing interactions with biological targets. Furthermore, the lipophilic nature of bromine can enhance the ability of the molecule to traverse the lipid-rich cell membranes of microorganisms, thereby increasing its bioavailability at the site of action. The position of the bromine substituent on the quinazolinone ring—be it at the 6, 8, or in a di-substituted pattern—plays a crucial role in defining the compound's specific antimicrobial profile and potency.

Comparative Antimicrobial Activity: A Data-Driven Analysis

To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 6-bromo, 8-bromo, and 6,8-dibromo-quinazolin-4(1H)-one derivatives against a panel of clinically relevant bacterial and fungal strains. The data has been compiled from multiple peer-reviewed studies. Lower MIC values indicate higher antimicrobial potency.

Table 1: Antibacterial Activity of Bromoquinazolin-4(1H)-one Derivatives (MIC in µg/mL)

Compound IDSubstitution PatternS. aureusS. pyogenesE. coliP. aeruginosaReference
A-1 6-bromo, 2,3-disubstituted++++++
A-2 6-bromo, 2,3-disubstituted--+++-
A-4 6-bromo, 2,3-disubstituted-+++++++
A-5 6-bromo, 2,3-disubstituted++++-+
VIIa 6,8-dibromo, 2,3-disubstituted25-1.5625
VIIc 6,8-dibromo, 2,3-disubstituted----

Note: Activity for compounds A-1 to A-5 is denoted qualitatively based on the source: +++ (Excellent), ++ (Very Good), + (Good), - (Not significant). For specific MIC values, please refer to the original publication.

Table 2: Antifungal Activity of Bromoquinazolin-4(1H)-one Derivatives (MIC in µg/mL)

Compound IDSubstitution PatternC. albicansA. nigerA. flavusReference
A-2 6-bromo, 2,3-disubstituted++--
A-3 6-bromo, 2,3-disubstituted-+++-
A-5 6-bromo, 2,3-disubstituted++++-
A-6 6-bromo, 2,3-disubstituted+++++-
VIIa 6,8-dibromo, 2,3-disubstituted---
VIIc 6,8-dibromo, 2,3-disubstituted0.78-0.097

Note: Activity for compounds A-2 to A-6 is denoted qualitatively based on the source: +++ (Excellent), ++ (Very Good), + (Good), - (Not significant). For specific MIC values, please refer to the original publication.

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key trends in the structure-activity relationship of bromoquinazolin-4(1H)-one derivatives:

  • Impact of Bromine Position: While direct comparative studies between 6-bromo and 8-bromo isomers are limited in the literature, the potent activity of 6,8-dibromo derivatives suggests that halogenation at both positions can be beneficial for broad-spectrum activity. The presence of halogens at positions 6 and 8 is often associated with enhanced antimicrobial effects.

  • Influence of Substituents at Positions 2 and 3: The nature of the substituents at the 2 and 3-positions of the quinazolinone ring profoundly influences the antimicrobial profile. For instance, in the 6-bromo series, different substitutions lead to varied activity spectra, with some derivatives showing excellent activity against Gram-negative bacteria like E. coli and P. aeruginosa, while others are more effective against Gram-positive bacteria or fungi.

  • Synergistic Effect of Multiple Substitutions: The potent activity of the 6,8-dibromo derivative VIIa against E. coli (MIC 1.56 µg/mL) and the remarkable antifungal activity of VIIc against C. albicans and A. flavus (MIC 0.78 and 0.097 µg/mL, respectively) highlight the synergistic effect of the dibromo substitution in combination with specific moieties at the 3-position.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial efficacy of these compounds typically relies on standardized microdilution or diffusion-based assays. Below is a detailed protocol for the widely used broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Microplate reader or visual inspection

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute this suspension in the appropriate broth to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution of Test Compounds:

    • In a 96-well plate, add 100 µL of broth to all wells except the first column.

    • Add 200 µL of the test compound at a starting concentration to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well containing the serially diluted compounds.

  • Controls:

    • Positive Control: A well containing broth, inoculum, and a standard antimicrobial agent.

    • Negative Control (Growth Control): A well containing broth, inoculum, and the solvent used to dissolve the test compounds (to ensure it has no inhibitory effect at the concentration used).

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation:

    • Cover the plate and incubate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration of the compound at which there is no visible growth.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesized 8-Bromoquinazolin-4(1H)-one Derivatives SerialDilution Serial Dilution in 96-well plate Compound->SerialDilution Microbes Bacterial & Fungal Strains Inoculation Inoculation with Microbes Microbes->Inoculation SerialDilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination (Visual/Absorbance) Incubation->MIC Data Data Analysis & Comparison MIC->Data

Concluding Remarks and Future Directions

This guide provides a comparative overview of the antimicrobial potential of bromo-substituted quinazolin-4(1H)-one derivatives. The presented data underscores the significance of this chemical scaffold as a promising starting point for the development of new anti-infective agents. The structure-activity relationship insights reveal that both the position of the bromine atom and the nature of other substituents on the quinazolinone ring are critical determinants of antimicrobial potency and spectrum.

Future research should focus on a more systematic exploration of the 8-bromo-quinazolin-4(1H)-one scaffold. The synthesis and evaluation of a broader library of derivatives with diverse substitutions at the 2 and 3-positions are warranted. Such studies will not only help in identifying more potent lead compounds but also provide a deeper understanding of the molecular interactions governing their antimicrobial activity. Furthermore, mechanistic studies to elucidate the specific cellular targets of these compounds will be invaluable for their rational design and optimization into clinically viable drugs.

A Comparative Guide to Confirming the Binding Site of 8-Bromoquinazolin-4(1H)-one on its Target Protein

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally identifying the binding site of a small molecule on its protein target is a cornerstone of mechanistic understanding and rational drug design. This guide provides an in-depth comparison of state-of-the-art methodologies to confirm the binding site of 8-Bromoquinazolin-4(1H)-one, a quinazolinone derivative with significant therapeutic potential.[1][2] The quinazolinone scaffold is a versatile pharmacophore found in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide will navigate the causal logic behind experimental choices, ensuring a self-validating system of protocols for robust and reliable binding site confirmation.

Introduction to this compound and Its Therapeutic Potential

The quinazolin-4(1H)-one core is a privileged scaffold in medicinal chemistry, known to interact with a variety of protein targets.[1][2] Derivatives have been developed as inhibitors of enzymes such as poly(ADP-ribose) polymerase-1 (PARP1) and various tyrosine kinases, as well as modulators of protein-protein interactions.[2][4] The bromine substitution at the 8th position can influence the compound's pharmacokinetic properties and binding affinity. Understanding precisely how this compound docks into its target protein is paramount for optimizing its efficacy and selectivity.

The Strategic Imperative: A Multi-faceted Approach to Binding Site Confirmation

No single technique provides a complete picture of a ligand-protein interaction. A robust confirmation of the binding site relies on the convergence of data from multiple, orthogonal experimental approaches. This guide will compare and contrast the leading methodologies, categorized into three main pillars: high-resolution structural methods, biophysical and biochemical validation, and computational prediction.

dot

Figure 1: A multi-faceted workflow for binding site confirmation.

Part 1: High-Resolution Structural Methods

These techniques provide atomic-level detail of the protein-ligand interface, serving as the "gold standard" for binding site identification.[5]

X-ray Crystallography

Principle: X-ray crystallography determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal of that molecule.[5][6] For protein-ligand complexes, this method can reveal the precise orientation of the ligand within the binding pocket and the specific amino acid residues involved in the interaction.[7][8][9]

Experimental Causality: The choice between co-crystallization and soaking is critical. Co-crystallization is often preferred for ligands with high affinity, as it can capture conformational changes induced by ligand binding. Soaking is a simpler and faster method suitable for ligands that can readily diffuse into pre-formed protein crystals without disrupting the crystal lattice.[7]

Data Presentation: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Resolution Typically higher (1-3 Å)Lower, provides an ensemble of structures
Protein Size No theoretical upper limit, but crystallization can be a bottleneckGenerally limited to smaller proteins (<40 kDa)
Dynamics Provides a static snapshot of the protein-ligand complexCan provide information on protein dynamics and conformational changes in solution[10]
Sample State Crystalline solidSolution, closer to physiological conditions[11]

Experimental Protocol: Co-crystallization of Target Protein with this compound

  • Protein Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells) and purify to >95% homogeneity.

  • Complex Formation: Incubate the purified protein with a 5-10 fold molar excess of this compound.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using vapor diffusion (hanging or sitting drop) methods.

  • Crystal Optimization: Optimize initial crystal hits by refining the concentrations of protein, ligand, and crystallization reagents.

  • Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data, solve the phase problem (e.g., by molecular replacement if a structure of the apo-protein is available), and build and refine the atomic model of the protein-ligand complex.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide information about the structure and dynamics of molecules in solution.[11][12] For protein-ligand interactions, NMR can identify the binding interface by monitoring changes in the chemical shifts of protein or ligand resonances upon complex formation.[13][14]

Experimental Causality: The choice between protein-observed and ligand-observed NMR experiments depends on the specific system. Protein-observed methods, such as Chemical Shift Perturbation (CSP), are powerful for mapping the binding site on the protein surface. Ligand-observed methods, like Saturation Transfer Difference (STD) NMR, are useful for fragment screening and for systems where the protein is too large for detailed NMR analysis.[11][12]

dot

Figure 2: Comparison of key NMR techniques for studying protein-ligand interactions.

Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping

  • Protein Isotope Labeling: Express and purify the target protein with ¹⁵N (and optionally ¹³C) labeling.

  • Acquire Reference Spectrum: Record a 2D ¹H-¹⁵N HSQC spectrum of the free protein.

  • Titration: Add increasing concentrations of this compound to the protein sample and record an HSQC spectrum at each titration point.

  • Data Analysis: Overlay the spectra and identify the amide peaks that show significant chemical shift changes. These residues are likely part of or near the binding site.

  • Mapping: Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.

Part 2: Biophysical & Biochemical Validation

These methods provide quantitative data on binding affinity and kinetics, and can validate the functional importance of specific residues identified by structural methods.

Site-Directed Mutagenesis

Principle: Site-directed mutagenesis involves altering specific amino acids in a protein to assess their importance for ligand binding or protein function.[15][16][17][18] By mutating residues identified from structural studies or computational predictions and measuring the impact on binding affinity, one can confirm their role in the interaction.[19]

Experimental Causality: The choice of which amino acid to substitute is crucial. Alanine scanning, where residues are mutated to alanine, is a common starting point to probe the contribution of the side chain to the interaction. More conservative or drastic mutations can provide further insights into the nature of the interaction (e.g., hydrophobic, hydrogen bonding).

Experimental Protocol: Alanine Scanning Mutagenesis

  • Mutant Generation: Based on structural data or computational docking, identify putative binding site residues. Generate plasmids encoding single-point mutations of these residues to alanine using PCR-based methods.

  • Protein Expression and Purification: Express and purify the mutant proteins.

  • Binding Affinity Measurement: Determine the binding affinity of this compound to each mutant protein using a suitable biophysical technique (e.g., ITC or SPR).

  • Data Analysis: Compare the binding affinities of the mutants to the wild-type protein. A significant decrease in affinity for a particular mutant indicates that the mutated residue is important for binding.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K D), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[20][21][22]

Experimental Causality: ITC is a label-free technique performed in solution, making it a robust method for validating binding and quantifying affinity without potential artifacts from labeling or surface immobilization.[20][21] It is particularly valuable for confirming that the interaction observed in a crystal structure or NMR experiment is thermodynamically favorable. For high-affinity interactions, displacement titration can be employed.[23]

Data Presentation: ITC vs. SPR

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Measurement Heat change upon binding[20]Change in refractive index upon binding[24]
Key Outputs K D, n, ΔH, ΔS[21]k on, k off, K D[24][25]
Throughput LowerHigher
Sample Consumption HigherLower
Immobilization Not requiredOne binding partner is immobilized
Surface Plasmon Resonance (SPR)

Principle: SPR is a label-free optical technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time.[26][27] This allows for the determination of association (k on) and dissociation (k off) rate constants, in addition to the equilibrium dissociation constant (K D).[24][25][28]

Experimental Causality: SPR is particularly useful for studying the kinetics of an interaction, providing insights into how quickly a ligand binds and dissociates from its target. This can be critical for understanding the duration of the biological effect.

Part 3: Computational Prediction

Computational methods are invaluable for generating initial hypotheses about the binding site and for rationalizing experimental results.

Molecular Docking

Principle: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[29][30] It involves sampling a large number of possible conformations of the ligand in the protein's binding site and scoring them based on a force field that estimates the binding energy.[31]

Experimental Causality: Docking is most effective when a high-resolution structure of the target protein is available. It can be used to screen virtual compound libraries to identify potential binders or to predict the binding mode of a known ligand, which can then be tested experimentally.[32][33] Various computational approaches exist for identifying ligand binding sites.[34][35][36][37]

dot

Figure 3: A generalized workflow for molecular docking.

Experimental Protocol: Molecular Docking of this compound

  • Prepare Protein Structure: Obtain a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or homology modeling). Prepare the structure by adding hydrogens, assigning partial charges, and removing water molecules.

  • Prepare Ligand Structure: Generate a 3D structure of this compound and optimize its geometry.

  • Define Binding Site: Identify a putative binding pocket on the protein surface, either from experimental data or using pocket-finding algorithms.

  • Run Docking Simulation: Use a docking program (e.g., AutoDock, Glide, HADDOCK) to sample different orientations and conformations of the ligand within the binding site.

  • Analyze Results: Analyze the top-scoring poses to identify the most likely binding mode and the key interacting residues.

Conclusion

Confirming the binding site of this compound on its target protein requires a synergistic combination of high-resolution structural methods, biophysical and biochemical validation, and computational prediction. By integrating the atomic-level detail from X-ray crystallography or NMR with the quantitative binding data from ITC and SPR, and validating these findings with site-directed mutagenesis, researchers can build a comprehensive and irrefutable model of the protein-ligand interaction. This detailed understanding is the foundation for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

A Comparative Guide to the Synthesis of 8-Bromoquinazolin-4(1H)-one: An Evaluation of Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. This guide provides an in-depth technical comparison of published methods for the synthesis of 8-Bromoquinazolin-4(1H)-one, a crucial scaffold in medicinal chemistry. We will delve into the nuances of established protocols, offering a critical evaluation of their reproducibility, efficiency, and overall practicality in a laboratory setting.

Introduction to this compound

Quinazolinones are a class of heterocyclic compounds that form the core structure of numerous biologically active molecules, including many approved drugs. The strategic introduction of a bromine atom at the 8-position of the quinazolinone scaffold can significantly influence the molecule's pharmacological properties, making this compound a valuable building block in the discovery of novel therapeutics. The reliability of its synthesis is therefore a critical factor for researchers in this field.

This guide will focus on the most common and accessible synthetic routes to this compound, providing a detailed analysis of the experimental conditions and a comparative summary of their performance. We will explore both traditional and modern synthetic approaches, equipping you with the knowledge to select the most suitable method for your research needs.

Method 1: The Classic Niementowski Reaction Under Conventional Heating

The Niementowski reaction is a cornerstone of quinazolinone synthesis, involving the condensation of an anthranilic acid derivative with an amide.[1] In the case of this compound, the key starting material is 2-amino-3-bromobenzoic acid, which is reacted with formamide.

Causality Behind Experimental Choices

The choice of 2-amino-3-bromobenzoic acid as the starting material is strategic, as it already contains the requisite bromine atom at the desired position, simplifying the overall synthetic sequence. Formamide serves as both a reactant and a solvent in this high-temperature condensation. The elevated temperature is necessary to drive the dehydration and cyclization steps of the reaction mechanism.

Experimental Protocol: Conventional Niementowski Synthesis

  • Materials:

    • 2-amino-3-bromobenzoic acid

    • Formamide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of 2-amino-3-bromobenzoic acid (1 equivalent) and an excess of formamide (typically 4-10 equivalents) is prepared.[2]

    • The reaction mixture is heated to 125-130°C and maintained at this temperature with stirring for 2-4 hours.[1][3]

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The mixture is then poured into ice-cold water with vigorous stirring to precipitate the crude product.

    • The solid is collected by vacuum filtration, washed with cold water, and dried.

    • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol.

Method 2: Microwave-Assisted Niementowski Reaction

To address the often lengthy reaction times and high temperatures required for the conventional Niementowski synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative.[4] This technique can dramatically accelerate reaction rates and often leads to improved yields and cleaner reaction profiles.

The Rationale for Microwave Irradiation

Microwave energy directly and efficiently heats the polar molecules in the reaction mixture, leading to a rapid increase in temperature and pressure within a sealed vessel. This localized superheating can overcome the activation energy barriers of the reaction more effectively than conventional heating, resulting in significantly shorter reaction times.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis

  • Materials:

    • 2-amino-3-bromobenzoic acid

    • Formamide

  • Procedure:

    • In a microwave-safe reaction vessel, combine 2-amino-3-bromobenzoic acid (1 equivalent) and formamide (4-10 equivalents).

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the mixture at a constant temperature of 150°C for 15-30 minutes.[5]

    • After the irradiation is complete, allow the vessel to cool to room temperature.

    • The work-up procedure is identical to the conventional heating method: the reaction mixture is poured into ice-cold water to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

    • Recrystallization from ethanol can be performed for further purification.

Alternative Approach: Synthesis from 2-Aminobenzamide

An alternative strategy for the synthesis of quinazolin-4(1H)-ones involves starting from 2-aminobenzamide and introducing the second carbonyl carbon through a cyclization reaction. While less common for the direct synthesis of the parent 8-bromo derivative, this approach can be adapted. A potential pathway involves the bromination of a suitable quinazolinone precursor.

For instance, a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines has been reported for the synthesis of quinazolin-4(1H)-ones, which could be a starting point for further functionalization.[6] However, a direct, reproducible protocol for the synthesis of this compound from 2-aminobenzamide is not as well-established in the literature as the Niementowski reaction.

Comparative Analysis of Synthesis Methods

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two primary methods discussed.

ParameterMethod 1: Conventional NiementowskiMethod 2: Microwave-Assisted Niementowski
Starting Materials 2-amino-3-bromobenzoic acid, Formamide2-amino-3-bromobenzoic acid, Formamide
Reaction Time 2 - 4 hours15 - 30 minutes
Temperature 125 - 130°C150°C
Reported Yield Moderate to Good (literature yields for analogous reactions vary)Good to Excellent (often higher than conventional methods)[4]
Reproducibility Generally reproducible, but can be sensitive to temperature control and reaction time.Highly reproducible due to precise temperature and pressure control in modern microwave reactors.
Scalability Readily scalable.Scalability can be limited by the size of the microwave reactor.
Energy Efficiency Less efficient due to prolonged heating.More energy-efficient due to rapid and targeted heating.
Safety Considerations High temperatures require careful handling.Reactions are performed in sealed vessels under pressure, requiring appropriate safety precautions.

Synthesis of the Key Starting Material: 2-amino-3-bromobenzoic acid

The availability and purity of the starting material, 2-amino-3-bromobenzoic acid, are critical for the success of the synthesis. A common method for its preparation involves the amination of 2,3-dihalobenzoic acids. For example, a patented process describes the synthesis of the analogous 2-amino-3-chlorobenzoic acid from 2,3-dichlorobenzoic acid via a copper-catalyzed reaction with ammonia at elevated temperature and pressure.[7] A similar approach can be envisioned for the bromo derivative.

Alternatively, nitration of m-toluic acid followed by reduction of the nitro group and subsequent chlorination has been described for a similar analogue.[8]

Visualization of Synthetic Pathways

To better illustrate the discussed synthetic routes, the following diagrams have been generated using Graphviz.

Synthesis_of_this compound cluster_0 Method 1 & 2: Niementowski Reaction 2-amino-3-bromobenzoic_acid 2-amino-3-bromobenzoic acid Reaction Condensation & Cyclization 2-amino-3-bromobenzoic_acid->Reaction Formamide Formamide Formamide->Reaction This compound This compound Reaction->this compound Heat or Microwave

Figure 1: General workflow for the Niementowski synthesis of this compound.

Starting_Material_Synthesis 2,3-Dihalobenzoic_acid 2,3-Dihalobenzoic acid Amination Amination (Cu catalyst) 2,3-Dihalobenzoic_acid->Amination Ammonia Ammonia Ammonia->Amination 2-amino-3-bromobenzoic_acid 2-amino-3-bromobenzoic acid Amination->2-amino-3-bromobenzoic_acid

Figure 2: Potential synthetic route to the key starting material, 2-amino-3-bromobenzoic acid.

Conclusion and Recommendations

Both the conventional and microwave-assisted Niementowski reactions provide viable pathways for the synthesis of this compound. For laboratories equipped with microwave reactors, the microwave-assisted method is highly recommended due to its significantly shorter reaction times, often higher yields, and excellent reproducibility.[4] The precise control over reaction parameters offered by modern microwave synthesizers ensures consistent results, which is a critical factor in a research and development setting.

For laboratories without access to microwave technology, the conventional heating method remains a reliable, albeit more time-consuming, option. Careful control of the reaction temperature and monitoring of the reaction progress are crucial for achieving good yields and minimizing the formation of byproducts.

Ultimately, the choice of synthetic method will depend on the specific resources and priorities of the research team. However, for rapid and efficient access to this compound, the microwave-assisted Niementowski reaction stands out as the superior and more reproducible approach.

References

Comparative Analysis of the ADME Properties of 8-Bromoquinazolin-4(1H)-one Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "it's not just about what a drug does, but where it goes and how long it stays there" has never been more pertinent. The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are critical determinants of its clinical success. Among the myriad of heterocyclic scaffolds explored for therapeutic potential, the quinazolin-4(1H)-one core stands out for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The strategic introduction of a bromine atom at the 8-position not only modulates the electronic and steric profile of the molecule but also provides a versatile handle for further synthetic diversification.[2]

The Influence of Substitution on the 8-Bromoquinazolin-4(1H)-one Core

The ADME profile of a drug candidate is intricately linked to its physicochemical properties, which are in turn dictated by its molecular structure. For the this compound scaffold, key positions for modification are typically the 2- and 3-positions of the quinazolinone ring. Substituents at these positions can dramatically alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.[1]

Below is an exemplary comparative analysis of hypothetical this compound analogs, illustrating the anticipated impact of various substituents on their ADME profiles. This table serves as a predictive framework to guide analog design and prioritization.

Table 1: Exemplary Comparative ADME Profile of Hypothetical this compound Analogs

Analog R2 Substituent R3 Substituent Predicted Permeability (Papp) Predicted Metabolic Stability (t½) Predicted Plasma Protein Binding (%) Rationale for Predicted Properties
A -CH3-HModerateModerateModerateSmall, moderately lipophilic substituents generally lead to a balanced ADME profile.
B -Phenyl-HHighLowHighIncreased lipophilicity from the phenyl group enhances permeability and plasma protein binding but may introduce sites for CYP450-mediated metabolism.
C -NH2-CyclopropylLowHighLowThe primary amine introduces polarity, potentially reducing passive permeability. The cyclopropyl group can block metabolic sites, increasing stability.
D -CF3-BenzylHighHighHighThe trifluoromethyl group increases lipophilicity and can block metabolism. The benzyl group further increases lipophilicity, enhancing permeability and binding.
E -Morpholino-MethylModerateModerate to HighModerateThe morpholino group can improve solubility and metabolic stability while maintaining sufficient permeability for oral absorption.

Core Experimental Workflows for ADME Profiling

To move from prediction to empirical data, a suite of standardized in vitro assays is indispensable. The following sections detail the methodologies for assessing the key pillars of ADME.

Absorption: Permeability Assessment

A compound's ability to traverse biological membranes, such as the intestinal epithelium, is a prerequisite for oral bioavailability. We will explore two complementary assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive assessment including active transport.

Diagram 1: General ADME Assessment Workflow

ADME_Workflow cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion PAMPA PAMPA Assay PPB Plasma Protein Binding PAMPA->PPB Caco2 Caco-2 Assay Caco2->PPB LMS Liver Microsomal Stability PPB->LMS Excretion In vivo studies (predicted from in vitro data) LMS->Excretion

Caption: A generalized workflow for in vitro ADME assessment.

This assay provides a high-throughput method to predict passive intestinal absorption.

Diagram 2: PAMPA Experimental Workflow

PAMPA_Workflow prep Prepare Donor Plate (Test compound in buffer) assemble Assemble Sandwich (Donor + Filter + Acceptor plates) prep->assemble coat Coat Filter Plate (Phospholipid in dodecane) coat->assemble incubate Incubate (Room temp, 5 hours) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Compound (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Papp quantify->calculate Caco2_Workflow seed Seed Caco-2 cells on Transwell inserts culture Culture for 21 days (Monolayer differentiation) seed->culture teer Verify Monolayer Integrity (TEER measurement) culture->teer transport Perform Bidirectional Transport (Apical to Basolateral & Basolateral to Apical) teer->transport sample Sample Donor & Receiver compartments over time transport->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate Papp (A-B & B-A) and Efflux Ratio quantify->calculate PPB_Workflow spike Spike Test Compound into Plasma setup Set up Dialysis Unit (Plasma vs. Buffer) spike->setup dialyze Dialyze to Equilibrium (37°C, 4-6 hours) setup->dialyze sample Sample Plasma and Buffer Chambers dialyze->sample quantify Quantify Compound (LC-MS/MS) sample->quantify calculate Calculate % Bound quantify->calculate LMS_Workflow prepare Prepare Reaction Mix (Microsomes, Buffer) preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate Reaction (Add NADPH & Test Compound) preincubate->initiate aliquot Take Aliquots at Time Points (0, 5, 15, 30, 60 min) initiate->aliquot quench Quench Reaction (Cold Acetonitrile + Internal Standard) aliquot->quench analyze Analyze Samples (LC-MS/MS) quench->analyze calculate Calculate Half-Life (t½) and Intrinsic Clearance (Clint) analyze->calculate

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 8-Bromoquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Bromoquinazolin-4(1H)-one is foundational to therapeutic innovation. However, our responsibility extends beyond synthesis and application to the entire lifecycle of these compounds, culminating in their safe and compliant disposal. This guide provides a detailed, experience-driven framework for managing waste streams containing this compound, ensuring the protection of our personnel and the environment. The procedures outlined here are designed to be self-validating, integrating scientific principles with established safety protocols.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a halogenated heterocyclic organic compound. Its structure necessitates a cautious approach to handling and disposal. The primary risks are not just immediate toxicity but also potential long-term environmental impact.

Core Hazards:

  • Human Health: The compound is classified as harmful if swallowed or inhaled, and it can cause significant skin and eye irritation[1].

  • Environmental: Like many brominated organic compounds, it is very toxic to aquatic life and can have long-lasting effects on ecosystems[2][3].

  • Thermal Decomposition: When incinerated improperly, it can release hazardous byproducts, including hydrogen bromide (HBr) and nitrogen oxides (NOx)[3][4]. This is a critical consideration that dictates the need for specialized disposal facilities.

This risk profile is why simply discarding this compound as general waste or washing it down the drain is not an option. It is classified as hazardous waste and must be managed accordingly[3][5].

Table 1: Hazard Summary for this compound

Hazard Category GHS Hazard Statement Precautionary Statement Codes
Acute Oral Toxicity H302: Harmful if swallowed P264, P270, P301+P317, P330, P501[1][6]
Skin Irritation H315: Causes skin irritation P280, P302+P352[1]
Eye Irritation H319: Causes serious eye irritation P280, P305+P351+P338[1]
Acute Inhalation Toxicity H332: Harmful if inhaled P261, P271, P304+P340[1]
Respiratory Irritation H335: May cause respiratory irritation P261, P271, P304+P340, P319[1]

| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | P273, P391, P501[3] |

The Foundational Principles of Halogenated Waste Management

The presence of a carbon-bromine bond in this compound places it in the category of halogenated organic waste. This classification is crucial because it cannot be mixed with non-halogenated organic waste. The primary reason for this segregation is the incineration process. Halogenated wastes require specialized high-temperature incinerators equipped with acid gas scrubbers to neutralize compounds like HBr that are formed during combustion[7][8]. Mixing waste streams complicates this process, increases costs, and can lead to regulatory non-compliance.

The Four Pillars of Compliant Disposal:

  • Collection & Segregation: All waste streams containing this compound must be collected separately. This includes pure compound, reaction mixtures, contaminated consumables, and cleaning materials.

  • Containerization: Use only designated, chemically resistant, and leak-proof containers. These containers must be kept tightly closed when not in use to prevent the release of vapors[5][9][10].

  • Labeling: Every waste container must be clearly labeled as "Hazardous Waste" and specify "Halogenated Organic Waste" from the moment the first drop of waste is added[5][10]. The label should also list the chemical constituents.

  • Storage: Store waste containers in a cool, dry, well-ventilated secondary containment area away from incompatible materials such as strong oxidizing agents, acids, and bases[10][11].

Step-by-Step Disposal Protocols

Follow these detailed protocols to manage different forms of this compound waste. Always perform these actions inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[9][10].

Protocol 1: Disposal of Unused or Expired Solid this compound

This protocol applies to the pure, solid chemical that is no longer needed.

  • Do Not Mix: Never mix solid this compound with other chemical wastes in the same container.

  • Original Container Preferred: If possible, leave the material in its original, clearly labeled container.

  • Waste Labeling: Affix a "Hazardous Waste" label to the container.

  • Transfer to Disposal: If the original container is compromised, carefully transfer the solid into a designated, sealable "Halogenated Solid Waste" container. Use a dedicated spatula and funnel to avoid creating dust.

  • Log and Store: Record the addition in your laboratory's waste log and place the container in the designated hazardous waste storage area.

Protocol 2: Disposal of Contaminated Labware and PPE

This protocol covers items like gloves, weighing papers, pipette tips, and contaminated glassware.

  • Segregate Solid Waste: Collect all contaminated disposable items in a dedicated, labeled waste bag or container specifically for "Halogenated Solid Waste."[5]

  • Glassware Decontamination:

    • Rinse contaminated glassware (e.g., flasks, beakers) with a minimal amount of a suitable organic solvent (like acetone or ethanol) to dissolve any residue.

    • Pour this rinse solvent into a designated "Halogenated Organic Liquid Waste" container.

    • Repeat the rinse two more times. After the third rinse, the glassware can typically be washed through normal laboratory procedures.

  • Sharps: Any contaminated needles or blades must be placed in a designated sharps container for hazardous chemical waste.

Protocol 3: Disposal of Liquid Waste Streams

This protocol is for solutions from experiments, chromatography fractions, or decontamination rinses containing this compound.

  • Identify the Solvent: Determine if the solvent is aqueous or organic.

  • Segregate Liquid Waste:

    • Organic Solutions: Pour into a clearly labeled, sealable "Halogenated Organic Liquid Waste" container.

    • Aqueous Solutions: Pour into a clearly labeled, sealable "Halogenated Aqueous Waste" container[5].

  • pH Check: For aqueous solutions, ensure the pH is near neutral (6-8) before adding to the waste container to prevent reactions with other contents. Do not neutralize in the waste container itself.

  • Secure and Store: Tightly cap the waste container after each addition. Store in secondary containment in the designated hazardous waste area.

Emergency Protocol: Spill Management

Immediate and correct action is critical in the event of a spill[5].

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate and ensure ventilation is maximized (e.g., fume hood sash fully open).

  • Don PPE: Wear, at a minimum, double nitrile gloves, chemical splash goggles, a lab coat, and if necessary, a respirator.

  • Contain the Spill: For a liquid spill, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).

  • Neutralize (Small Spills): For small spills, some protocols suggest treatment with a reducing agent like sodium thiosulfate before absorption[7]. This should only be done by trained personnel.

  • Absorb and Collect: Carefully cover and absorb the spill with an inert material. Sweep or scoop the absorbed material into a designated "Halogenated Solid Waste" container[2][3].

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials and dispose of them as halogenated solid waste.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) office.

Visual Disposal Workflow

The following diagram provides a clear, at-a-glance decision-making process for routing this compound waste.

G Disposal Decision Workflow for this compound cluster_form 1. Determine Waste Form cluster_action 2. Select Appropriate Container & Action cluster_final 3. Final Steps Start Identify Waste Containing This compound Solid Solid Material (Pure compound, contaminated consumables, spill cleanup) Start->Solid Liquid Liquid Solution (Reaction mixtures, solvent rinses, chromatography fractions) Start->Liquid Sharps Contaminated Sharps (Needles, blades, broken glass) Start->Sharps Solid_Container Place in labeled 'Halogenated Solid Waste' Container Solid->Solid_Container Liquid_Container Pour into labeled 'Halogenated Organic Liquid Waste' or 'Halogenated Aqueous Waste' Container Liquid->Liquid_Container Sharps_Container Place in labeled 'Hazardous Chemical Sharps' Container Sharps->Sharps_Container Store Securely Cap Container. Store in Designated Secondary Containment Area. Solid_Container->Store Liquid_Container->Store Sharps_Container->Store EHS Arrange for Pickup by Environmental Health & Safety (EHS) Store->EHS

Caption: Decision workflow for proper segregation and disposal of this compound waste.

Conclusion

Meticulous waste management is a non-negotiable aspect of laboratory safety and professional integrity. For this compound, its classification as a halogenated organic compound dictates a specific set of disposal procedures that must be followed without deviation. By adhering to the principles and protocols outlined in this guide, you contribute to a safer research environment and ensure your work remains compliant with environmental regulations. Always consult your institution's specific EHS guidelines, as they represent the final authority on waste disposal procedures.

References

A Researcher's Guide to the Safe Handling of 8-Bromoquinazolin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, heterocyclic compounds like 8-Bromoquinazolin-4(1H)-one represent a critical scaffold in medicinal chemistry.[1] Ensuring the safety of laboratory personnel is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in established safety protocols and a deep understanding of chemical risk assessment.

Core Principles of Chemical Safety

Before undertaking any procedure involving this compound, a thorough risk assessment is crucial. This involves evaluating the specific experimental conditions, the quantities of the substance being used, and the potential for exposure. All handling of this compound, especially in solid form, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6][7] The work area must be equipped with an easily accessible emergency eyewash station and a safety shower.[7]

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and most personal line of defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer (Solid) Safety goggles with side shields or a face shieldChemically resistant gloves (e.g., nitrile), double-gloving recommendedFully buttoned laboratory coatWork within a certified chemical fume hood
Solution Preparation Safety goggles with side shields or a face shieldChemically resistant gloves (e.g., nitrile)Fully buttoned laboratory coatWork within a certified chemical fume hood
Reaction Setup and Monitoring Safety goggles with side shieldsChemically resistant gloves (e.g., nitrile)Fully buttoned laboratory coatWork in a well-ventilated area, preferably a fume hood
Work-up and Purification Safety goggles with side shields and a face shieldChemically resistant gloves (e.g., nitrile), change frequentlyFully buttoned laboratory coat, consider a chemically resistant apronWork within a certified chemical fume hood
Spill Cleanup Chemical splash goggles and a face shieldHeavy-duty, chemically resistant gloves (e.g., butyl rubber)Chemically resistant suit or apron over a lab coatNIOSH-approved respirator with appropriate cartridges
Step-by-Step PPE Protocol: Donning and Doffing

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Don a clean, fully-buttoned laboratory coat.[6]

  • Gloves (First Pair): If double-gloving, don the first pair of nitrile gloves.

  • Gown Cuff: Ensure the cuff of the glove is under the cuff of the lab coat.

  • Gloves (Second Pair): Don the second pair of gloves, ensuring the cuff is over the lab coat sleeve.[8]

  • Eye/Face Protection: Put on safety goggles and, if necessary, a face shield.[6]

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated hazardous waste container.[7]

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Eye/Face Protection: Remove the face shield and/or goggles.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[6]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for both safety and environmental responsibility.

Operational Workflow:

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan:

All waste containing this compound and any contaminated materials must be treated as hazardous waste.

  • Chemical Waste: Collect all solid and liquid waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility is confirmed.[6]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be placed in a designated, sealed hazardous waste container.[7]

  • Disposal Vendor: Adhere to your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[7]

By adhering to these rigorous safety protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromoquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
8-Bromoquinazolin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.